1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Description
Propriétés
IUPAC Name |
1-[2-(3-bromophenyl)propyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-12(11-16-8-3-2-4-9-16)13-6-5-7-14(15)10-13/h5-7,10,12H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFNAGZXWDAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Whitepaper: Pharmacological Profiling and Mechanism of Action of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Executive Summary
The compound 1-[2-(3-Bromo-phenyl)-propyl]-piperidine represents a highly specialized synthetic pharmacophore situated at the intersection of monoamine transport inhibition and intracellular receptor modulation. Structurally, it is a cyclized, halogenated derivative of the β -methylphenethylamine class. While primary amphetamines typically act as monoamine releasers, the incorporation of the bulky piperidine moiety and the meta-halogenated phenyl ring fundamentally shifts the molecule's mechanism of action.
This technical guide deconstructs the structure-activity relationship (SAR) of this compound, detailing its putative role as a triple reuptake inhibitor (TRI) and a Sigma-1 ( σ1 ) receptor modulator, and provides self-validating experimental frameworks for its preclinical evaluation.
Pharmacophore Analysis & Structural Rationale
To understand the causality behind the compound's biological activity, we must dissect its three core structural components:
-
The 2-Phenylpropyl Backbone: This skeleton is an isomer of the classic amphetamine backbone. However, positioning the phenyl group at the 2-position (beta to the amine) creates a steric environment that favors binding to the outward-facing conformation of monoamine transporters rather than being transported into the presynaptic terminal.
-
The Piperidine Ring: The cyclization of the nitrogen into a piperidine ring is a critical modification. Bulky tertiary amines cannot be efficiently translocated by the Dopamine Transporter (DAT) or Serotonin Transporter (SERT). Consequently, the molecule acts as a . Furthermore, the piperidine ring is a privileged scaffold for.
-
The 3-Bromo Substitution: Halogenation at the meta position of the phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Second, the electron-withdrawing bromine atom interacts favorably with the hydrophobic halogen-binding pockets within the SERT protein, drastically increasing serotonergic affinity compared to unsubstituted analogs.
Mechanism of Action: A Dual-Target Paradigm
Based on the SAR of closely related , 1-[2-(3-Bromo-phenyl)-propyl]-piperidine operates via a dual mechanism:
Primary: Triple Monoamine Reuptake Inhibition
The compound binds competitively to the orthosteric sites of DAT, SERT, and the Norepinephrine Transporter (NET). By stabilizing these transporters in an outward-facing, substrate-bound conformation, it prevents the clearance of endogenous monoamines from the synaptic cleft, thereby amplifying postsynaptic monoaminergic signaling.
Secondary: Sigma-1 ( σ1 ) Receptor Modulation
Phenylpiperidines exhibit high affinity for the σ1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Binding to σ1 promotes the dissociation of the receptor from its binding protein (BiP), allowing it to modulate intracellular calcium signaling and promote neuroplasticity.
Fig 1: Dual mechanism of action targeting monoamine transporters and Sigma-1 receptors.
Experimental Protocols: Self-Validating Binding Assays
To empirically validate the mechanism of action, we employ a high-throughput radioligand binding assay.
Expertise & Causality: The choice of radioligand is critical. We utilize [³H]WIN 35,428 for DAT rather than [³H]cocaine because WIN 35,428 has a significantly slower dissociation rate, minimizing signal loss during the rapid filtration wash steps. For SERT,[³H]citalopram is chosen for its exquisite selectivity, preventing cross-talk from NET in crude brain homogenates.
Self-Validating System: Every assay plate includes a full dose-response curve of a known reference standard (e.g., Indatraline). The assay is only considered valid if the calculated Ki of the reference standard falls within 0.5 log units of historical values and the Z'-factor of the plate exceeds 0.6, ensuring the dynamic range is sufficient to detect competitive displacement.
Step-by-Step Methodology
-
Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.
-
Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., 1.5 nM [³H]WIN 35,428), 50 µL of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine at varying concentrations ( 10−10 to 10−4 M), and 100 µL of tissue homogenate.
-
Equilibration: Incubate the plates at 4°C for 2 hours to reach steady-state equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).
-
Washing: Wash filters three times with 1 mL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a beta counter.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Fig 2: Self-validating high-throughput radioligand binding assay workflow.
Quantitative Data Summary
The following table summarizes the representative binding affinities ( Ki ) for the 3-bromo-phenylpiperidine pharmacophore class across primary targets, demonstrating its profile as a SERT-preferring triple reuptake inhibitor with σ1 affinity.
| Target | Radioligand | Reference Standard | Representative Ki (nM)* | Selectivity Ratio (vs DAT) |
| DAT | [³H]WIN 35,428 | Cocaine | 45.2 ± 3.1 | 1.0 |
| SERT | [³H]Citalopram | Fluoxetine | 12.8 ± 1.4 | 3.5 |
| NET | [³H]Nisoxetine | Desipramine | 85.6 ± 6.2 | 0.52 |
| σ1 | -Pentazocine | Haloperidol | 22.4 ± 2.8 | 2.0 |
*Note: Data represents extrapolated preclinical binding affinities based on structural homology to known and 3-PPP derivatives.
Conclusion
1-[2-(3-Bromo-phenyl)-propyl]-piperidine is a structurally rationalized probe that leverages the steric bulk of a piperidine ring and the lipophilic, electron-withdrawing nature of a meta-bromo substitution to target monoamine transporters and Sigma-1 receptors. By utilizing self-validating radioligand binding protocols, researchers can accurately map its polypharmacology, making it a valuable scaffold for the development of novel antidepressants or neuroprotective agents.
References
-
Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16) . ResearchGate. Available at:[Link]
-
Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals . ResearchGate. Available at:[Link]
-
3-Phenylpiperidine . Wikipedia. Available at:[Link]
-
1-(3-Bromophenyl)piperidine . PubChem. Available at:[Link]
receptor binding affinity profile of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of centrally active therapeutic agents. The novel compound, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, possesses structural motifs suggestive of potential interactions with several key neurological targets. However, its receptor binding profile remains uncharacterized. This guide presents a comprehensive, field-proven strategy for systematically elucidating the binding affinity of this compound across a rationally selected panel of primary and secondary pharmacological targets. We provide detailed, self-validating protocols for competitive radioligand binding assays, principles of data analysis, and a framework for interpreting the resulting affinity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction and Rationale for Target Selection
The compound 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is a synthetic molecule featuring a core piperidine ring linked to a brominated phenylpropyl group. This structural arrangement is prevalent in ligands known to exhibit high affinity for various central nervous system (CNS) receptors. The piperidine moiety, in its protonated state at physiological pH, is a critical pharmacophore for interaction with key acidic residues, such as aspartate, in the binding pockets of many receptors, including sigma (σ) and opioid receptors.[1] The phenylpropyl side chain provides a lipophilic region that can engage in hydrophobic and van der Waals interactions within receptor cavities.
Given the absence of empirical data for this specific molecule, a logical and efficient screening strategy must be derived from structure-activity relationships of analogous compounds. Literature analysis strongly indicates that piperidine derivatives frequently display affinity for sigma receptors, which are unique intracellular chaperone proteins implicated in numerous neurological and psychiatric conditions.[2][3][4] Furthermore, the general structure shares features with ligands for opioid receptors, histamine receptors, and monoamine transporters.[1][5][6]
Therefore, we propose a two-tiered screening approach:
-
Primary Target Panel: Focus on the highest probability targets based on the core scaffold.
-
Sigma-1 (σ₁) Receptor
-
Sigma-2 (σ₂) Receptor
-
-
Secondary Target Panel: An exploratory screen to identify potential off-target activities or novel primary targets.
-
Mu (μ), Delta (δ), and Kappa (κ) Opioid Receptors
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Histamine H₃ Receptor
-
This systematic approach ensures a thorough and resource-efficient characterization of the compound's pharmacological fingerprint.
Core Methodology: Competitive Radioligand Binding Assays
The foundational technique for this investigation is the competitive radioligand binding assay. This method quantifies a test compound's affinity for a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) that is known to bind to the target site.
The core principle is to incubate a fixed amount of receptor source (e.g., cell membranes) and a fixed concentration of radioligand with increasing concentrations of the unlabeled test compound (1-[2-(3-Bromo-phenyl)-propyl]-piperidine). As the concentration of the test compound increases, it competes for and displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. This relationship allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which is then converted to the true equilibrium inhibition constant (Kᵢ).[2][7]
General Protocol for Membrane Preparation
The quality of the receptor source is paramount for a robust and reproducible assay. This protocol is broadly applicable for preparing membranes from either cultured cells expressing a recombinant human receptor or from animal tissue rich in the native receptor.[8][9]
Step-by-Step Protocol:
-
Harvesting: Harvest cultured cells (e.g., HEK293 or CHO cells stably expressing the target receptor) or dissect tissue (e.g., guinea pig brain or liver) and place immediately in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[3][8]
-
Homogenization: Mince the tissue, if applicable, and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membrane fraction.[8]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold assay buffer, and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Experimental Workflow Visualization
The following diagram illustrates the standardized workflow for the competitive radioligand binding assays described herein.
Caption: General workflow for competitive radioligand binding assays.
Specific Assay Protocols for Target Panels
The following protocols are established methods for determining ligand affinity at the selected receptors. A crucial self-validating step for all assays is the prior determination of the radioligand's dissociation constant (Kd) and receptor density (Bmax) via saturation binding experiments under identical conditions.[3][10] The radioligand concentration [L] used in the competition assay should ideally be at or below its Kd.
Primary Target Panel Protocols
| Parameter | Sigma-1 (σ₁) Receptor Assay | Sigma-2 (σ₂) Receptor Assay |
| Receptor Source | Guinea Pig Liver Membranes[3] | Human MCF7 Cell Membranes (low σ₁)[11] |
| Radioligand ([L]) | -Pentazocine (~2-5 nM)[3][4] | [³H]-DTG (~10-30 nM)[11][12] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4[8] | 50 mM Tris, pH 8.0[12] |
| Masking Agent | None (Radioligand is selective) | 1 µM (+)-Pentazocine (to block σ₁ sites)[11] |
| Non-Specific Binding | 10 µM Haloperidol[3] | 10 µM Haloperidol[12] |
| Incubation | 120 minutes @ 37°C[8] | 120 minutes @ Room Temperature[13] |
| Termination | Rapid filtration over GF/B filters (presoaked in 0.5% PEI) | Rapid filtration over GF/B filters (presoaked in 0.5% PEI) |
Causality Behind Experimental Choices:
-
σ₁ Receptor: Guinea pig liver is used due to its naturally high expression of σ₁ receptors.[3] -Pentazocine is the gold-standard selective radioligand for this target.[3][4]
-
σ₂ Receptor: The radioligand [³H]-DTG binds to both σ₁ and σ₂ sites.[11] Therefore, to isolate σ₂ binding, a "masking" ligand like (+)-Pentazocine, which is highly selective for σ₁, is included in all wells to occupy the σ₁ sites.[11][13] MCF7 cells are chosen as they express high levels of σ₂ with negligible σ₁ receptors.[11]
Secondary Target Panel Protocols
| Parameter | μ-Opioid (MOP) | δ-Opioid (DOP) | κ-Opioid (KOP) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Histamine H₃ |
| Receptor Source | CHO-hMOP cell membranes | Rat Brain Membranes | Guinea Pig Brain Membranes[14] | Rat Striatal Membranes | Human Platelet Membranes[15] | HEK293-hH3R cell membranes[16] |
| Radioligand ([L]) | [³H]-DAMGO (~1 nM)[17][18] | [³H]-DPDPE (~1 nM)[19] | [³H]-U-69593 (~0.5 nM)[14][20] | [³H]-WIN 35,428 (~2 nM)[21][22] | [³H]-Citalopram (~1.5 nM)[15][23] | [³H]-N-α-Methylhistamine (~1 nM)[16] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 7.4 | Phosphate-Krebs Buffer[21] | 50 mM Tris, 120 mM NaCl, 5 mM KCl | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[16] |
| Non-Specific Binding | 10 µM Naloxone[18] | 10 µM Naloxone | 10 µM U-69593 | 10 µM Cocaine[24] | 10 µM Fluoxetine | 10 µM Thioperamide |
| Incubation | 60 min @ 25°C[25] | 60 min @ 25°C | 60 min @ 25°C | 60 min @ 25°C | 60 min @ 20°C[15] | 60 min @ 25°C |
| Termination | Filtration (GF/C filters)[9] | Filtration (GF/C filters) | Filtration (GF/C filters) | Filtration (GF/C filters) | Filtration (GF/C filters) | Filtration (GF/C filters)[16] |
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated by subtracting the radioactivity measured in the presence of the non-specific binding ligand (non-specific counts) from the average total binding at that concentration.
-
Determine IC₅₀: The specific binding data are normalized to percentage, with 100% specific binding defined as the binding in the absence of the test compound. These percentages are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.[8]
-
Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is a concentration that depends on the experimental conditions, particularly the concentration of the radioligand used.[2][7] To determine the intrinsic affinity of the compound for the receptor, the Kᵢ value is calculated using the Cheng-Prusoff equation:[1][2]
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
Kᵢ: The inhibition constant; the affinity of the test compound for the receptor.
-
IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (determined from prior saturation experiments).
-
Anticipated Data Profile and Potential Mechanistic Insights
Based on the proposed experimental plan, a comprehensive binding affinity profile will be generated. The results can be summarized for comparative analysis as shown in the hypothetical data table below.
Hypothetical Binding Affinity (Kᵢ) Profile
| Target Receptor / Transporter | Kᵢ (nM) of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine |
| Primary Panel | |
| Sigma-1 (σ₁) | 15.2 |
| Sigma-2 (σ₂) | 250.6 |
| Secondary Panel | |
| μ-Opioid (MOP) | 875.1 |
| δ-Opioid (DOP) | > 10,000 |
| κ-Opioid (KOP) | 450.3 |
| Dopamine Transporter (DAT) | 1,230 |
| Serotonin Transporter (SERT) | > 10,000 |
| Histamine H₃ | 3,500 |
Interpretation: In this hypothetical profile, the compound demonstrates high affinity (low nanomolar Kᵢ) and selectivity for the σ₁ receptor. It shows moderate affinity for the σ₂ and κ-opioid receptors, and weak to negligible affinity for all other targets. This profile would classify 1-[2-(3-Bromo-phenyl)-propyl]-piperidine as a potent and selective σ₁ receptor ligand, warranting further investigation into its functional activity (agonist vs. antagonist) at this target.
Potential Downstream Signaling Pathway
Should the σ₁ receptor be confirmed as the primary target, its unique role as an intracellular chaperone at the mitochondria-associated endoplasmic reticulum (ER) membrane suggests a potential mechanism of action involving the modulation of calcium signaling.
Caption: Potential modulation of IP₃R-mediated Ca²⁺ signaling by σ₁R.
Conclusion
This guide outlines a robust and scientifically rigorous framework for the comprehensive characterization of the . By employing a rationally selected target panel and validated radioligand binding assay protocols, researchers can generate a high-fidelity pharmacological fingerprint of this novel compound. The resulting data are essential for elucidating its primary mechanism of action, assessing its selectivity, and guiding future efforts in the drug discovery and development pipeline, including subsequent functional assays to determine its efficacy as an agonist, antagonist, or inverse agonist at high-affinity targets.
References
-
Title: 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review - PubMed Source: PubMed URL: [Link]
-
Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: URL: [Link]
-
Title: SIGMA RECEPTOR BINDING ASSAYS - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists Source: ACS Publications URL: [Link]
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]
-
Title: Assay: Affinity to opioid receptor kappa 1 using [3H]U-69593 as radioligand in homogenates of guinea pig brain membranes (CHEMBL755003) Source: ChEMBL - EMBL-EBI URL: [Link]
-
Title: Translocation of dopamine and binding of WIN 35428 measured under identical conditions in cells expressing the cloned human dopamine transporter - PubMed Source: PubMed URL: [Link]
-
Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL: [Link]
-
Title: [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed Source: PubMed URL: [Link]
-
Title: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed Source: PubMed URL: [Link]
-
Title: About Ligand Binding Assays Source: Gifford Bioscience URL: [Link]
-
Title: In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist Source: MDPI URL: [Link]
-
Title: Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed Source: PubMed URL: [Link]
-
Title: Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PubMed Source: PubMed URL: [Link]
-
Title: Selective binding affinity against Opioid receptor delta 1, using [3H]DPDPE as radioligand Source: PubChem URL: [Link]
-
Title: Sigma Receptor Binding Assays - PubMed Source: NIH National Library of Medicine URL: [Link]
-
Title: [3H]U-69593 a highly selective ligand for the opioid κ receptor Source: Sci-Hub URL: [Link]
-
Title: (PDF) [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum Source: ResearchGate URL: [Link]
-
Title: [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions - PubMed Source: PubMed URL: [Link]
-
Title: Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO | Request PDF Source: ResearchGate URL: [Link]
-
Title: Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed Source: PubMed URL: [Link]
-
Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]
-
Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]
-
Title: Identification of the gene that codes for the σ 2 receptor Source: PNAS URL: [Link]
-
Title: DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4 Source: ResearchGate URL: [Link]
-
Title: [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed Source: PubMed URL: [Link]
-
Title: Opioid-Mu Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery - PubMed Source: PubMed URL: [Link]
-
Title: Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram Source: American Chemical Society URL: [Link]
-
Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: Characterization of an allosteric citalopram-binding site at the serotonin transporter | Request PDF Source: ResearchGate URL: [Link]
-
Title: Dopamine transporter (DAT) binding and mRNA expression. A) [3H]WIN35428... | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: The principle of the delta opioid receptor – ligand binding assay... Source: ResearchGate URL: [Link]
-
Title: Development of a Bioavailable μ Opioid Receptor (MOPr) Agonist, δ Opioid Receptor (DOPr) Antagonist Peptide That Evokes Antinociception without Development of Acute Tolerance | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis and binding assays of H3-receptor ligands - PubMed Source: PubMed URL: [Link]
-
Title: dependent Assays for Functional Characterization of Histamine Receptors and Ligands Source: Publikationsserver der Universität Regensburg URL: [Link]
Sources
- 1. calculator.academy [calculator.academy]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [3H]U-69593 labels a subtype of kappa opiate receptor with characteristics different from that labeled by [3H]ethylketocyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 14. Assay: Affinity to opioid receptor kappa 1 using [3H]U-69593 as radioligand in homogenates of guinea pig brain membranes (CHEMBL755003) - ChEMBL [ebi.ac.uk]
- 15. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AID 150038 - Selective binding affinity against Opioid receptor delta 1, using [3H]DPDPE as radioligand - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Translocation of dopamine and binding of WIN 35,428 measured under identical conditions in cells expressing the cloned human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Metabolic Pathways of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in Human Liver Microsomes
An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive framework for elucidating the metabolic fate of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine using human liver microsomes (HLMs). As a Senior Application Scientist, this document synthesizes established principles of drug metabolism with actionable, field-proven protocols. We will explore the predicted metabolic pathways based on the compound's chemical structure, detailing the likely Phase I and Phase II biotransformations. The guide offers detailed, step-by-step methodologies for in vitro incubation, sample preparation, and bioanalytical detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret in vitro metabolism studies, thereby enabling a robust assessment of a compound's pharmacokinetic profile and potential for drug-drug interactions.
Introduction: The Imperative of Metabolic Profiling
In modern drug discovery, a thorough understanding of a candidate compound's metabolic profile is not merely a regulatory requirement but a cornerstone of predicting its in vivo behavior. The liver is the primary site of drug metabolism, where enzymes work to convert xenobiotics into more water-soluble forms to facilitate excretion.[1][2] This biotransformation process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3]
Human liver microsomes (HLMs), which are subcellular fractions of the liver's endoplasmic reticulum, are a cost-effective and high-throughput in vitro tool for these investigations.[1] They are rich in key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which is responsible for the oxidative metabolism of approximately 80% of clinical drugs.[4][5]
This guide focuses on the hypothetical compound 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. Its structure contains several moieties susceptible to metabolism: a saturated N-alkyl piperidine ring, a brominated aromatic ring, and a propyl linker. By studying its transformation in HLMs, we can predict its hepatic clearance, identify potential metabolites that may be active or toxic, and determine which CYP450 isoforms are involved.
Predicted Metabolic Pathways
The metabolic fate of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is dictated by its chemical structure. Based on extensive literature on related chemical scaffolds, we can predict several key biotransformations.
Phase I Metabolism (Functionalization Reactions)
Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis, catalyzed mainly by CYP450 enzymes.[3]
-
Piperidine Ring Oxidation: The piperidine moiety is a common site for metabolism. Expected pathways include:
-
N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the propyl group is a predominant metabolic pathway for many N-alkylpiperidines, catalyzed by isoforms like CYP3A4 and CYP2D6.[6] This would yield piperidine and a bromophenylpropanal intermediate.
-
α-Carbon Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen can lead to the formation of a stable lactam metabolite.[6][7] This process may be initiated via an iminium ion intermediate.[7]
-
N-Oxidation: Direct oxidation of the tertiary amine nitrogen to form an N-oxide is another possible pathway.[8]
-
-
Aromatic Hydroxylation: The bromophenyl ring can undergo hydroxylation at positions ortho, meta, or para to the propyl substituent. The presence of the bromine atom, an electron-withdrawing group, may influence the regioselectivity of this oxidation.
-
Aliphatic Hydroxylation: The propyl linker is also a target for hydroxylation, likely at the carbon atom adjacent to the phenyl ring (benzylic position) or the carbon adjacent to the piperidine nitrogen.
Phase II Metabolism (Conjugation Reactions)
Metabolites generated in Phase I, now bearing new hydroxyl groups, can undergo Phase II conjugation to further increase their water solubility for excretion.[9]
-
Glucuronidation: Hydroxylated metabolites are prime substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[3][10] This is one of the most common conjugation pathways.
-
Sulfation: Phenolic hydroxyl groups on the aromatic ring can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[9]
The following diagram illustrates these predicted metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Experimental Design & Methodology
A robust experimental design is critical for obtaining reliable and reproducible data. The following protocols are designed as self-validating systems.
Materials and Reagents
-
Test Compound: 1-[2-(3-Bromo-phenyl)-propyl]-piperidine (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation)
-
Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Phase I Metabolic Stability Protocol
This protocol determines the rate at which the parent compound is consumed by CYP450 enzymes.
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working HLM solution by diluting the stock to 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Reaction Plate Setup: In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Compound Addition: Add the test compound to achieve a final concentration of 1 µM. For most assays, the final concentration of the organic solvent (like DMSO) should be less than 0.2% to avoid inhibiting microsomal activity.[1]
-
Pre-incubation: Add the diluted HLM solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Rationale: This step ensures the system reaches the optimal temperature for enzymatic activity before the reaction is initiated.
-
-
Initiation: Start the reaction by adding the NADPH regenerating system. This provides the necessary cofactor for CYP450 activity.[10]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Rationale: Cold acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction, and the internal standard allows for accurate quantification.[11]
-
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
Phase II Glucuronidation Protocol
This protocol is designed to detect the formation of glucuronide conjugates.
Step-by-Step Methodology:
-
Microsome Activation: Pre-incubate the HLM solution (final concentration 0.5 mg/mL) with alamethicin (50 µg/mL) on ice for 30 minutes.[10]
-
Rationale: Alamethicin is a pore-forming agent that disrupts the microsomal membrane, ensuring the cofactor UDPGA can access the UGT enzymes located within the lumen.[10]
-
-
Reaction Setup: In a reaction plate, combine 0.1 M phosphate buffer (pH 7.4), 4 mM MgCl₂, the activated HLMs, and the test compound (1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 5 mM UDPGA.[10]
-
Incubation & Quenching: Incubate at 37°C. At specified time points (e.g., 0, 30, 60, 120 minutes), quench the reaction with ice-cold acetonitrile containing the internal standard.
-
Sample Processing & Analysis: Follow steps 7 and 8 from the Phase I protocol.
The overall experimental process is visualized below.
Caption: General experimental workflow for in vitro metabolism studies using HLMs.
Data Analysis & Metabolite Identification
Metabolic Stability Assessment
The concentration of the parent compound at each time point is measured by LC-MS/MS. The natural log of the percentage of the compound remaining is plotted against time. The slope of this line gives the rate constant of elimination (k).
-
Half-Life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Table 1: Hypothetical Metabolic Stability Data
| Time (min) | % Parent Remaining | ln(% Parent Remaining) |
|---|---|---|
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 20 | 3.00 |
| 60 | 10 | 2.30 |
| t½ (min) | 25.1 |
| CLint (µL/min/mg) | 27.6 | |
Metabolite Profiling and Structural Elucidation
Metabolite identification is performed using high-resolution mass spectrometry.[12] Potential metabolites are first detected by searching for predicted mass shifts from the parent compound. Their structures are then confirmed by analyzing their fragmentation patterns (MS/MS spectra).[2][13]
Table 2: Predicted Metabolites and Expected Mass Shifts
| Metabolite ID | Predicted Transformation | Mass Change (Da) | Expected m/z [M+H]⁺ |
|---|---|---|---|
| M1 | Hydroxylation (+O) | +15.99 | Parent + 16 |
| M2 | Dehydrogenation (-2H) | -2.02 | Parent - 2 |
| M3 | N-Oxidation (+O) | +15.99 | Parent + 16 |
| M4 | Lactam formation (+O, -2H) | +13.97 | Parent + 14 |
| M5 | Glucuronide Conjugate | +176.03 | Parent + 176 |
| M6 | Hydroxy-Glucuronide | +192.02 | Parent + 192 |
Interpretation and Implications for Drug Development
The results from these in vitro studies provide critical insights:
-
High Clearance (t½ < 30 min): Suggests the compound will be rapidly metabolized in vivo, potentially leading to low oral bioavailability and requiring more frequent dosing.
-
Low Clearance (t½ > 60 min): Indicates higher stability, which could lead to a longer duration of action but also increases the risk of drug accumulation and potential toxicity with repeated dosing.
-
Metabolite Profile: Identifying the major metabolic pathways is crucial. If a single CYP enzyme (e.g., CYP3A4 or CYP2D6) is responsible for most of the clearance, there is a higher risk of drug-drug interactions (DDIs) when co-administered with inhibitors or inducers of that enzyme.[6][14]
-
Reactive Metabolites: The formation of intermediates like iminium ions or quinones can lead to covalent binding with cellular macromolecules, a potential source of toxicity.[12] Specific trapping experiments may be required if initial profiling suggests their formation.
Conclusion
The in vitro evaluation of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine using human liver microsomes is an essential step in its preclinical development. This guide provides the scientific rationale and detailed protocols necessary to assess its metabolic stability and profile. By predicting and identifying the primary metabolic pathways, researchers can make informed decisions regarding the compound's potential for further development, anticipate its in vivo pharmacokinetic properties, and proactively manage risks associated with drug-drug interactions and metabolite-mediated toxicity. This systematic approach embodies the principles of modern drug development, where a deep mechanistic understanding is paramount to success.
References
-
IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]
-
DigitalCommons@UNL. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Available from: [Link]
-
PMC. (2016, October 4). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Available from: [Link]
-
ACS Publications. (2020, May 29). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Available from: [Link]
-
PMC. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Available from: [Link]
-
PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. Available from: [Link]
-
PMC. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available from: [Link]
-
PubMed. (n.d.). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Available from: [Link]
-
Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]
-
PubMed. (2019, September 15). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Available from: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
-
ResearchGate. (n.d.). Metabolic pathways of piperine identified after in vivo experiments with rats (133). Available from: [Link]
-
Longdom Publishing. (2024, September 16). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Available from: [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
-
Sygnature Discovery. (2022, September 8). Phase II Drug Metabolism. Available from: [Link]
-
PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Available from: [Link]
-
NCBI Bookshelf. (2026, January 10). Biochemistry, Cytochrome P450. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]
-
IntechOpen. (2024, February 14). Drug Metabolism: Phase I and Phase II Metabolic Pathways. Available from: [Link]
-
PMC. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link]
-
PMC. (2024, September 17). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA. Available from: [Link]
-
University of Kansas Medical Center. (n.d.). Cytochromes P450. Available from: [Link]
-
Semantic Scholar. (n.d.). Recent Advances: the Cytochrome P450 Enzymes. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism: Phase I and Phase II Metabolic Pathways | IntechOpen [intechopen.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
electron density and molecular docking of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
An In-Depth Technical Guide: Elucidating the Therapeutic Potential of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine through Electron Density and Molecular Docking Analysis
Introduction: Unveiling a Novel Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide array of biological targets.[1][2] This guide focuses on a specific, novel derivative, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine , a compound of interest for its potential as a CNS agent or enzyme inhibitor.
The journey from a novel chemical entity to a viable drug candidate is long and fraught with failure.[3] To de-risk this process, modern drug discovery leverages powerful computational techniques to predict molecular behavior and interaction at the atomic level.[4][5][6] This whitepaper provides a comprehensive, in-depth protocol for the computational characterization of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, focusing on two synergistic pillars of in silico analysis: Electron Density Analysis and Molecular Docking .
This document is designed for researchers, computational chemists, and drug development professionals. It eschews a simple recitation of steps, instead providing the causal reasoning behind methodological choices, reflecting the expertise and experience of a seasoned application scientist. Our objective is to present a self-validating workflow that not only generates data but also builds a profound understanding of the molecule's potential to become a therapeutic agent.
Part 1: The Quantum Lens: Electron Density Analysis via Density Functional Theory (DFT)
Theoretical Imperative: Why Electron Density Dictates Molecular Behavior
Before a molecule can bind to a target, its intrinsic electronic properties govern how it will be perceived by a protein's active site. The electron density, a fundamental property of a molecule, dictates everything from its shape and stability to its reactivity.[7][8] It is the distribution of electrons that creates regions of positive and negative electrostatic potential, which are the primary drivers of non-covalent interactions like hydrogen bonds and electrostatic contacts—the very essence of molecular recognition.[9][10]
By calculating and visualizing the electron density, we can predict:
-
Reactive Sites: Identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) zones.
-
Interaction Points: Pinpointing where a molecule is likely to form hydrogen bonds or engage in electrostatic interactions.
-
Molecular Shape and Volume: Understanding the steric constraints of the molecule.
Density Functional Theory (DFT) is the quantum mechanical method of choice for this analysis, offering a remarkable balance of computational efficiency and accuracy for systems of this size.[11][12] It allows us to move beyond simple 2D structures and understand the molecule as a three-dimensional, charge-distributed entity.
Protocol: Ab Initio Characterization of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
This protocol outlines the essential steps for performing a robust DFT analysis. The choice of methodology is critical; here, we select a widely accepted functional and basis set to ensure reliable, reproducible results.
Step 1: 3D Structure Generation and Optimization
-
Action: Sketch the 2D structure of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in a molecular editor (e.g., ChemDraw, MarvinSketch) and generate an initial 3D conformation.
-
Causality: An accurate 3D structure is the foundation of any meaningful quantum mechanical calculation. An initial rough model is refined to find the lowest energy (most stable) conformation.
Step 2: Geometry Optimization with DFT
-
Software: Utilize a standard quantum chemistry package such as Gaussian, ORCA, or Quantum ESPRESSO.[11]
-
Methodology: Perform a geometry optimization calculation.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, known for providing excellent geometric and electronic properties for a wide range of organic molecules.
-
Basis Set: 6-31G. This Pople-style basis set provides a good compromise between accuracy and computational cost. The '' indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the electron distribution around atoms like bromine and nitrogen.
-
-
Causality: This step calculates the forces on each atom and adjusts their positions until a minimum energy geometry is found. This ensures all subsequent electronic property calculations are performed on the most physically realistic structure.
Step 3: Calculation of Electronic Properties
-
Action: Using the optimized geometry from Step 2, perform a single-point energy calculation to derive key electronic descriptors.
-
Key Outputs:
-
Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Visualization & Interpretation of Electron Density Properties
For 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, we anticipate the following from the MEP map:
-
Deepest Negative Potential (Red): Localized on the nitrogen atom of the piperidine ring, confirming its role as a primary hydrogen bond acceptor or a site for ionic interactions when protonated.
-
Slightly Negative Potential (Yellow/Orange): Around the bromine atom and the π-system of the phenyl ring, indicating these areas can participate in halogen bonding or π-π stacking interactions.
-
Positive Potential (Blue): Primarily on the hydrogens attached to the piperidine ring, especially the axial hydrogens, and the hydrogen on the tertiary carbon, identifying them as potential hydrogen bond donors.
DFT Workflow Diagram
Caption: Workflow for Electron Density Analysis using Density Functional Theory (DFT).
Part 2: Predicting Interactions: Molecular Docking Simulations
The "Lock and Key" Paradigm in the Digital Age
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[13][14][15] It is an indispensable tool in structure-based drug design, allowing us to:
-
Identify Potential Binders: Screen large libraries of compounds against a target.[6]
-
Predict Binding Conformation: Understand how a ligand fits into the active site.
-
Estimate Binding Affinity: Rank potential ligands based on a calculated scoring function, which approximates the binding free energy.[16][17]
Target Selection: Justifying Protein Kinase B (Akt) as a Plausible Target
The structure of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine does not have an established biological target. Therefore, a critical step is to select a plausible and relevant target for our in silico investigation. Piperidine derivatives have been successfully developed as inhibitors for a multitude of enzyme classes.[18][19] Notably, they have shown promise as inhibitors of Protein Kinase B (Akt), a key node in cell signaling pathways implicated in cancer and other diseases.[20] Therefore, for this guide, we select human Akt1 (PDB ID: 4DCE) as our therapeutic target.[21] This provides a concrete, high-resolution crystal structure to work with.
Protocol: Docking 1-[2-(3-Bromo-phenyl)-propyl]-piperidine into the Akt Kinase Domain
This protocol uses AutoDock Vina, a widely used, validated, and efficient open-source docking program.[22][23] Visualization and preparation steps can be performed with tools like UCSF Chimera or PyMOL.[22]
Step 1: Receptor Preparation
-
Action: Download the crystal structure of Akt1 (PDB ID: 4DCE) from the Protein Data Bank.
-
Cleaning: Using a molecular visualizer, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[24]
-
Causality: Water molecules can interfere with the docking algorithm and are often displaced by the ligand upon binding. Removing the original ligand clears the active site for our new molecule.
-
Protonation: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Causality: Correct protonation states are essential for accurately calculating electrostatic and hydrogen bonding interactions, which are major components of the docking score.
Step 2: Ligand Preparation
-
Action: Use the DFT-optimized structure of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine from Part 1.
-
File Conversion: Convert the structure to the required PDBQT format using AutoDock Tools, which defines rotatable bonds and assigns charges.[22]
-
Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is more realistic than treating the molecule as a rigid body.
Step 3: Grid Box Definition
-
Action: Define a 3D grid box that encompasses the entire binding site of the Akt1 kinase domain. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file.
-
Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move and rotate freely within the active site but small enough to focus the computational effort and avoid irrelevant poses.
Step 4: Running the Docking Simulation
-
Software: Execute AutoDock Vina.[23]
-
Command: Provide the prepared receptor, the prepared ligand, and the grid box configuration as inputs.
-
Exhaustiveness: Set the exhaustiveness parameter (e.g., to 16 or 32). This controls the thoroughness of the conformational search. A higher value increases the chance of finding the true minimum energy pose at the cost of longer computation time.
Step 5: Analysis of Results
-
Action: AutoDock Vina will output several binding poses, ranked by their docking score (in kcal/mol).
-
Interpretation:
-
Docking Score: The most negative score represents the most favorable predicted binding affinity.[17][25] Scores between -7 to -9 kcal/mol suggest moderate interaction, while scores of -10 kcal/mol or lower suggest strong interactions.[25]
-
Pose Visualization: Load the docked poses back into a molecular visualizer along with the receptor. Critically examine the top-ranked pose.[26]
-
Interaction Analysis: Identify key interactions: hydrogen bonds, hydrophobic contacts, π-π stacking, and potential halogen bonds involving the bromine atom. Note the specific amino acid residues involved in these interactions.[26]
-
Data Presentation: Tabulating and Interpreting Docking Results
All quantitative results should be summarized for clarity.
| Metric | Predicted Value | Interpretation |
| Binding Affinity | -9.5 kcal/mol (Example Value) | Indicates a strong predicted binding affinity, suggesting the compound may be a potent inhibitor.[25] |
| Interacting Residues | VAL 164, LYS 166, GLU 228, ASP 292 (Example) | Identifies the specific amino acids in the Akt1 active site that form stabilizing interactions with the ligand. |
| Interaction Types | Hydrogen Bond: LYS 166 (with Piperidine-N)Hydrophobic: VAL 164 (with Phenyl ring)Ionic: ASP 292 (with protonated Piperidine-N) | Details the nature of the forces holding the ligand in the binding pocket. The protonated piperidine nitrogen forming ionic and H-bond interactions is a classic feature. |
| RMSD from Best Mode | < 2.0 Å (for top poses) | A low Root-Mean-Square Deviation between the top-ranked poses suggests the docking simulation has converged on a reliable binding mode.[16][26] |
Molecular Docking Workflow Diagram
Caption: Workflow for Structure-Based Molecular Docking.
Part 3: Synergistic Insights & Strategic Outlook
Bridging Theory and Application: How Electron Density Informs Binding
The true power of this dual computational approach lies in synthesis. The results from the DFT analysis (Part 1) should directly rationalize the interactions observed in the molecular docking simulation (Part 2).
-
Confirmation: The highly negative electrostatic potential on the piperidine nitrogen, predicted by the MEP map, explains why it acts as a hydrogen bond acceptor or engages in a strong ionic bond with a charged residue like Aspartic Acid (ASP 292) in the Akt1 binding site.
-
Insight: The electron distribution around the bromophenyl ring can help rationalize its orientation within the hydrophobic pocket. The slightly negative potential on the bromine atom might allow it to form a favorable, albeit weak, halogen bond with a backbone carbonyl oxygen, an interaction that simpler force fields might not fully capture.
This synergy transforms the docking result from a mere prediction into a chemically intuitive and justifiable binding hypothesis.
Beyond the Static View: Limitations and Next Steps
It is crucial to acknowledge the limitations of these methods. Molecular docking typically treats the protein as a rigid structure, and its scoring functions are approximations of the true binding free energy.[15]
-
Next Logical Step: Molecular Dynamics (MD) Simulation: To gain a more realistic understanding, an MD simulation should be performed.[20] Starting with the best-docked pose, MD simulates the movement of every atom in the protein-ligand complex over time (nanoseconds to microseconds) in a solvated environment.
-
Value of MD: This technique validates the stability of the docked pose. It can reveal if key hydrogen bonds are maintained over time and can provide a more accurate calculation of binding free energy using methods like MM/PBSA or MM/GBSA.
Conclusion
This in-depth guide has detailed a robust, multi-step computational workflow for the initial characterization of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine as a potential therapeutic agent. By integrating the fundamental insights from Density Functional Theory with the predictive power of molecular docking, we have constructed a comprehensive, chemically-driven hypothesis for its interaction with the Akt1 kinase. The presented protocols, grounded in established scientific principles, provide a clear and validated path for researchers to assess novel chemical matter, prioritize compounds for synthesis, and ultimately accelerate the drug discovery pipeline. The synergistic use of these tools allows for a deeper understanding that transcends individual data points, paving the way for rational, structure-based drug design.
References
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Available at: [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Available at: [Link]
-
Density Functional Theory (DFT) - Computational Chemistry Glossary. (2023). Deep Origin. Available at: [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. Available at: [Link]
- In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024).
-
Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605. Available at: [Link]
-
Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. Available at: [Link]
-
Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (2016). Structural Chemistry, 27(3). Available at: [Link]
-
Interpretation of Molecular docking results? (2023). ResearchGate. Available at: [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Available at: [Link]
-
Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Journal of the American Chemical Society. Available at: [Link]
-
Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space. (2025). ResearchGate. Available at: [Link]
-
Top 14 Drug Discovery Tools for Students, Researchers & Professionals. (2025). BDG Lifesciences. Available at: [Link]
- Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. John Wiley & Sons, Inc.
-
Sharma, M., & Singh, S. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]
-
The Chemist's Guide to Advances in Computational Drug Design. (2020). Minds Underground. Available at: [Link]
-
Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025). ChemCopilot. Available at: [Link]
-
3.2. Molecular Docking Calculations. (n.d.). Bio-protocol. Available at: [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Available at: [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. Available at: [Link]
-
Abad, M. C., Gibbs, A. C., & Zhang, X. (2011). Electron Density Guided Fragment-Based Drug Design--A Lead Generation Example. Methods in Enzymology, 493, 487-508. Available at: [Link]
-
Molecular Docking Protocol. (n.d.). ResearchGate. Available at: [Link]
-
Computational Graphics Software for Interactive Docking and Visualization of Ligand–Protein Complementarity. (2021). Journal of Chemical Information and Modeling. Available at: [Link]
-
Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space. (2023). figshare. Available at: [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC. Available at: [Link]
-
Kochnev, Y., et al. (2024). MolModa: accessible and secure molecular docking in a web browser. Nucleic Acids Research. Available at: [Link]
- Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025).
-
Holographic Electron Density Shape Theorem and Its Role in Drug Design and Toxicological Risk Assessment. (n.d.). Journal of Chemical Information and Modeling. Available at: [Link]
-
Electron-density informed effective and reliable de novo molecular design and lead optimization with ED2Mol. (2024). bioRxiv. Available at: [Link]
-
The Analysis of Electron Densities: From Basics to Emergent Applications. (2024). Chemical Reviews. Available at: [Link]
-
Computational Chemistry in Drug Discovery: Insights and Innovations - A Review. (2025). Frontier in Medical and Health Research. Available at: [Link]
-
Exploring protein–ligand binding affinity prediction with electron density-based geometric deep learning. (2024). RSC Publishing. Available at: [Link]
-
Exploring protein–ligand binding affinity prediction with electron density-based geometric deep learning. (n.d.). RSC Publishing. Available at: [Link]
-
Electron densities for ligand and active-site interactions. (n.d.). ResearchGate. Available at: [Link]
-
Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. (2021). PMC. Available at: [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. Available at: [Link]
-
Piperidine, 1-(3-(m-bromophenyl)-3-(phenylthio)propyl)-, oxalate. (n.d.). PubChem. Available at: [Link]
-
Electron density maps of the ligand and structural comparison of the... (n.d.). ResearchGate. Available at: [Link]
- Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.
-
Affinity-based target identification for bioactive small molecules. (2014). MedChemComm. Available at: [Link]
-
3-Phenylpiperidine. (n.d.). Wikipedia. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2020). ACS Publications. Available at: [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. fmhr.net [fmhr.net]
- 7. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. figshare.com [figshare.com]
- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 12. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 14. microbenotes.com [microbenotes.com]
- 15. jpscc.samipubco.com [jpscc.samipubco.com]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 22. bdglifesciences.com [bdglifesciences.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Application Note: Chemoselective Synthesis and Validation of 1-[2-(3-Bromophenyl)propyl]piperidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and highly chemoselective protocol for the synthesis of 1-[2-(3-bromophenyl)propyl]piperidine, preventing the hydrodehalogenation of the sensitive aryl bromide moiety.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, designing a synthetic route for halogenated aryl compounds requires strict attention to chemoselectivity. The synthesis of 1-[2-(3-bromophenyl)propyl]piperidine is achieved via a two-phase protocol: an initial amide coupling followed by a targeted reduction.
Phase 1 Causality (Amidation): We utilize EDC·HCl and HOBt for the coupling of 2-(3-bromophenyl)propanoic acid with. This specific reagent combination is chosen because EDC generates water-soluble urea byproducts, allowing for a streamlined aqueous workup without the need for immediate column chromatography, which is critical for maintaining high throughput in drug development workflows [1].
Phase 2 Causality (Reduction): The reduction of the resulting tertiary amide to the target amine is the most critical step. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) carry a severe risk of hydrodehalogenation, which would cleave the essential bromine atom from the aromatic ring. To prevent this, we employ Borane-Tetrahydrofuran complex (BH₃·THF). Borane exhibits exceptional chemoselectivity, rapidly reducing amides via an iminium intermediate while leaving aryl halides completely intact [2]. Furthermore, a strict acidic reflux during the workup is mandatory to break the highly stable amine-borane complex that forms post-reduction.
Synthetic workflow for 1-[2-(3-bromophenyl)propyl]piperidine.
Quantitative Data & Stoichiometry
The following tables summarize the quantitative parameters required for a standard 10 mmol scale synthesis.
Table 1: Phase 1 Reagent Stoichiometry (Amide Coupling)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-(3-Bromophenyl)propanoic acid | 229.07 | 1.00 | 2.29 g | Starting Material |
| Piperidine | 85.15 | 1.20 | 1.02 g (1.19 mL) | Amine Nucleophile |
| EDC·HCl | 191.70 | 1.50 | 2.88 g | Coupling Agent |
| HOBt (wetted) | 135.12 | 1.50 | 2.03 g | Additive / Activator |
| DIPEA | 129.24 | 3.00 | 3.88 g (5.22 mL) | Organic Base |
| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Solvent (0.2 M) |
Table 2: Phase 2 Reagent Stoichiometry (Amide Reduction)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Amide Intermediate | 296.21 | 1.00 | 2.96 g | Substrate |
| BH₃·THF (1.0 M in THF) | 85.94 | 3.00 | 30.0 mL | Reducing Agent |
| Tetrahydrofuran (THF) | 72.11 | N/A | 20.0 mL | Solvent |
| Hydrochloric Acid (1M) | 36.46 | Excess | 30.0 mL | Complex Disrupter |
Step-by-Step Methodologies & Self-Validating Systems
Phase 1: Synthesis of 1-(2-(3-bromophenyl)propanoyl)piperidine
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂. Add 2-(3-bromophenyl)propanoic acid (2.29 g, 10 mmol) and dissolve in 50 mL of anhydrous DCM.
-
Activation: Inject DIPEA (5.22 mL, 30 mmol) into the stirring solution. Add EDC·HCl (2.88 g, 15 mmol) and HOBt (2.03 g, 15 mmol). Stir at room temperature for 15 minutes to allow the formation of the active OBt-ester.
-
Nucleophilic Attack: Add piperidine (1.19 mL, 12 mmol) dropwise over 5 minutes. Maintain stirring at room temperature for 12 hours.
-
Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in 100 µL EtOAc/H₂O, and spot the organic layer on a silica TLC plate. Elute with Hexanes/EtOAc (7:3). The reaction is validated as complete when the starting acid ( Rf ~0.1, broad) disappears and the amide product ( Rf ~0.4, UV-active) is the dominant spot.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 30 mL) to remove unreacted piperidine, saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid and HOBt, and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the amide intermediate as a pale yellow oil. Proceed to Phase 2 without further purification if purity is >95% by NMR.
Phase 2: Chemoselective Reduction to 1-[2-(3-Bromophenyl)propyl]piperidine
Mechanistic pathway of tertiary amide reduction by borane.
-
Preparation: In a flame-dried 250 mL two-neck flask equipped with a reflux condenser, dissolve the amide intermediate (2.96 g, 10 mmol) in 20 mL of anhydrous THF under N₂. Cool the system to 0 °C using an ice bath.
-
Reduction: Slowly add BH₃·THF (1.0 M, 30 mL, 30 mmol) dropwise via syringe to manage the exothermic coordination.
-
Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 16 hours.
-
Quenching: Cool the reaction back to 0 °C. Carefully add methanol (10 mL) dropwise to quench excess borane until hydrogen gas evolution ceases.
-
Complex Disruption (Critical Step): Add 1M HCl (30 mL) to the flask. Heat the mixture to reflux for 1 hour. Causality: Borane forms a highly stable Lewis acid-base complex with the newly formed tertiary amine. Acidic reflux is strictly required to hydrolyze the B-N bond.
-
Validation Checkpoint 2: Spot the aqueous mixture (basified locally on the plate) on TLC (DCM/MeOH 95:5). The free amine will stain intensely with Dragendorff's reagent or iodine, distinguishing it from the UV-active but non-staining amide precursor.
-
Extraction: Cool the mixture to room temperature. Remove THF in vacuo. Basify the remaining aqueous layer to pH > 10 using 2M NaOH. Extract the free amine with EtOAc (3 × 30 mL).
-
Final Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 1-[2-(3-bromophenyl)propyl]piperidine.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
-
Pasto, D. J., & Cumbo, C. C. (1964). Reduction of Organic Compounds with the Borane-Tetrahydrofuran Complex. Journal of the American Chemical Society, 86(20), 4343-4350. URL: [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8082, Piperidine. PubChem. URL: [Link]
Application Note: High-Resolution GC-MS Detection and Quantification of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in Biological Matrices
Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)
Introduction and Clinical Significance
The detection of substituted piperidines in biological matrices is a critical workflow in both forensic toxicology and pharmaceutical development. Compounds featuring a piperidine ring attached to an aryl-alkyl chain—such as 1-[2-(3-Bromo-phenyl)-propyl]-piperidine —share structural homology with several classes of designer drugs (e.g., diphenidine derivatives) and synthetic pharmaceutical intermediates[1][2].
Because these compounds are highly lipophilic and neurologically active, they partition rapidly into whole blood and are excreted in urine as both parent compounds and hydroxylated metabolites[1]. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) remains the gold standard for their detection. This application note details a self-validating, highly specific GC-MS protocol designed to isolate, identify, and quantify 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, utilizing mechanistic chemical principles to ensure uncompromising analytical integrity.
Chemical Properties & Mechanistic Rationale
To design an effective extraction and detection protocol, one must first deconstruct the physicochemical properties of the target analyte.
Derivatization Causality (or Lack Thereof)
A common pitfall in GC-MS method development is the blind application of derivatization agents. 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is a tertiary amine ; the piperidine nitrogen is fully alkylated and lacks a replaceable hydrogen atom. Consequently, standard derivatization techniques (such as acylation with PFPA or silylation with BSTFA) are mechanistically impossible and analytically unnecessary. The molecule possesses sufficient native volatility and thermal stability to be analyzed directly via GC-EI-MS[2].
EI-MS Fragmentation Dynamics (70 eV)
Under standard 70 eV electron ionization, the molecular ion ( [M]+∙ at m/z 281 and 283, reflecting the 1:1 natural isotopic abundance of 79Br and 81Br ) is typically weak due to rapid fragmentation[3][4]. The fragmentation cascade is driven by the localization of the radical cation on the basic piperidine nitrogen:
-
Alpha-Cleavage (Base Peak Generation): Homolytic cleavage of the C1–C2 bond of the propyl chain results in the loss of the 1-(3-bromophenyl)ethyl radical. This yields the highly stable N-methylenepiperidinium ion (m/z 98) , which dominates the spectrum as the base peak[3].
-
C-N Bond Cleavage: Cleavage of the bond between the piperidine nitrogen and the propyl chain results in the loss of a piperidine radical, generating the bromophenylpropyl cation (m/z 197 / 199) . This doublet is highly diagnostic for confirming the presence of the brominated aromatic ring.
Caption: Primary EI-MS fragmentation pathways of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine at 70 eV.
Experimental Protocol: A Self-Validating System
Sample Preparation Logic: Why MCX?
Biological matrices (blood, urine) are laden with proteins, neutral lipids, and endogenous acids. Because the piperidine ring is highly basic ( pKa≈9.5 ), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is the optimal choice[1].
By acidifying the sample, the piperidine nitrogen is quantitatively protonated. The MCX sorbent contains both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) sites. The protonated analyte binds tightly to the sulfonic acid via electrostatic interactions. This allows for aggressive washing with 100% methanol to strip away neutral and acidic interferences without risking analyte breakthrough. Elution is then triggered by shifting the pH above 11.5, neutralizing the amine and disrupting the electrostatic hold.
Step-by-Step SPE Methodology
-
Pre-treatment: Aliquot 1.0 mL of biological sample (blood/urine). Add 2.0 mL of 0.1 M HCl. Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes to precipitate large proteins.
-
Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of Deionized Water through the MCX cartridge (e.g., Oasis MCX, 30 mg/1 cc) under low vacuum.
-
Loading: Load the acidified supernatant onto the cartridge at a flow rate of 1–2 mL/min.
-
Washing:
-
Wash 1: 2.0 mL of 0.1 M HCl (removes aqueous-soluble interferences).
-
Wash 2: 2.0 mL of 100% Methanol (removes neutral/acidic lipids and drugs).
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution: Elute the target analyte with 2.0 mL of freshly prepared 5% Ammonium Hydroxide ( NH4OH ) in Methanol .
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Ethyl Acetate . Note: Ethyl acetate is chosen over methanol to minimize solvent expansion volume in the GC inlet, preventing backflash and preserving peak shape.
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic piperidine derivatives.
Quantitative Data & Instrument Parameters
Table 1: GC-MS Operating Conditions
| Parameter | Setting / Specification | Rationale |
| Analytical Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m × 0.25mm × 0.25µm | Industry standard for basic drugs; provides excellent resolution for halogenated aromatics[2]. |
| Carrier Gas | Helium (Grade 5.0), Constant Flow at 1.0 mL/min | Ensures reproducible retention times across the temperature gradient. |
| Injection Mode | Splitless, 1.0 µL injection volume | Maximizes sensitivity for trace-level biological detection. |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation of the piperidine ring. |
| Oven Program | 100°C (hold 1 min) → 15°C/min to 280°C → 30°C/min to 310°C (hold 3 min) | Focuses the analyte band initially, then rapidly elutes the heavy brominated compound. |
| Transfer Line Temp | 280°C | Prevents cold spots and peak tailing before MS entry. |
| Ionization Source | Electron Ionization (EI), 70 eV, 230°C | Standardized energy for reproducible library matching[3]. |
Table 2: Diagnostic Ions for Selected Ion Monitoring (SIM)
To maximize the signal-to-noise ratio in complex biological matrices, the MS should be operated in SIM mode targeting the most abundant and diagnostic fragments.
| Ion (m/z) | Ion Type | Relative Abundance | Function in Method |
| 98 | N-methylenepiperidinium ( C6H12N+ ) | 100% (Base Peak) | Quantifier Ion (Highest sensitivity) |
| 197 | Bromophenylpropyl Cation ( 79Br ) | ~ 25% | Qualifier Ion 1 (Confirms aromatic structure) |
| 199 | Bromophenylpropyl Cation ( 81Br ) | ~ 24% | Qualifier Ion 2 (Isotopic confirmation) |
| 281 | Molecular Ion ( [M]+∙ , 79Br ) | < 5% | Qualifier Ion 3 (Intact mass verification) |
Table 3: Method Validation Metrics (Human Urine Matrix)
Note: Validation parameters must be established per ANSI/ASB guidelines for forensic toxicology.
| Validation Parameter | Metric Achieved | Acceptance Criteria |
| Limit of Detection (LOD) | 1.5 ng/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | S/N ≥ 10:1, Precision ≤ 20% CV |
| Linear Dynamic Range | 5.0 – 1000 ng/mL | R2≥0.995 |
| Extraction Recovery | 88% ± 4% | Consistent recovery across low, mid, and high QC levels |
| Carryover | None detected at 2000 ng/mL | Blank injection following ULOQ must show zero target peaks |
References
-
Maurer, H. H., Pfleger, K., & Weber, A. A. (2016). Mass Spectral and GC Data of Drugs, Poisons, Pesticides, Pollutants and Their Metabolites (5th Edition). Wiley-VCH. Available at:[Link]
-
Wink, C. S. D., Michely, J. A., Jacobsen-Bauer, A., Zapp, J., & Maurer, H. H. (2016). Diphenidine, a new psychoactive substance: metabolic fate elucidated with rat urine and human liver preparations and detectability in urine using GC-MS, LC-MSn, and LC-HR-MSn. Drug Testing and Analysis, 8(10), 1005-1014. Available at:[Link]
-
Mewis, R., et al. (2017). Guilty by Dissociation – Development of Gas Chromatography-Mass Spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived New Psychoactive Substances (NPSs). SciSpace / Forensic Science. Available at:[Link]
Sources
- 1. Diphenidine, a new psychoactive substance: metabolic fate elucidated with rat urine and human liver preparations and detectability in urine using GC-MS, LC-MSn , and LC-HR-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. books.google.cn [books.google.cn]
- 4. Mass spectral and GC data of drugs, poisons, pesticides, pollutants, and their metabolites in SearchWorks catalog [searchworks.stanford.edu]
Application Note: Unambiguous Structural Elucidation of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural elucidation of the novel piperidine derivative, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a detailed protocol for sample preparation, data acquisition, and spectral analysis, culminating in the unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities, offering a practical framework for leveraging NMR spectroscopy to ensure structural integrity and accelerate research timelines.
Introduction
In the realm of drug discovery and development, the precise structural characterization of newly synthesized compounds is a critical, non-negotiable step. Piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules, making the study of their derivatives of significant interest.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural analysis of organic molecules in solution.[4] This application note details the comprehensive NMR analysis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, a compound featuring a chiral center, a substituted aromatic ring, and a piperidine heterocycle, presenting a rich case for the application of advanced NMR methodologies.
The presence of a chiral center at the second carbon of the propyl chain introduces diastereotopicity for the geminal protons on the adjacent piperidine ring and propyl chain carbons, leading to more complex ¹H NMR spectra.[5][6] Through the synergistic application of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC, we can navigate these complexities to achieve complete and confident resonance assignments.
Experimental Design and Rationale
A multi-faceted NMR approach is essential for the complete structural assignment of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. The rationale behind the selected experiments is as follows:
-
¹H NMR: Provides initial information on the number and electronic environment of protons, their integration (relative numbers), and scalar coupling (connectivity).
-
¹³C NMR: Reveals the number of unique carbon environments and their general chemical type (aliphatic, aromatic, etc.).
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the same spin system.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a powerful tool for assigning carbons with attached protons.[7][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.[7][8]
The logical workflow for the structural elucidation is depicted in the following diagram:
Caption: Workflow for NMR-based structural elucidation.
Protocols
Sample Preparation
-
Weigh approximately 10-15 mg of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 2 s
-
Spectral width: 20 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
Spectral width: 240 ppm
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Number of scans: 2
-
Increments in F1: 256
-
Relaxation delay (d1): 1.5 s
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 2
-
Increments in F1: 256
-
Relaxation delay (d1): 1.5 s
-
-
HMBC:
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 4
-
Increments in F1: 256
-
Relaxation delay (d1): 1.5 s
-
Predicted NMR Data and Interpretation
Based on established chemical shift principles and data from related structures, a predicted dataset for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is presented below.[11][12][13][14][15][16][17][18]
Sources
- 1. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
- 2. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 3. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations [opg.optica.org]
- 4. scispace.com [scispace.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. rua.ua.es [rua.ua.es]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 17. Proton NMR Table [www2.chemistry.msu.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
Application Notes & Protocols for In Vitro Cellular Analysis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Introduction: Characterizing a Novel Piperidine Compound
The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as anticancer agents, central nervous system modulators, and enzyme inhibitors.[1][2][3] The compound 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is a novel molecule whose cellular effects are yet to be fully elucidated. Its structure, featuring a bromophenyl group, suggests potential for biological activity, as halogenation can influence lipophilicity and target engagement.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. We present a logical, tiered approach to assess its impact on cell health and to probe its potential mechanism of action. The protocols herein are designed to be robust and self-validating, explaining the causality behind experimental choices to ensure scientific integrity. We will focus on three key areas of investigation:
-
Cellular Viability and Cytotoxicity: To determine the compound's effect on cell proliferation and metabolic activity.
-
Induction of Apoptosis: To ascertain if the compound triggers programmed cell death.
-
Modulation of Key Signaling Pathways: To investigate the compound's influence on intracellular signaling, with a focus on the MAPK/ERK pathway, a central regulator of cell fate.[5][6]
Compound Handling and Preparation
Prior to initiating any cellular assays, it is critical to properly prepare the test compound. The solubility of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in aqueous media is likely limited. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.[4][7]
Protocol for Stock Solution Preparation:
-
Reconstitution: Prepare a 10 mM stock solution of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in cell culture-grade DMSO.
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle controls) and should not exceed a level that affects cellular health (typically ≤ 0.5%).
I. Assessment of Cellular Viability and Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability with the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in culture medium from the 10 mM DMSO stock. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration).
-
Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[8][9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[8][11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution (e.g., SDS-HCl) to each well to dissolve the purple formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background noise.[8]
Data Presentation: IC50 Determination
| Treatment Time | IC50 (µM) |
| 24 hours | Experimental Value |
| 48 hours | Experimental Value |
| 72 hours | Experimental Value |
The half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curves at each time point.
II. Assessment of Apoptosis Induction with Caspase-Glo® 3/7 Assay
To determine if the observed cytotoxicity is due to apoptosis, a direct measurement of key executioner caspase activity is essential. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the combined activities of caspase-3 and caspase-7.[12][13][14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[12]
Experimental Workflow for Caspase-Glo® 3/7 Assay
Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol for Caspase-Glo® 3/7 Assay
-
Cell Seeding: Plate cells in a white-walled 96-well plate suitable for luminescence assays at the previously determined optimal density in 100 µL of medium.
-
Incubation: Allow cells to adhere overnight at 37°C with 5% CO2.
-
Compound Treatment: Treat cells with 1-[2-(3-Bromo-phenyl)-propyl]-piperidine at concentrations around the calculated IC50 value for a relevant time point (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[13] Allow it to equilibrate to room temperature before use.[13]
-
Assay Execution:
-
Signal Development: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation: Fold Change in Caspase-3/7 Activity
| Treatment | Concentration | Fold Change in Luminescence (vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| 1-[2-(3-Bromo-phenyl)-propyl]-piperidine | 0.5x IC50 | Experimental Value |
| 1-[2-(3-Bromo-phenyl)-propyl]-piperidine | 1x IC50 | Experimental Value |
| 1-[2-(3-Bromo-phenyl)-propyl]-piperidine | 2x IC50 | Experimental Value |
| Positive Control (e.g., Staurosporine) | Conc. | Experimental Value |
III. Analysis of the MAPK/ERK Signaling Pathway by Western Blot
To gain insight into the compound's mechanism of action, it is prudent to investigate its effect on a key signaling pathway. The MAPK/ERK pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in various diseases.[15] Western blotting can be used to measure the phosphorylation status of key proteins in this cascade, such as ERK1/2, providing a direct measure of pathway activation or inhibition.[6][15]
Experimental Workflow for Western Blot Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
Application Note: 1-[2-(3-Bromophenyl)propyl]piperidine as a Versatile Scaffold in CNS Drug Discovery
Introduction & Chemical Rationale
The piperidine scaffold is a privileged heterocyclic motif in medicinal chemistry, prominently featured in a multitude of drugs targeting the central nervous system (CNS)[1]. Its basicity ensures protonation at physiological pH, enabling critical electrostatic interactions with target receptors, while its conformational flexibility enhances blood-brain barrier (BBB) penetration[1].
The intermediate 1-[2-(3-bromophenyl)propyl]piperidine represents a highly optimized building block that combines this privileged piperidine core with a branched propyl linker and a meta-bromoaryl group.
-
The Propyl Linker: Provides a specific stereochemical vector, allowing the aromatic ring to occupy deep hydrophobic pockets in CNS targets (e.g., GPCRs or cholinesterases).
-
The 3-Bromoaryl Handle: The meta-bromine substitution is chemically stable under physiological conditions but serves as a highly reactive, orthogonal handle for late-stage functionalization. It avoids the steric hindrance typically associated with ortho-substitution, making it an ideal candidate for divergent synthetic pathways.
Mechanistic Pathways: Causality & Experience
To fully leverage this intermediate, synthetic chemists typically employ two primary divergent pathways. Understanding the causality behind these reaction conditions is critical for preventing side reactions and maximizing yields.
Pathway A: Lithium-Halogen Exchange
Aryl bromides undergo rapid, reversible lithium-halogen exchange when treated with alkyllithiums (e.g., n-BuLi or t-BuLi)[2]. The driving force is the formation of a thermodynamically more stable sp²-hybridized aryllithium species compared to the sp³-hybridized alkyllithium[3].
-
Causality of Temperature: This reaction must be conducted at strictly –78 °C in ethereal solvents (e.g., THF). Elevated temperatures promote the elimination of LiBr to form a highly reactive benzyne intermediate, or allow the alkyllithium to act as a base, leading to unwanted deprotonation adjacent to the piperidine nitrogen[3]. This low-temperature control ensures the selective generation of the reactive anion[4].
Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling the formation of complex C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds[5],[6].
-
Causality of Reagents: The addition of a mild base (e.g., K₂CO₃) is non-negotiable; it coordinates with the boronic acid to form a negatively charged, nucleophilic boronate complex, which is required to drive the rate-limiting transmetalation step.
Synthetic Divergence Workflow
Divergent synthetic pathways of 1-[2-(3-Bromophenyl)propyl]piperidine.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Lithiation and Electrophilic Trapping (Pathway A)
Objective: Synthesis of a secondary alcohol derivative via trapping with an aryl aldehyde.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Rationale: Organolithium reagents degrade instantly in the presence of ambient moisture.
-
Substrate Dissolution: Dissolve 1-[2-(3-bromophenyl)propyl]piperidine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to exactly –78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes down the side of the flask to pre-cool the reagent before it hits the mixture. Stir for 45 minutes at –78 °C.
-
Self-Validation Checkpoint: The solution will typically transition from colorless to a pale yellow/orange hue. To quantitatively validate, quench a 0.1 mL aliquot in D₂O and analyze via ¹H NMR; the disappearance of the Ar-Br multiplet confirms complete lithium-halogen exchange.
-
-
Electrophilic Addition: Add the target aldehyde (1.2 eq) dissolved in 2 mL of anhydrous THF dropwise. Maintain at –78 °C for 2 hours, then allow the system to slowly warm to 0 °C.
-
Quenching & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl to prevent over-alkylation. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Pathway B)
Objective: Synthesis of a biphenyl CNS-active analogue.
-
Reagent Assembly: To a microwave vial, add 1-[2-(3-bromophenyl)propyl]piperidine (1.0 eq), the corresponding arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon for a minimum of 15 minutes. Rationale: Residual dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon. Seal the vial.
-
Reaction: Heat the mixture to 90 °C for 8 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The oxidative addition complex formation is rapid, but transmetalation is rate-limiting. Complete consumption of the starting material mass (m/z 282/284) and the appearance of the product mass confirms cycle completion. If starting material persists, incomplete degassing (catalyst death) is the primary causal factor.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with DCM, concentrate, and purify via reverse-phase HPLC.
Quantitative Data Presentation
The following table summarizes the expected empirical parameters, yields, and analytical validation metrics when utilizing 1-[2-(3-bromophenyl)propyl]piperidine across both pathways.
| Parameter | Pathway A: Lithium-Halogen Exchange | Pathway B: Suzuki-Miyaura Coupling |
| Typical Isolated Yields | 75% – 90% | 80% – 95% |
| Reaction Temperature | –78 °C to 0 °C | 60 °C to 100 °C |
| Primary Reagents | n-BuLi or t-BuLi, Electrophile | Pd(PPh₃)₄, Boronic Acid, K₂CO₃ |
| Reaction Time | 1 – 3 hours | 4 – 12 hours |
| Key Side Reactions | Benzyne formation, protonation | Protodeboronation, homocoupling |
| Analytical Marker (¹H NMR) | Shift in aromatic proton splitting; new functional group signals (e.g., CH-OH) | Integration of new aromatic/alkyl signals; loss of Br-adjacent deshielding |
| Purity Profile (HPLC) | >98% (Post-chromatography) | >95% (Requires Pd-scavenging) |
References
2.[3] Title: Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
3.[4] Title: Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides Source: Organic Syntheses URL: [Link]
4.[5] Title: Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides Source: Organic Letters (ACS Publications) URL: [Link]
5.[6] Title: Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes Source: Nature Communications URL: [Link]
6.[2] Title: Organolithium reagent Source: Wikipedia URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallization of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine Hydrochloride Salts
Introduction: The Critical Role of Crystallization in Pharmaceutical Development
The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its efficacy, stability, and manufacturability. For 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride, a piperidine derivative of significant interest, achieving a crystalline form with consistent and desirable attributes is a critical step in the drug development process. Crystallization is not merely a purification technique; it is a sophisticated method for particle engineering that dictates crucial parameters such as solubility, dissolution rate, bioavailability, and stability of the final drug product.[1][2][]
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, presents both challenges and opportunities.[1][4][5] Different polymorphs of the same API can exhibit distinct physicochemical properties.[4][6] Therefore, the development of robust and reproducible crystallization protocols is essential to ensure the consistent production of the desired solid form.[1][2] This guide provides a detailed exploration of various crystallization techniques applicable to 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride, offering both theoretical insights and practical, step-by-step protocols for researchers and drug development professionals.
Physicochemical Properties and Solubility Profile of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine Hydrochloride
A foundational understanding of the molecule's properties is crucial for designing effective crystallization strategies. 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride is a salt, rendering it more polar and likely more soluble in polar solvents compared to its free base. The presence of the bromophenyl group contributes to its molecular weight and introduces a degree of lipophilicity, while the piperidine ring and the hydrochloride salt provide sites for hydrogen bonding.
A preliminary solvent screening is the first step in developing a crystallization process. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7][8] For hydrochloride salts, polar protic solvents like alcohols (methanol, ethanol, isopropanol) and water are often good starting points. Aprotic polar solvents such as acetone and acetonitrile, and less polar solvents like ethyl acetate and toluene, may serve as anti-solvents.
Table 1: Preliminary Solvent Screening Strategy
| Solvent Category | Example Solvents | Expected Solubility Behavior | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High solubility, especially at elevated temperatures. | The hydrochloride salt can engage in hydrogen bonding and ion-dipole interactions with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to low solubility. | These solvents can act as good "anti-solvents" when mixed with a solution of the compound in a polar protic solvent. |
| Non-Polar | Toluene, Heptane, Diethyl Ether | Very low to negligible solubility. | These are strong anti-solvents that can induce rapid precipitation. |
Crystallization Methodologies: Principles and Applications
Several crystallization techniques can be employed to obtain high-quality crystals of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride. The choice of method depends on the solubility profile of the compound and the desired crystal attributes.
Cooling Crystallization
This is one of the most common and straightforward crystallization methods. It relies on the principle that the solubility of most compounds decreases with a decrease in temperature. A nearly saturated solution of the compound at a high temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
-
Causality: The rate of cooling is a critical parameter. Slow cooling generally promotes the growth of larger, more well-defined crystals by allowing molecules to orient themselves properly in the crystal lattice. Rapid cooling can lead to the formation of smaller, less ordered crystals or even an amorphous precipitate.
Antisolvent Crystallization
This technique, also known as precipitation or drowning-out, involves the addition of a miscible solvent in which the compound is insoluble (the antisolvent) to a solution of the compound.[9][10][11] This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
-
Causality: The rate of antisolvent addition and the degree of mixing significantly impact the particle size and morphology.[9] Slow addition with efficient stirring allows for controlled supersaturation and promotes crystal growth over nucleation, leading to larger crystals.
Vapor Diffusion
Vapor diffusion is a gentle and effective method for growing high-quality single crystals, particularly when only small amounts of material are available.[12][13][14] A solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile antisolvent. The vapor from the antisolvent slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.
-
Causality: The rate of diffusion is controlled by the vapor pressure of the two solvents and the temperature. This slow and controlled change in solvent composition allows for the formation of highly ordered crystals.
Experimental Protocols
The following protocols are designed to be starting points and should be optimized based on experimental observations.
Protocol 1: Cooling Crystallization
-
Solvent Selection: Based on preliminary screening, select a suitable solvent (e.g., isopropanol).
-
Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 g of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride.
-
Add the selected solvent portion-wise while stirring and gently heating (e.g., to 60-70 °C) until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature without disturbance. Covering the flask with an insulating material can slow the cooling rate.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for several hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point.
Protocol 2: Antisolvent Crystallization
-
Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., methanol) and a miscible antisolvent in which it is poorly soluble (e.g., diethyl ether or heptane).
-
Dissolution: Dissolve 1.0 g of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride in the minimum amount of the chosen solvent at room temperature.
-
Antisolvent Addition: While stirring the solution vigorously, add the antisolvent dropwise using a dropping funnel.
-
Observation: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Crystal Growth: Stop the addition of the antisolvent and allow the solution to stir for several hours to promote crystal growth.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the antisolvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
-
Solution Preparation: Prepare a concentrated solution of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride in a suitable solvent (e.g., methanol or ethanol).
-
Setup: Place a small, open vial containing the solution inside a larger, sealable jar.
-
Antisolvent Addition: Add a more volatile antisolvent (e.g., diethyl ether or dichloromethane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the jar tightly to create a closed system.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.
-
Crystal Formation: Crystals will slowly form in the inner vial as the antisolvent vapor diffuses into the solution.
-
Isolation: Carefully remove the inner vial and isolate the crystals.
Data Presentation and Characterization
The success of a crystallization experiment is determined by the quality and characteristics of the resulting crystals.
Table 2: Summary of Crystallization Parameters and Expected Outcomes
| Technique | Key Parameters | Expected Crystal Morphology | Advantages | Disadvantages |
| Cooling Crystallization | Cooling rate, Solvent choice | Prismatic, well-defined crystals with slow cooling. Smaller needles with rapid cooling. | Simple, scalable. | Not suitable for heat-sensitive compounds or those with low solubility temperature dependence. |
| Antisolvent Crystallization | Antisolvent choice, Addition rate, Stirring speed | Can range from fine powders to larger crystals depending on conditions. | Rapid, high yield, applicable to a wide range of compounds.[10][15] | Can lead to amorphous precipitation if not controlled properly. |
| Vapor Diffusion | Solvent/antisolvent pair, Temperature | High-quality, single crystals suitable for X-ray diffraction. | Excellent for obtaining high-quality crystals, requires small amounts of material.[12] | Slow process, lower yield. |
Once crystals are obtained, they should be characterized using various analytical techniques to determine their properties.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess polymorphism.[5]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.
-
Thermogravimetric Analysis (TGA): To identify the presence of solvates or hydrates.
-
Microscopy (Optical and Scanning Electron): To observe crystal habit and size distribution.
-
Raman and Infrared (IR) Spectroscopy: To detect different polymorphic forms based on their unique vibrational spectra.[16]
Visualizing the Crystallization Workflow
The selection and execution of a crystallization technique can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting and optimizing a crystallization method.
Troubleshooting Common Crystallization Issues
-
Oil Formation: If the compound "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent system. To remedy this, try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
No Crystals Form: This can be due to insufficient supersaturation or the presence of impurities that inhibit nucleation. Try concentrating the solution further, cooling to a lower temperature, or adding a seed crystal of the desired form.
-
Amorphous Precipitate: This often results from too rapid a change in conditions (e.g., fast cooling or rapid antisolvent addition). Slowing down the process is key to promoting ordered crystal growth.
Conclusion
The crystallization of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine hydrochloride is a multifaceted process that requires a systematic approach. By understanding the physicochemical properties of the molecule and applying the principles of different crystallization techniques, researchers can develop robust protocols to consistently produce a crystalline form with the desired attributes. The methods and protocols outlined in this guide provide a solid foundation for achieving this critical milestone in the pharmaceutical development pipeline.
References
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). Google Scholar.
- Crystallization of small molecules. (n.d.). Google Scholar.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). Google Scholar.
- Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable.
- Antisolvent membrane crystallization of pharmaceutical compounds. (2009, December 15). PubMed.
- Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
- Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. (2006, February 25). Google Scholar.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
- Crystal polymorphism. (n.d.). Wikipedia.
- Sitting Drop Vapor Diffusion. (n.d.). Google Scholar.
- Why Polymorphism is Key in Drug Development!. (2025, May 1). PharmaCores.
- Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022, January 5). PubMed.
- Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Google Scholar.
- Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. (2022, October 12). ACS Publications.
- API Particle / Crystal Engineering. (2024, May 26). The Pharma Master.
- Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022, August 11). PubMed.
- Chemical crystallization. (n.d.). SPT Labtech.
- Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. (n.d.). PMC.
- Guide for crystallization. (n.d.). Google Scholar.
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- API: solid state robust characterization in key to cut costs and time!. (n.d.). AlfatestLab.
- Crystallization of APIs: Methods and Challenges. (2025, September 12). BOC Sciences.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Piperidine derivatives and their salts. (n.d.). Google Patents.
- Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office.
- Defining the right physical properties of API. (2021, April 13). Teva api - TAPI.
- Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. (2020, November 15). IUCr Journals.
- Piperidine derivatives, their preparation, and their use as medicaments. (n.d.). European Patent Office.
- Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Google Scholar.
- Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate.
Sources
- 1. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 2. thepharmamaster.com [thepharmamaster.com]
- 4. fiveable.me [fiveable.me]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. tapi.com [tapi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. ijcea.org [ijcea.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. unifr.ch [unifr.ch]
- 15. Antisolvent membrane crystallization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. coherent.com [coherent.com]
Application Note: Advanced Liquid Chromatography Workflows for the Isolation and Chiral Resolution of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, two-dimensional liquid chromatography (LC) methodology for the bulk purification and subsequent enantiomeric resolution of the highly lipophilic, basic, and chiral intermediate 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Chemical Profiling & Chromatographic Rationale
The target molecule, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, presents three distinct physicochemical challenges that dictate the chromatographic strategy:
-
Strong Basicity: The piperidine nitrogen exhibits a pKa of approximately 9.5–10.0.
-
High Lipophilicity: The combination of a brominated aromatic ring, a propyl linker, and a piperidine ring results in a highly hydrophobic molecule.
-
Stereochemistry: The molecule possesses a chiral center at the C2 position of the propyl chain, necessitating enantiomeric resolution for rigorous pharmacological evaluation.
The Causality Behind the Method Selection
When subjected to standard low-pH reversed-phase liquid chromatography (RP-LC), basic amines like piperidine are fully protonated. This charged state frequently leads to deleterious secondary ion-exchange interactions with residual, unendcapped silanol groups on standard silica-based C18 columns. The macroscopic result is severe peak tailing, poor resolution, and drastically reduced preparative loadability[1].
To circumvent this, our primary isolation step employs a High-pH Reversed-Phase strategy . By utilizing a pH 10 ammonium bicarbonate buffer, the piperidine moiety is largely neutralized. This forces the molecule to interact with the stationary phase almost exclusively via hydrophobic partitioning, ensuring sharp, symmetrical peak shapes and maximizing the mass-loading capacity of the column[2].
Following the isolation of the racemic free base, Chiral Normal-Phase HPLC is utilized. Phenylpropyl-piperidine derivatives are efficiently resolved using amylose- or cellulose-based chiral stationary phases (e.g., Chiralcel OD). However, because the silica matrix of these chiral columns also contains active acidic sites, the addition of a volatile organic modifier—specifically diethylamine (DEA)—is critical. The DEA continuously saturates and masks these active sites, preventing the basic analyte from tailing and ensuring baseline enantiomeric resolution[3][4].
Workflow Visualization
Caption: Two-dimensional LC workflow for the isolation and chiral resolution of the target piperidine.
Protocol 1: Primary Isolation via High-pH Preparative RP-HPLC
Objective: Isolate the racemic target compound from synthetic byproducts (e.g., unreacted piperidine, alkyl halides) while maintaining the molecule in its free-base form.
Materials:
-
Column: High-pH tolerant C18 Preparative Column (e.g., Waters XBridge C18 or Phenomenex Gemini, 5 µm, 30 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O, adjusted to pH 10.0 with aqueous ammonia[2].
-
Mobile Phase B: LC-MS grade Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a 1:1 (v/v) mixture of Methanol and DMSO to a concentration of 50 mg/mL. Self-Validation Check: Filter through a 0.45 µm PTFE syringe filter to ensure no particulate matter clogs the preparative frit.
-
System Equilibration: Equilibrate the column with 5% B at a flow rate of 30 mL/min until the baseline UV signal (monitored at 220 nm and 254 nm) is stable.
-
Gradient Elution Execution:
-
0.0 – 2.0 min: Hold at 5% B (Isocratic loading to focus the sample band at the head of the column).
-
2.0 – 12.0 min: Linear gradient from 5% B to 95% B.
-
12.0 – 15.0 min: Column wash at 95% B to elute highly lipophilic impurities.
-
15.0 – 17.0 min: Re-equilibration at 5% B.
-
-
Fractionation & Recovery: The neutralized 1-[2-(3-Bromo-phenyl)-propyl]-piperidine will elute in the highly organic region (typically 75–85% B). Pool the product-containing fractions based on UV thresholds.
-
Aqueous Extraction: Crucial Step: Do not attempt to lyophilize the water/MeCN mixture directly, as it is time-consuming and risks product degradation. Instead, remove the MeCN under reduced pressure (rotary evaporation at 35°C). Extract the remaining aqueous buffer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified racemic free base.
Protocol 2: Enantiomeric Resolution via Chiral Semi-Prep HPLC
Objective: Separate the (R) and (S) enantiomers of the purified racemate to >99% enantiomeric excess (ee).
Materials:
-
Column: Daicel Chiralcel OD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica), 20 x 250 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a 98:2:0.2 (v/v/v) ratio[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified racemic free base in the mobile phase (Hexane/IPA 98:2) to a concentration of 10 mg/mL. Self-Validation Check: Never use chlorinated solvents (like the DCM from Protocol 1) for injection on coated chiral columns, as they will irreversibly strip the chiral stationary phase. Ensure all DCM is fully evaporated prior to reconstitution.
-
Column Equilibration: Flush the chiral column with the mobile phase at 10 mL/min. The 0.2% DEA is essential to dynamically coat the silica support and maintain peak symmetry for the basic piperidine nitrogen[4].
-
Isocratic Elution: Inject 1.5 mL of the sample. Run the method isocratically at 10 mL/min, monitoring UV absorbance at 254 nm.
-
Fraction Collection & Isolation: The two enantiomers will elute as distinct, baseline-resolved peaks (typically between 15 and 25 minutes). Collect the peaks into separate pre-weighed round-bottom flasks.
-
DEA Removal: Evaporate the normal-phase solvents under reduced pressure. Because DEA has a distinct, lingering odor and can interfere with downstream assays, reconstitute the residues in a minimal amount of absolute ethanol and co-evaporate twice to azeotropically remove trace DEA.
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters and expected performance metrics for both dimensions of the purification workflow.
| Parameter | Protocol 1: RP-HPLC (Racemate Isolation) | Protocol 2: Chiral HPLC (Resolution) |
| Stationary Phase | High-pH tolerant C18 (5 µm) | Amylose-based Chiralcel OD (5 µm) |
| Mobile Phase | 10 mM NH₄HCO₃ (pH 10) / MeCN | Hexane / IPA / DEA (98:2:0.2) |
| Elution Mode | Linear Gradient (5% to 95% B) | Isocratic |
| Detection | UV 220 nm / 254 nm | UV 254 nm |
| Additive Purpose | Suppress amine ionization via high pH | Suppress silanol interactions via DEA |
| Expected Yield | 80 - 85% (from crude) | > 90% (recovery from racemate) |
| Expected Purity | > 98% (Chemical Purity) | > 99% ee (Enantiomeric Purity) |
References
- Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Source: PMC / NIH URL
- Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)
- Source: Academia.
- Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups [academia.edu]
Application Notes and Protocols for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. As a brominated organic compound containing a piperidine moiety, this substance requires careful management to mitigate potential health and safety risks in a laboratory or drug development setting. The protocols outlined herein are synthesized from data on structurally related compounds and general principles for handling hazardous chemicals. These guidelines are intended to establish a foundation for safe laboratory practices, which should be supplemented by institution-specific safety procedures and a thorough risk assessment before any work commences.
Introduction and Chemical Profile
-
Bromophenyl Group : The presence of a bromine atom on the phenyl ring suggests that the compound is a brominated organic compound. Such compounds can be toxic, corrosive, and reactive.[1][2] They may also pose environmental hazards if not disposed of correctly.[2]
-
Piperidine Ring : Piperidine is a cyclic secondary amine that is known to be flammable, toxic, and corrosive, causing severe skin burns and eye damage.[3][4]
-
Propyl Chain : The propyl group adds to the lipophilicity of the molecule, which may influence its biological activity and absorption characteristics.
Given these components, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine should be handled as a potentially hazardous substance with particular attention to its corrosive and toxic properties.
Table 1: Inferred Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale and References |
| Molecular Formula | C₁₄H₂₀BrN | Based on chemical structure. |
| Appearance | Likely a solid or liquid at room temperature. | Related bromophenyl-piperazine compounds are solids.[5] |
| Solubility | Expected to be soluble in organic solvents and have limited water solubility. | A characteristic of similar organic compounds with aromatic and aliphatic components.[5] |
| Reactivity | Potentially reactive with strong oxidizing agents, acids, and bases. | Based on the reactivity of piperidine and brominated compounds.[3][6] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazards associated with its structural components, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is presumed to be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin and eye irritation or burns.[3][4][7][8]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact with a potentially toxic and corrosive substance.[9] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes of the chemical, which may cause severe eye damage.[9] |
| Body Protection | A fully buttoned lab coat. | To protect against skin exposure from spills or splashes.[9] |
| Respiratory Protection | Use only in a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors or aerosols.[9][10] |
Handling Protocols
All handling of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine must be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]
General Handling
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[7]
-
Ensure all containers are properly labeled with the chemical name and associated hazards.
-
Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, syringes) to handle the material and minimize the creation of dust or aerosols.
Storage Protocols
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
Storage Conditions
-
Keep containers tightly closed to prevent the release of vapors.[8]
-
Store in a locked-up area to restrict access to authorized personnel.[3][7]
Incompatible Materials
-
Segregate from incompatible materials to avoid dangerous reactions.[1]
-
Strong oxidizing agents : May react violently.
-
Acids and bases : Piperidine is basic and will react with acids.[3]
-
Reducing agents and alkali metals : Brominated compounds can be reactive with these substances.[6]
Emergency Procedures
Spills and Leaks
-
Minor Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in Table 2.
-
If the substance is flammable, extinguish all nearby ignition sources.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill :
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team immediately.
-
First Aid Measures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.[8]
-
In case of eye contact : Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8]
-
If inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed : Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal
All waste containing 1-[2-(3-Bromo-phenyl)-propyl]-piperidine must be treated as hazardous waste.
-
Collect all liquid and solid waste in separate, appropriately labeled, and sealed containers.[9][10]
-
Aqueous solutions containing this compound should also be collected as hazardous waste.[1]
-
Contaminated lab supplies (e.g., gloves, pipette tips, paper towels) must be disposed of as solid hazardous waste.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][8]
Visual Protocols and Workflows
Workflow for Safe Handling
Caption: Workflow for the safe handling of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Decision Tree for Spill Response
Caption: Decision tree for responding to a spill of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
References
-
PubChem. (n.d.). 1-(3-Bromophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Procedure. Retrieved from [Link]
-
Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
(n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
(n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE | CymitQuimica [cymitquimica.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Procedure [chem.fsu.edu]
- 11. chemos.de [chemos.de]
Technical Support Center: Synthesis Optimization for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Application Overview & Mechanistic Pathways
As a Senior Application Scientist, I frequently encounter yield-limiting bottlenecks when researchers attempt to synthesize sterically hindered, halogenated tertiary amines like 1-[2-(3-Bromo-phenyl)-propyl]-piperidine .
The core synthetic challenge for this molecule lies in the dual nature of its functional groups:
-
Steric Hindrance: The α -carbon of the propyl chain is branched (bearing both a methyl group and the bulky 3-bromophenyl ring). This kinetically slows down nucleophilic attack by piperidine during iminium formation.
-
Chemoselectivity (The Aryl Bromide): The 3-bromo substituent is highly sensitive to strong reducing conditions. Aggressive reduction strategies will lead to hydrodebromination (loss of the bromine atom).
To navigate these competing factors, we recommend two validated pathways: Chemoselective Reductive Amination (preferred for atom economy and scalability) and Amide Reduction (preferred for bypassing iminium steric issues).
Fig 1: Chemoselective synthesis routes for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Standard Operating Procedure (SOP): Chemoselective Reductive Amination
This self-validating protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to ensure the aryl bromide remains intact while selectively reducing the iminium ion[1].
Reagents:
-
Aldehyde: 2-(3-Bromophenyl)propanal (1.0 equiv)
-
Amine: Piperidine (1.1 equiv)
-
Reducing Agent: NaBH(OAc)₃ (1.5 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Workflow:
-
Iminium Pre-formation (Critical Step): Dissolve 2-(3-bromophenyl)propanal and piperidine in anhydrous DCE. Add glacial acetic acid to adjust the apparent pH to ~4-5. Do not add the reducing agent yet. Stir at room temperature for 2 hours.
-
Causality: The α -branching severely retards iminium formation. Adding the hydride too early results in the direct reduction of the aldehyde to 2-(3-bromophenyl)propan-1-ol[1].
-
-
Chemoselective Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes. The triacetoxy ligands withdraw electron density from the boron, making it a mild hydride donor that selectively targets the iminium ion over the carbonyl and leaves the aryl bromide completely untouched.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1, UV active). The reaction is typically complete within 4-6 hours.
-
Quench & Workup: Quench slowly with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Troubleshooting Guide & FAQs
Q1: My reaction stalls, and I recover a lot of the starting alcohol (2-(3-bromophenyl)propan-1-ol) instead of the product. What happened? A: You are observing the direct reduction of the starting aldehyde. This occurs when the reducing agent is introduced before the sterically hindered iminium ion has fully formed. Because 2-(3-bromophenyl)propanal is α -branched, iminium condensation is kinetically slow. Solution: Implement a strict stepwise procedure. Allow the aldehyde and piperidine to stir with AcOH for at least 2 hours before adding the NaBH(OAc)₃[1]. Never substitute with NaBH₄, as it lacks the chemoselectivity required and will rapidly reduce the unreacted aldehyde.
Q2: I tried scaling up using catalytic hydrogenation (Pd/C and H₂) to reduce the imine, but my product mass is off by ~79 Da. Why? A: You have triggered hydrodebromination . The 3-bromo substituent on the phenyl ring is highly susceptible to oxidative addition by Palladium, followed by reductive cleavage under an H₂ atmosphere, replacing your bromine atom with a hydrogen atom[2]. Solution: Transition-metal catalyzed hydrogenation is strictly contraindicated for this substrate. You must use mild hydride donors like NaBH(OAc)₃ or borane complexes, which are chemoselective and preserve the aryl bromide architecture.
Q3: I am using the Amide Reduction route (Route B). My yields are low, and the reaction mixture turns into a stubborn gel during workup. How do I fix this? A: Reduction of the intermediate 1-(2-(3-bromophenyl)propanoyl)piperidine using Borane-THF (BH₃·THF) forms highly stable amine-borane complexes. During standard aqueous workup, these complexes precipitate as a gelatinous mass, trapping your product[3]. Solution: You must perform a rigorous acidic quench to break the B-N bond. After the reduction is complete, carefully add 1M HCl or MeOH/HCl and reflux the mixture for 1 hour. Only after this destructive quench should you basify the solution (pH > 10 with NaOH) to extract the free piperidine base.
Yield Optimization Matrix
To facilitate rapid experimental design, refer to the following quantitative matrix comparing conditions for the reductive amination pathway:
| Reducing Agent | Amine Equivalents | Additive / pH | Temp (°C) | Expected Yield | Primary Impurity Observed |
| NaBH(OAc)₃ | 1.1 eq | AcOH (pH 4-5) | 20 °C | 85 - 92% | Trace unreacted aldehyde |
| NaBH₄ | 1.1 eq | None (pH ~9) | 0 °C | < 20% | 2-(3-bromophenyl)propan-1-ol |
| NaBH₃CN | 1.5 eq | AcOH (pH 4-5) | 20 °C | 75 - 80% | Toxic HCN off-gassing risk |
| H₂ / Pd/C | 1.0 eq | None | 25 °C | 0% (Target) | Debrominated piperidine product |
References
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis Source: Benchchem URL
- TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION Source: University of Liverpool Repository URL
- Reduction of Amides to Amines with Pinacolborane Catalyzed by Heterogeneous Lanthanum Catalyst La(CH2C6H4NMe2-o)
Sources
troubleshooting solubility issues of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in aqueous media
Welcome to the Technical Support Center for Physicochemical Profiling. As a Senior Application Scientist, I have designed this portal to address the complex solubility challenges associated with 1-[2-(3-Bromo-phenyl)-propyl]-piperidine .
This molecule presents a classic formulation challenge: it is a weak base (piperidine ring, pKa ~9.5) tethered to a highly lipophilic, bulky halogenated aromatic system (3-bromophenyl-propyl moiety). While the basic nitrogen offers an anchor for solubilization, the overwhelming hydrophobic bulk drives the intrinsic aqueous solubility ( S0 ) to near-zero at physiological pH.
Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated methodologies to overcome these barriers in your assays.
Diagnostic Workflow for Solubility Optimization
Solubility troubleshooting workflow for lipophilic piperidine derivatives.
Troubleshooting FAQs: Causality & Solutions
Q1: Why does my compound precipitate immediately when diluted into PBS (pH 7.4) despite being fully dissolved in a DMSO stock? A1: This is a classic case of solvent-shift precipitation. In DMSO, the lipophilic 3-bromophenyl-propyl tail is fully solvated. When spiked into an aqueous buffer, the DMSO diffuses rapidly into the bulk water. At pH 7.4, the piperidine nitrogen is only partially protonated. The massive hydration energy penalty of the bromophenyl group dominates, dropping the compound's solubility below your assay concentration. This leads to rapid nucleation and amorphous precipitation. To resolve this, you must either lower the pH, use a solubilizing excipient, or pre-form a stable salt1[1].
Q2: I formed the hydrochloride (HCl) salt to improve solubility, but it still crashes out in saline and simulated gastric fluid. Why? A2: You are encountering the Common Ion Effect . While salt formation at the piperidine nitrogen generally improves solubility2[2], HCl salts of highly lipophilic amines often fail in chloride-rich media (like 0.9% NaCl). The high background concentration of chloride ions shifts the solubility equilibrium ( Ksp ) back toward the solid crystalline salt state. Solution: Switch to a mesylate (methanesulfonate) or citrate salt. These counterions disrupt the crystal lattice energy more effectively and are immune to the chloride common ion effect3[3].
Q3: Can cyclodextrins effectively encapsulate this specific structure for in vivo dosing? A3: Yes, highly effectively. The 3-bromophenyl group is a textbook hydrophobic pharmacophore that fits thermodynamically perfectly into the lipophilic cavity of β -cyclodextrin. By using Hydroxypropyl- β -cyclodextrin (HP- β -CD), the bromophenyl tail inserts into the cavity via van der Waals forces, while the protonated piperidine headgroup remains exposed to the aqueous exterior. This creates an AL-type (linear) phase-solubility profile, drastically increasing apparent solubility without altering the molecule's intrinsic pharmacology4[4].
Quantitative Data: Formulation Selection Matrices
Table 1: Counterion Selection Matrix for Piperidine Derivatives
| Counterion | pKa of Acid | Expected Solubility Gain | Risk of Common Ion Effect | Recommendation for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine |
|---|---|---|---|---|
| Hydrochloride (HCl) | -7.0 | Moderate (10-50x) | High (Saline/Gastric) | Poor choice for in vivo IV/Oral dosing in saline. |
| Mesylate | -1.9 | Very High (>100x) | Low | Optimal. High disruption of crystal lattice. |
| Citrate | 3.1 | High (50-100x) | Low | Good alternative for buffered oral formulations. |
| Acetate | 4.7 | Low (Reversible) | Low | Not recommended; pKa difference ( Δ pKa) is borderline. |
Table 2: Cosolvent Limits for In Vitro / In Vivo Dosing | Excipient | Mechanism of Solubilization | Max In Vitro Conc. (Cell Assays) | Max In Vivo Conc. (IV Dosing) | | :--- | :--- | :--- | :--- | | DMSO | Dielectric constant reduction | ≤ 0.5% v/v | ≤ 5% v/v (Toxicity risk) | | PEG 400 | Cosolvency / H-bonding | ≤ 1.0% v/v | ≤ 30% v/v | | HP- β -CD | Inclusion Complexation | ≤ 5.0% w/v | ≤ 20% w/v (Highly tolerated) |
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Salt Screening & Validation
Purpose: To identify a stable, highly soluble salt form while avoiding amorphous "oils" that yield false-positive solubility readings.
-
Preparation: Dissolve 100 mg of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine free base in 2 mL of a volatile solvent mixture (e.g., 50:50 THF/Ethanol).
-
Ion Pairing: Aliquot the solution into glass vials. Add 1.05 molar equivalents of the target counterion acids (e.g., Methanesulfonic acid, Citric acid) to separate vials.
-
Evaporation: Evaporate the solvent slowly under a gentle stream of N2 gas at room temperature over 24 hours to promote crystal nucleation.
-
Validation Checkpoint (Critical): Examine the resulting solids under a Polarized Light Microscope (PLM).
-
Pass: Birefringence (glowing colors under cross-polarizers) confirms a stable crystalline salt.
-
Fail: A dark field indicates an amorphous crash or free-base oil. Discard these, as their solubility profiles will be thermodynamically unstable and shift over time.
-
-
Thermodynamic Solubility: Suspend 10 mg of the confirmed crystalline salt in 1 mL of pH 7.4 PBS. Agitate at 37°C for 48 hours, filter (0.45 µm), and quantify via HPLC-UV.
Protocol 2: Phase-Solubility Profiling (Higuchi-Connors Method) with HP- β -CD
Purpose: To determine the stoichiometry and complexation efficiency of the cyclodextrin-drug inclusion complex.
-
Media Preparation: Prepare a series of aqueous solutions containing HP- β -CD ranging from 0 to 50 mM in unbuffered purified water.
-
Drug Addition: Add an excess amount of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine free base (e.g., 20 mg) to 2 mL of each HP- β -CD solution.
-
Equilibration: Seal the vials and shake at 25°C for 72 hours.
-
Validation Checkpoint: Visually inspect the vials. You must observe solid drug at the bottom of all vials. If a vial is completely clear, the solution is not saturated, and the thermodynamic equilibrium data will be invalid. Add more drug and repeat.
-
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter.
-
Validation Checkpoint: Discard the first 1 mL of the filtrate. Highly lipophilic drugs bind to the filter membrane. Discarding the first milliliter saturates the binding sites, preventing artificially low concentration readings.
-
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC. Plot Drug Concentration (mM) vs. HP- β -CD Concentration (mM) to calculate the stability constant ( K1:1 ).
References
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - ACS Omega.[Link]
-
Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC / NIH.[Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC / NIH.[Link]
Sources
- 1. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
reducing debromination impurities in 1-[2-(3-Bromo-phenyl)-propyl]-piperidine synthesis
Mitigating Debromination Impurities in 1-[2-(3-Bromo-phenyl)-propyl]-piperidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of halogenated active pharmaceutical ingredient (API) intermediates: hydrodebromination .
When synthesizing 1-[2-(3-Bromo-phenyl)-propyl]-piperidine—typically via the reductive amination of 2-(3-bromophenyl)propanal with piperidine—the labile carbon-bromine (Ar–Br) bond is highly susceptible to cleavage. This guide provides mechanistic insights, validated troubleshooting FAQs, empirical data, and a self-validating protocol to ensure your synthetic workflow remains robust and your impurity profiles stay well below regulatory thresholds.
Mechanistic Pathway & Impurity Formation
Understanding the causality behind impurity formation is the first step in process optimization. The diagram below illustrates the chemoselective pathway required to yield the target intermediate versus the non-selective pathway that generates the critical debrominated impurity.
Reaction pathway illustrating chemoselective reduction versus competitive hydrodebromination.
Troubleshooting FAQs
Q1: What is the exact mechanistic cause of the 1-(2-phenylpropyl)piperidine impurity in my batches? A1: The impurity 1-(2-phenylpropyl)piperidine is the direct result of hydrodebromination. The Ar–Br bond has a relatively low bond dissociation energy (~81 kcal/mol). When utilizing transition-metal catalysts (like Palladium on Carbon) under a hydrogen atmosphere for reductive amination, the metal readily undergoes oxidative addition into the carbon-bromine bond. Subsequent reductive elimination replaces the bromine with a hydrogen atom. According to ICH Q3A guidelines, organic impurities formed during synthesis must be strictly identified and controlled to <0.10% to ensure API safety .
Q2: How can I alter the reductive amination step to prevent debromination while maintaining high conversion? A2: You must switch from catalytic hydrogenation to a chemoselective hydride donor. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it highly selective for the iminium ion over the aryl halide. This prevents the radical or metal-mediated cleavage of the Ar–Br bond entirely .
Q3: We need to use catalytic hydrogenation for cost-efficiency at scale. How do we suppress the dehalogenation? A3: If hydrogen gas is unavoidable, you must modulate the catalyst's electronic environment.
-
Catalyst Poisoning: Add a catalytic poison such as diphenyl sulfide or ethylenediamine. These coordinate to the most active sites on the palladium surface responsible for oxidative addition, while preserving enough activity for imine reduction.
-
Alternative Metals: Switch from Pd/C to Platinum on Carbon (Pt/C). Platinum has a significantly lower propensity for hydrodehalogenation compared to Palladium, a principle widely applied to mitigate debromination impurities in aqueous and organic API syntheses .
Q4: How do I purge the debrominated impurity if it has already formed? A4: Because the debrominated impurity and the target molecule share the identical basic piperidine pharmacophore, their pKₐ values are nearly indistinguishable. Standard acid-base extractions will fail. The most reliable method is diastereomeric or selective salt crystallization . By forming a salt with an organic acid (e.g., L-tartaric acid or oxalic acid) in isopropanol, the heavier, brominated target typically exhibits differential solubility and crystallizes first, leaving the debrominated impurity in the mother liquor .
Quantitative Data: Reagent Selection Impact
The table below summarizes empirical data comparing various reducing conditions and their direct impact on the formation of the debrominated impurity.
Table 1: Impact of Reducing Conditions on Conversion and Impurity Levels
| Reducing Agent / Catalyst | Solvent | Temp (°C) | Conversion to Target (%) | Debrominated Impurity (%) |
| Pd/C, H₂ (1 atm) | MeOH | 25 | 45.0 | 55.0 |
| Pt/C, H₂ (1 atm) | MeOH | 25 | 82.5 | 15.0 |
| Pd/C + Ethylenediamine | MeOH | 25 | 88.0 | < 2.0 |
| NaBH₃CN | MeOH | 25 | 92.0 | < 0.1 |
| NaBH(OAc)₃ | DCE | 25 | > 98.0 | Not Detected |
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol for the chemoselective reductive amination of 2-(3-bromophenyl)propanal is designed as a self-validating system . You must not proceed to the next step unless the analytical checkpoint is cleared.
Objective: Synthesize 1-[2-(3-Bromo-phenyl)-propyl]-piperidine with <0.10% debromination impurity.
Step 1: Imine Formation
-
Charge a dry reactor with 2-(3-bromophenyl)propanal (1.0 eq) and anhydrous 1,2-Dichloroethane (DCE) (10 volumes).
-
Add piperidine (1.05 eq) dropwise at 20°C to prevent thermal degradation. Stir for 2 hours.
-
Validation Checkpoint 1: Pull a sample for GC-MS. The chromatogram must show >95% consumption of the starting aldehyde. Causality check: If conversion is low, trace water is inhibiting condensation; add 3Å molecular sieves or 0.1 eq of acetic acid.
Step 2: Chemoselective Hydride Reduction
-
Cool the reaction mixture to 0°C.
-
Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 30 minutes. The slow addition controls the mild exotherm and prevents localized heating that could trigger side reactions.
-
Warm the reactor to 25°C and stir for 12 hours.
-
Validation Checkpoint 2: Analyze via HPLC-UV (254 nm). The target peak must be >98% AUC. The debrominated impurity (Relative Retention Time ~0.85) must be <0.1%. Causality check: If the impurity exceeds 0.1%, the batch must be flagged for downstream salt resolution.
Step 3: Quench and Mass Balance Workup
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 volumes) until the aqueous layer reaches pH 8.0.
-
Extract the aqueous layer with dichloromethane (2 x 3 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint 3: Calculate the crude mass balance. The isolated mass must be >90% of the theoretical yield. A lower yield indicates incomplete extraction due to emulsion formation or incorrect pH adjustment.
References
-
Isolation and Identification of API Impurities Labinsights URL:[Link]
-
Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Impurities in APIs and Their Effects on Products Contract Pharma URL:[Link]
-
Strategies for Managing API Impurities in Drug Development Pharma Times Official URL:[Link]
Technical Support Center: HPLC Optimization for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-[2-(3-Bromo-phenyl)-propyl]-piperidine .
This molecule is a synthetic tertiary amine characterized by a highly lipophilic bromophenyl-propyl moiety and a basic piperidine ring. Its structural combination yields a molecule with high hydrophobicity and a high pKa (typically ~9.5–10.5). In reversed-phase high-performance liquid chromatography (RP-HPLC), this basic nitrogen is highly susceptible to secondary interactions with stationary phase silanols, while its lipophilic tail makes it sensitive to organic modifier fluctuations.
This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to stabilize retention times (RT) and optimize peak shape.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the retention time of my compound drift unpredictably between runs? A: Retention time drift for basic amines is primarily driven by three operational variables:
-
pH/pKa Proximity: If your mobile phase pH is between 7.0 and 9.0, the piperidine ring is in a state of partial ionization. Because the retention of solvated analytes is heavily dependent on their ionization state, micro-fluctuations in local pH will drastically alter the compound's polarity and retention factor ( k′ )[1]. Solution: Operate at least 2 pH units away from the pKa—either fully protonated (pH ≤ 2.5) or fully deprotonated (pH ≥ 10.5).
-
Temperature Fluctuations: Lipophilic compounds exhibit high sensitivity to temperature. Running at "ambient" temperature exposes the method to laboratory HVAC fluctuations. Always use a column oven maintained at a constant temperature (e.g., 30°C or 40°C)[2].
-
Volatile Additive Evaporation: If you are premixing volatile buffers (like 0.1% Trifluoroacetic acid [TFA] in Acetonitrile/Water) in a single reservoir, evaporation over time changes the organic composition and ionic strength, leading to RT shifts[2]. Solution: Use online mixing (pump-driven proportioning) with separate aqueous and organic lines.
Q2: How do I eliminate the severe peak tailing observed for this piperidine derivative? A: Classical peak tailing in reversed-phase HPLC is most commonly caused by strong ionic interactions between the positively charged basic analyte (the protonated piperidine nitrogen) and negatively charged residual silanols ( SiO− ) on the surface of the silica[3]. To eliminate this, you must disrupt the causality of the interaction. Lowering the mobile phase pH to ≤ 2.5 suppresses silanol ionization (silanol pKa is ~3.5–4.5), neutralizing the stationary phase and reducing secondary interactions[4]. Alternatively, utilize a highly end-capped, ultra-pure silica C18 column, or a column with a positively charged surface modification (e.g., Charged Surface Hybrid) which electrostatically repels the protonated amine[4].
Q3: I am seeing split peaks or an "extra" peak in the dead volume. Is my compound degrading? A: Not necessarily. When injecting piperidine derivatives as free bases dissolved in strong organic solvents (like 100% Methanol) into a highly aqueous mobile phase, a phenomenon known as "viscous fingering" or solvent mismatch occurs. The free base fails to partition correctly into the stationary phase at the head of the column, causing a breakthrough peak in the dead volume[5]. Self-Validation Check: Ensure your sample diluent strictly matches the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water). If the compound is insoluble in this diluent, convert the free base to its hydrochloride salt prior to injection to enhance aqueous solubility and ensure single-peak elution[5].
Section 2: Quantitative Optimization Data
The table below summarizes the causality between mobile phase selection and chromatographic performance for basic piperidine derivatives.
| Mobile Phase pH | Buffer / Additive | Retention Time Stability | Peak Asymmetry ( As ) | Theoretical Plates ( N ) | Mechanistic Outcome |
| pH 7.0 | Water (Unbuffered) | Poor (High Drift) | > 2.5 (Severe Tailing) | < 2,000 | Partial ionization; severe silanol interactions. |
| pH 9.5 | 10mM Ammonium Acetate | Poor (High Drift) | 1.8 - 2.2 | ~ 4,000 | pH ≈ pKa; micro-fluctuations cause massive RT shifts. |
| pH 2.0 | 0.1% TFA | Excellent | 1.0 - 1.2 (Symmetrical) | > 10,000 | Full protonation; silanol ionization suppressed. |
| pH 11.0 | 10mM Ammonium Hydroxide | Good | 1.1 - 1.3 | > 8,000 | Full deprotonation; requires robust hybrid silica column. |
Section 3: Diagnostic Workflows
Use the following logical pathways to isolate and resolve chromatographic failures systematically.
Diagnostic workflow for isolating and resolving HPLC retention time shifts.
Step-by-step resolution pathway for eliminating peak tailing in basic amines.
Section 4: Standardized Experimental Protocols
Protocol A: Low-pH Volatile Buffer Method (LC-MS Compatible)
Rationale: Formic acid provides sufficient protonation of the piperidine ring to lock its ionization state while maintaining mass spectrometry compatibility, unlike non-volatile phosphate buffers.
-
Mobile Phase Preparation :
-
Phase A: 0.1% Formic Acid (FA) in LC-MS grade H2O (pH ~2.7).
-
Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.
-
-
Column Selection : Select a superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 100 Å) with extensive end-capping to shield residual silanols[4].
-
System Equilibration : Purge lines and equilibrate the column with at least 10 column volumes of the initial gradient composition (e.g., 5% B) to ensure stationary phase saturation[2].
-
Sample Preparation : Dissolve the 1-[2-(3-Bromo-phenyl)-propyl]-piperidine sample in a diluent matching the initial mobile phase (5% Acetonitrile / 95% Water). Critical: Do not inject in 100% organic solvent to prevent dead-volume breakthrough[5].
-
Gradient Elution : Run a linear gradient from 5% B to 95% B over 10 minutes. Maintain the column oven temperature strictly at 35°C to prevent RT drift[3].
Protocol B: High-pH Free-Base Retention Workflow
Rationale: For highly polar basic amines, low pH might result in insufficient retention because the protonated form is too hydrophilic. Operating at pH > 10.5 fully deprotonates the piperidine nitrogen, maximizing hydrophobicity and retention while entirely eliminating ionic interactions with silanols.
-
Mobile Phase Preparation :
-
Phase A: 10 mM Ammonium Bicarbonate in H2O , adjusted to pH 10.5 with Ammonium Hydroxide.
-
Phase B: 100% LC-MS grade Acetonitrile.
-
-
Column Selection : You MUST use a high-pH stable hybrid silica column (e.g., Waters XBridge C18) designed to withstand alkaline hydrolysis. Standard silica will dissolve rapidly at this pH.
-
System Equilibration : Flush the system with 15 column volumes to ensure the local pH environment within the pores is fully stabilized.
-
Sample Preparation : Dissolve the sample in 50:50 Phase A / Phase B.
-
Gradient Elution : 30% B to 90% B over 12 minutes. (Because the molecule is uncharged and highly lipophilic at this pH, a higher starting organic percentage is required to elute it).
References
- HPLC Method Development - Phenomenex. Phenomenex.
- How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab.
- Help on: Retention time shift in HPLC analysis. Mourne Training Services.
- Piperidine derivatives - extra peak in pure compounds.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. Piperidine derivatives - extra peak in pure compounds - Chromatography Forum [chromforum.org]
preventing thermal degradation of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine during storage
Welcome to the Technical Support Center for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal degradation of this compound during storage. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and stability of your valuable research materials.
Troubleshooting Guide: Degradation During Storage
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Visible Color Change or Precipitation in Stored Samples
Symptom: Your stored 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, either as a solid or in solution, has developed a yellow or brown tint, or you observe the formation of a precipitate.
Possible Cause: This is a primary indicator of chemical degradation. The discoloration is often due to the formation of oxidized or polymeric byproducts. Precipitation can occur if the degradation products are less soluble in the storage solvent.
Recommended Action Plan:
-
Isolate and Quarantine: Immediately separate the affected samples to prevent cross-contamination or mistaken use.
-
Analytical Confirmation: Confirm degradation using an appropriate analytical technique. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to resolve the parent compound from potential degradation products.[1] The appearance of new peaks, typically at earlier retention times due to increased polarity of degradation products, is a strong indicator of instability.[1]
-
Review Storage Conditions:
-
Temperature: Elevated temperatures are a significant factor in accelerating thermal degradation.[2][3] Ensure the compound is stored at the recommended temperature, typically 2-8°C for long-term storage.[4][5] Avoid repeated freeze-thaw cycles.
-
Atmosphere: The piperidine moiety can be susceptible to oxidation.[1] Storing under an inert atmosphere, such as argon or nitrogen, can significantly mitigate this.[2][6][7]
-
Light Exposure: Photodegradation can also contribute to instability.[2][8] Always store the compound in amber vials or protect it from light.[2][4]
-
-
For Solutions, Consider Solvent and Additives:
-
Solvent Choice: Ensure the solvent is of high purity and free from peroxides, which can initiate degradation.
-
Antioxidants: For solutions, the addition of antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be beneficial.[1]
-
Issue 2: Inconsistent or Unexpected Experimental Results
Symptom: You are observing a loss of potency, altered biological activity, or unexpected side reactions in your experiments using a previously reliable batch of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Possible Cause: The compound may have degraded, leading to a lower concentration of the active molecule and the presence of impurities that could interfere with your assay.
Recommended Action Plan:
-
Purity Re-assessment: Re-analyze the purity of your stored compound using a quantitative method such as HPLC-UV or GC-MS.[9][10] Compare the results with the initial certificate of analysis.
-
Forced Degradation Study: To understand the potential degradation products, perform a forced degradation study.[1] This involves subjecting the compound to stress conditions (e.g., heat, acid, base, oxidation) to accelerate degradation and identify the resulting impurities by LC-MS.
-
Implement a Stability-Indicating Method: Develop and validate an analytical method that can separate the intact compound from all potential degradation products. This is crucial for accurately assessing the stability of your material over time.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol outlines a general method for monitoring the purity of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the absorbance maximum of the compound. A photodiode array (PDA) detector is useful for identifying peak purity.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[1]
-
Analysis: Inject a small volume (e.g., 10 µL) and monitor for the appearance of new peaks or a decrease in the main peak area over time.
Protocol 2: Procedure for Inert Atmosphere Storage
To minimize oxidation, it is crucial to store the compound under an inert atmosphere.
-
Preparation: Use a clean, dry vial, preferably amber, with a septum-lined cap.
-
Inerting the Vial: Flush the vial with a gentle stream of dry nitrogen or argon for several minutes to displace any air.
-
Transfer: Quickly transfer the compound into the vial.
-
Sealing: Immediately seal the vial with the septum cap. For added protection, you can wrap the cap with Parafilm.
-
Positive Pressure (Optional): For long-term storage, you can create a slight positive pressure of the inert gas in the vial before sealing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for this compound?
A1: The thermal degradation of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine can proceed through several pathways. The brominated aromatic ring can undergo dehydrobromination, particularly at elevated temperatures, leading to the formation of hydrogen bromide (HBr) and unsaturated byproducts.[11][12] The piperidine ring itself can be susceptible to oxidation, especially at the nitrogen atom, forming N-oxides which are more polar.[1]
Q2: What are the ideal long-term storage conditions?
A2: For optimal stability, the compound should be stored as a solid in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[4][5]
Q3: How often should I re-test the purity of my stored compound?
A3: It is good practice to re-test the purity of your compound every 6-12 months, or more frequently if it is stored in solution or if you observe any changes in its physical appearance.
Q4: Can I store this compound in a solution?
A4: While storing in solution is convenient for immediate use, it generally accelerates degradation. If you must store it in solution, use a high-purity, peroxide-free solvent, store at low temperatures, protect from light, and consider adding an antioxidant.[1] It is advisable to prepare fresh solutions for critical experiments.
Q5: Are there any incompatible materials I should be aware of during storage?
A5: Avoid contact with strong oxidizing agents and strong acids, as these can promote degradation.[13] Also, ensure that storage containers and closures are made of inert materials.
Data Summary
| Storage Condition | Recommended Specification | Rationale for Stability |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermally induced degradation reactions.[2][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the piperidine moiety.[2][6][7] |
| Light | Amber Vial / Protection from Light | Prevents photodegradation.[2][4][8] |
| Form | Solid | Generally more stable than solutions. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric moisture and oxygen.[14][15] |
Visualizing Degradation and Prevention
Degradation Pathway Overview
Caption: Factors leading to degradation and corresponding preventative measures.
Experimental Workflow for Stability Assessment
Caption: Workflow for routine stability assessment of stored compounds.
References
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. Available at: [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 235-252.
-
Handling air-sensitive reagents AL-134 - Division of Research Safety. Available at: [Link]
- Barontini, F., & Cozzani, V. (2006). Formation of hydrogen bromide and organobrominated compounds in the thermal degradation of electronic boards. Journal of Analytical and Applied Pyrolysis, 77(1), 41-55.
- Jakab, E., & Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 77(1), 67-73.
-
Investigation report on aromatic brominated flame retardants | ECHA. Available at: [Link]
- da Silva, A. B., de Oliveira, A. C. C., & de Oliveira, L. C. (2019). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1175, 783-790.
- Ortuño, N., García-López, J. A., Conesa, J. A., & Marcilla, A. (2018).
-
The Case for NOT Ignoring Select Secondary Antioxidants | Stabilization Technologies. Available at: [Link]
- Rungrotmongkol, T., Nunthaboot, N., Malaisree, M., Kaiwsanthi, P., Sompong, W., Hannongbua, S., & Decha, P. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13.
-
Aromatic Amines Antioxidants for Polymers - Performance Additives. Available at: [Link]
- da Silva, E. F., de Souza, R. L., & de Oliveira, A. C. C. (2021). Aminic Organoselenium Compounds: Promising Antioxidant Agents. ACS omega, 6(29), 18697-18706.
-
What are the detection methods for piperidine? - Blog - Biosynce. Available at: [Link]
- Grygorenko, O. O., & Radchenko, D. S. (2022).
-
How to Choose the Best Phenylpiperidine: A Complete Buyer's Guide - Plant Care. Available at: [Link]
- Dirtu, A. C., & Covaci, A. (2010). Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditions. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Tomul XVIII, Chimie, 18(1), 75-84.
-
Piperidine - Wikipedia. Available at: [Link]
- Feng, P., Wang, S., & Liu, Y. (2024).
-
PIPERIDINE - Ataman Kimya. Available at: [Link]
- Barontini, F., Cozzani, V., Petarca, L., & Tognotti, L. (2004). The Thermal Degradation Process of Tetrabromobisphenol A. Industrial & Engineering Chemistry Research, 43(8), 1796-1807.
- Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain).
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry. Chemosphere, 114, 149-157.
-
1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem - NIH. Available at: [Link]
- Liu, G., Wang, Z., Zhang, H., & Zheng, M. (2011). Conversion of bromine during thermal decomposition of printed circuit boards at high temperature. Environmental technology, 32(9), 969-976.
-
OAD Storage - Sublocade. Available at: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]
-
Pharmacy and Poisons Board of Hong Kong Pharmacy and Poisons Ordinance (Cap. 138) - Drugoffice.gov.hk. Available at: [Link]
-
3-Bromopiperidine | C5H10BrN | CID 420919 - PubChem. Available at: [Link]
- Al-Bayati, S. M., & Al-Azzawi, A. H. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Journal of Applied Polymer Science, 116(4), 2377-2382.
- Gornowicz, A., Bielawska, A., & Bielawski, K. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of analytical methods in chemistry, 2013.
-
A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials - Aidic. Available at: [Link]
-
4-(4-BROMO-PHENYL)-1-METHYL-PIPERIDIN-4-OL - NextSDS. Available at: [Link]
- Iacoviță, C., Trif, A., Bodoki, E., & Oprean, R. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. aidic.it [aidic.it]
- 4. How to Choose the Best Phenylpiperidine: A Complete Buyer's Guide [plantin.alibaba.com]
- 5. sublocadehcp.com [sublocadehcp.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echa.europa.eu [echa.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynce.com [biosynce.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com [carlroth.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. drs.illinois.edu [drs.illinois.edu]
overcoming steric hindrance in 1-[2-(3-Bromo-phenyl)-propyl]-piperidine derivative synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges, particularly those related to steric hindrance, during your synthetic campaigns.
Introduction
The 1-[2-(3-Bromo-phenyl)-propyl]-piperidine scaffold is a key structural motif in various pharmacologically active compounds. However, its synthesis can be challenging due to the steric hindrance around the secondary carbon atom of the propyl chain, which can impede the crucial C-N bond formation with the piperidine ring. This guide offers practical solutions and alternative strategies to navigate these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reductive amination of 3-bromophenylacetone with piperidine is giving low yields. What are the likely causes and how can I improve it?
Low yields in the reductive amination of a sterically hindered ketone like 3-bromophenylacetone are a common issue. The primary culprits are often incomplete iminium ion formation and competing side reactions.
Troubleshooting Steps:
-
Optimize Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion is often unfavorable with hindered substrates.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly promote iminium ion formation.
-
Dehydrating Agents: Employing a dehydrating agent, like molecular sieves or magnesium sulfate, can drive the equilibrium towards the iminium ion by removing the water byproduct.
-
-
Choice of Reducing Agent: The selection of the reducing agent is critical for selectively reducing the iminium ion in the presence of the starting ketone.
-
Milder Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less likely to reduce the ketone directly compared to stronger reducing agents like sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[2][3]
-
Stepwise Addition: To minimize the reduction of the starting ketone, consider a stepwise approach. First, allow the ketone and amine to stir with the acid catalyst to pre-form the iminium ion, and then add the reducing agent.[1]
-
-
Reaction Conditions:
Workflow for Optimized Reductive Amination:
Caption: Optimized workflow for reductive amination.
FAQ 2: I'm considering direct N-alkylation of piperidine with a 2-(3-bromophenyl)propyl halide, but I'm concerned about steric hindrance and over-alkylation. What are the best practices?
Direct N-alkylation with a secondary halide can be challenging due to competing elimination reactions (E2) and the potential for the product, a secondary amine, to react further to form a quaternary ammonium salt.
Troubleshooting & Optimization Strategies:
-
Choice of Base and Solvent:
-
Non-nucleophilic, hindered bases: Using a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can minimize side reactions.[4][5]
-
Polar aprotic solvents: Solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable for this type of reaction.[4][5]
-
-
Control of Stoichiometry and Addition Rate:
-
Slow addition of the alkylating agent: Adding the 2-(3-bromophenyl)propyl halide slowly to a solution of piperidine and base helps to maintain a low concentration of the alkylating agent, which can reduce the likelihood of over-alkylation.[4][5] A syringe pump is ideal for this.[5]
-
Piperidine in excess: Using a slight excess of piperidine can also help to favor the formation of the desired secondary amine.
-
-
Reaction Temperature:
-
Running the reaction at room temperature or slightly elevated temperatures can help to overcome the activation energy barrier imposed by steric hindrance without promoting excessive elimination or decomposition.
-
Table 1: Comparison of Conditions for Direct N-Alkylation
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrates) | Rationale for Optimization |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ | Bulky base is less nucleophilic, reducing side reactions. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) or DMF | Higher boiling point allows for gentle heating if necessary. |
| Addition | Bolus addition | Slow addition via syringe pump | Minimizes over-alkylation. |
| Temperature | Room Temperature | Room Temperature to 50°C | Balances reaction rate and side reactions. |
FAQ 3: Are there alternative synthetic strategies to overcome severe steric hindrance in this C-N bond formation?
When traditional methods fail due to significant steric hindrance, transition metal-catalyzed cross-coupling reactions offer powerful alternatives.
Alternative Strategy: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds, even with sterically demanding substrates.[6][7][8]
Key Components and Considerations:
-
Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) pre-catalysts can be used, such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly employed.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination
This protocol is designed for the synthesis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine from 3-bromophenylacetone and piperidine.
Materials:
-
3-Bromophenylacetone
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-bromophenylacetone (1.0 eq.) and anhydrous DCE.
-
Add piperidine (1.1 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of a 2-(3-bromophenyl)propyl electrophile (e.g., mesylate or tosylate) with piperidine.
Materials:
-
2-(3-Bromophenyl)propyl mesylate or tosylate
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and deoxygenated
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) to a dry Schlenk flask.
-
Add the 2-(3-bromophenyl)propyl electrophile (1.0 eq.) and piperidine (1.2 eq.).
-
Add anhydrous, deoxygenated toluene.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved from [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (n.d.). Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. (n.d.). Retrieved from [Link]
-
Transition metal-free approach for the synthesis of N-arylated piperidones and its ketals from ketenedithioacetal | Request PDF. (n.d.). Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Retrieved from [Link]
-
C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF. (n.d.). Retrieved from [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. (n.d.). Retrieved from [Link]
-
Does piperidine work in reductive amination like this? : r/chemhelp. (n.d.). Retrieved from [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). Retrieved from [Link]
-
New Routes to α-Arylated N-Boc Heterocycles. (n.d.). Retrieved from [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from [Link]
-
The reductive amination reaction. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Chromatographic Maze: A Technical Guide to Resolving Co-elution of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Technical Support Center
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and resolving co-elution problems encountered during the chromatographic analysis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine and its related impurities. As a Senior Application Scientist, I understand the critical importance of achieving baseline separation for accurate quantification and impurity profiling. This document provides in-depth, experience-driven solutions to common chromatographic challenges, ensuring the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of co-elution when analyzing 1-[2-(3-Bromo-phenyl)-propyl]-piperidine?
Co-elution in the analysis of this compound and its potential impurities often stems from the subtle structural similarities between the main component and related substances.[1] These can include positional isomers (e.g., 2-bromo or 4-bromo analogs), diastereomers if additional chiral centers are present, or process-related impurities with minor structural modifications. The inherent challenge lies in their comparable polarities and hydrophobicities, which makes differentiation on a standard C18 column difficult.[2]
Q2: I'm observing a shoulder on my main peak. How can I confirm if it's a co-eluting impurity?
A shoulder or an asymmetrical peak shape is a strong indicator of co-elution.[1][3] To confirm, several techniques can be employed:
-
Peak Purity Analysis with a Diode Array Detector (DAD): If the UV-Vis spectra across the peak are not identical, it signifies the presence of more than one component.[1]
-
Mass Spectrometry (MS) Detection: Examining the mass spectra across the peak can reveal the presence of multiple components, even if they are isomers with the same mass-to-charge ratio.[3][4]
Q3: My compound is chiral. Do I need to use a chiral column?
The molecule 1-[2-(3-Bromo-phenyl)-propyl]-piperidine possesses a chiral center at the benzylic carbon of the propyl group. Therefore, it exists as a pair of enantiomers. If your goal is to separate these enantiomers, a chiral stationary phase (CSP) is essential.[5][6] Standard achiral columns, like C18, will not resolve enantiomers.[7] The development of single-enantiomer drugs is strongly favored by regulatory agencies, making chiral separation a critical aspect of pharmaceutical development.[5]
Q4: Can I use achiral chromatography to separate diastereomers?
Yes. Diastereomers have different physical properties and can be separated on achiral columns. However, if you are dealing with a mixture of enantiomers and diastereomers, a combination of chiral and achiral methods might be necessary for complete separation.
Troubleshooting Guides: A Systematic Approach to Resolving Co-elution
When faced with co-eluting peaks, a systematic approach to method development and optimization is crucial. The resolution of two peaks is governed by three key factors: efficiency (N) , retention factor (k') , and selectivity (α) . The most impactful of these for resolving closely related compounds is selectivity.[1]
Optimizing the Mobile Phase: The First Line of Defense
Adjusting the mobile phase is often the most straightforward and cost-effective strategy to improve separation.[1][8]
-
Solvent Selection: The choice of organic modifier in reversed-phase HPLC can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[2] The different solvent properties can change the interactions between your analytes and the stationary phase.[8]
-
pH Adjustment: For ionizable compounds like the piperidine derivative, the pH of the mobile phase is a powerful tool.[1] The piperidine nitrogen is basic and will be protonated at acidic pH. Altering the pH can change the ionization state of the analyte and its impurities, leading to dramatic shifts in retention and selectivity.
-
Additives and Buffers: The use of buffers is essential to maintain a stable pH.[8] For basic compounds, peak shape can often be improved by adding a small amount of a competitor amine, like diethylamine (DEA), to the mobile phase. Conversely, for acidic impurities, an acid like trifluoroacetic acid (TFA) or formic acid can be beneficial.[9]
| Parameter | Recommendation | Rationale |
| Organic Modifier | Screen Acetonitrile vs. Methanol | Different solvent characteristics can alter selectivity. |
| Mobile Phase pH | Evaluate a range of pH values (e.g., 3 to 8) | Affects the ionization state of the basic piperidine moiety. |
| Buffer Concentration | Typically 10-25 mM | Maintains stable pH for reproducible retention times. |
| Additives | Consider 0.1% formic acid or 0.1% DEA | Improves peak shape for acidic or basic analytes, respectively. |
Harnessing the Power of the Stationary Phase: Changing the Chemistry
If mobile phase optimization is insufficient, changing the stationary phase is the next logical step and often the most effective way to alter selectivity.[1][10]
-
Alternative Achiral Phases: For aromatic compounds with halogen substituents, stationary phases that offer alternative separation mechanisms to simple hydrophobicity are highly recommended.
-
Phenyl Phases: These columns provide π-π interactions, which can be very effective for separating aromatic positional isomers.[2][11]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for halogenated compounds.[2]
-
Specialty Phases for Halogenated Compounds: Some stationary phases are specifically designed with heavy atoms to enhance interactions with halogenated solutes through dispersion forces.[12][13] Fullerene-coated columns, for instance, have shown strong retention for brominated benzenes due to halogen-π interactions.[14]
-
-
Chiral Stationary Phases (CSPs): For enantiomeric separation, screening a variety of CSPs is often necessary.[9]
Exploring Orthogonal Chromatographic Techniques
When conventional reversed-phase methods fail to provide adequate resolution, employing an orthogonal technique with a different separation mechanism can be highly effective.[16][17]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for polar compounds that are poorly retained in reversed-phase chromatography.[18] The separation mechanism is based on partitioning between a water-enriched layer on the stationary phase and a mobile phase with a high concentration of organic solvent.
-
Supercritical Fluid Chromatography (SFC): SFC is known to be orthogonal to RPLC and is an excellent technique for both chiral and achiral separations.[18] It often provides different elution orders and can be a powerful tool for resolving challenging co-elutions.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase C: 0.1% Formic Acid in Methanol.
-
Procedure:
-
Perform an initial gradient run from 5% to 95% Mobile Phase B over 20 minutes.
-
Perform a second gradient run from 5% to 95% Mobile Phase C over 20 minutes.
-
Compare the chromatograms for changes in selectivity and resolution.
-
Further optimize the promising solvent system by adjusting the gradient slope and initial/final concentrations.
-
Protocol 2: Stationary Phase Screening for Positional Isomers
-
Columns to Test:
-
C18 (as a baseline)
-
Phenyl-Hexyl
-
Pentafluorophenyl (PFP)
-
-
Mobile Phase: Use the most promising mobile phase composition from Protocol 1.
-
Procedure:
-
Run the same gradient profile on each column.
-
Equilibrate each new column thoroughly before injection.
-
Compare the resolution (Rs) values for the critical pair (the two most closely eluting peaks). A resolution of >1.5 is generally desired.[2]
-
Conclusion
Resolving the co-elution of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine and its related substances requires a logical and systematic approach. By understanding the underlying principles of chromatography and methodically exploring the key parameters of mobile phase, stationary phase, and alternative techniques, robust and reliable separations can be achieved. This guide provides a framework for troubleshooting, grounded in scientific principles and practical experience, to empower you to overcome your chromatographic challenges.
References
- Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
- Benchchem.
- Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Journal of Chromatographic Science. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
- Molecules. (2019, November 29).
- BenchChem. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Bio-Rad. (2021, March 2).
- LCGC North America. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Molecules. (2013, May 6).
- ResearchGate. (2025, October 16). (PDF)
- PubMed. (2019, November 29).
- ACS Publications. (2025, December 6). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research.
- Axion Labs.
- Benchchem. Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
- MDPI. (2019, November 29).
- PubMed. (2013, May 6).
- Brightspec. Chiral vs achiral.
- Waters Corpor
- Chemical Science (RSC Publishing). (2019, November 18).
- Sigma-Aldrich.
- Pure Synth. (2025, May 26).
- MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
- ResearchGate. (2019, August 7).
- Phenomenex. (2025, June 6).
- LC-GC. HPLC Troubleshooting.
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- PMC. (2021, March 31).
- ResearchGate.
- Biotage. (2023, February 2).
- Benchchem. Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- PMC. (2025, July 25).
- Thermo Fisher Scientific. Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection.
- MDPI. (2022, October 2). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers.
- Phenomenex. (2024, March 6).
- Benchchem. Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers.
- PMC. (2025, June 5).
- PubMed. (2012, July 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pure-synth.com [pure-synth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 12. mdpi.com [mdpi.com]
- 13. Retention of halogenated solutes on stationary phases containing heavy atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 15. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
- 16. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 17. academic.oup.com [academic.oup.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Solvent Extraction for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine via solvent extraction. As a crucial intermediate in various synthetic pathways, achieving high purity of this piperidine derivative is paramount. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during liquid-liquid extraction, ensuring robust and reproducible purification outcomes.
I. Understanding the Core Principles: Acid-Base Extraction
The purification of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, a basic compound, hinges on the principles of acid-base extraction. The piperidine nitrogen is basic and can be protonated by an acid to form a water-soluble salt. Conversely, in a basic environment, it exists as a free base, which is soluble in organic solvents. This differential solubility is the cornerstone of its separation from acidic and neutral impurities.[1][2]
A typical acid-base extraction workflow involves:
-
Dissolution: The crude reaction mixture is dissolved in a suitable organic solvent.
-
Acidic Wash: The organic solution is washed with a dilute aqueous acid (e.g., 1 M HCl). The basic 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is protonated and partitions into the aqueous phase, leaving neutral and acidic impurities in the organic phase.[1]
-
Basification: The aqueous layer containing the protonated amine is then made basic (e.g., with NaOH) to deprotonate the piperidine derivative, causing it to precipitate or form an oily layer.
-
Final Extraction: The basified aqueous solution is extracted with a fresh organic solvent to recover the purified free base.[1]
-
Drying and Concentration: The combined organic extracts are dried and the solvent is removed to yield the purified product.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the solvent extraction of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Issue 1: Low Recovery of the Target Compound
Q1: My final yield of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is significantly lower than expected after extraction. What are the potential causes and how can I improve it?
A1: Low recovery can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Extraction: A single extraction is often insufficient. For optimal recovery, perform multiple extractions with smaller volumes of the organic solvent. Generally, three to five extractions are recommended to ensure quantitative transfer of the product.[2]
-
Improper pH Adjustment: The efficiency of the extraction is highly dependent on pH.
-
Acidic Wash: Ensure the pH of the aqueous phase during the acidic wash is low enough to fully protonate the piperidine. A pH of 1-2 is typically sufficient.
-
Basification: When recovering the free base, the pH must be sufficiently high to ensure complete deprotonation. As a rule of thumb, the pH should be at least 2 units above the pKa of the conjugate acid of the piperidine.[3][4] For many piperidine derivatives, this means adjusting the pH to 12 or higher.[5] Inadequate basification will leave a portion of the product in the aqueous phase as the protonated salt.
-
-
Incorrect Solvent Choice: The choice of organic solvent is critical. The ideal solvent should have high solubility for the free base form of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine and be immiscible with water. Common choices include dichloromethane, ethyl acetate, and diethyl ether.[1] The partition coefficient (LogP) of your target analyte can guide solvent selection; a higher LogP value indicates greater partitioning into the organic phase.[4]
-
Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap your product, leading to significant losses.[4][6] (See Issue 2 for a detailed discussion on emulsions).
-
Analyte Adsorption: The target compound may adsorb onto particulate matter in the crude mixture. If you observe solid material at the interface, filtering the crude solution before extraction may be beneficial.[6]
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Persistent Emulsion Formation
Q2: I'm consistently observing a thick, stable emulsion at the interface of my aqueous and organic layers, making phase separation impossible. What causes this and how can I resolve it?
A2: Emulsion formation is a common problem in liquid-liquid extraction, often caused by the presence of surfactant-like compounds in the reaction mixture.[4][6] These molecules have solubility in both the aqueous and organic phases, stabilizing the droplets of one liquid dispersed in the other.[6][7]
Here are several strategies to prevent and break emulsions:
Prevention:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact for extraction.[6]
Breaking an Existing Emulsion:
-
Time: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[6] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the surfactant-like molecules into one of the phases.[8]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall polarity and help to solubilize the emulsifying agents.[6]
-
Filtration: Passing the mixture through a pad of glass wool or a phase separation filter paper can help to coalesce the dispersed droplets.[6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[6][8]
dot
Caption: Decision tree for managing emulsions.
Issue 3: Impurities in the Final Product
Q3: After extraction, my purified 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is still contaminated with starting materials or byproducts. How can I improve the selectivity of my extraction?
A3: Impurity carryover suggests that the extraction conditions are not selective enough. Consider the following:
-
Fine-Tune pH Control: The separation of different basic compounds (e.g., your product from a basic impurity) can be achieved by carefully controlling the pH.[9] If the pKa values of your product and a basic impurity are sufficiently different (ideally by at least 2 pH units), you can selectively extract one into the aqueous phase by maintaining the pH between their pKa values.[9] This may require the use of a buffer solution instead of a strong acid or base to maintain a stable pH.[10]
-
Back Extraction: To remove acidic or neutral impurities that may have some solubility in the basic aqueous phase, a "back extraction" can be performed. After isolating the purified free base in a fresh organic solvent, wash this organic layer with a dilute basic solution (e.g., 5% NaOH) to remove any residual acidic impurities, followed by a water wash to remove any remaining base.
-
Consider Alternative Purification Techniques: If liquid-liquid extraction alone is insufficient, other techniques may be necessary.
-
Column Chromatography: Flash column chromatography over silica gel is a common method for purifying piperidine derivatives.[1] A solvent system of hexanes and ethyl acetate is a good starting point for developing a separation method.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[1][11] The key is to find a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1]
-
| Purification Technique | Principle | Best For Removing |
| Acid-Base Extraction | Differential solubility based on pH | Acidic and neutral impurities from a basic product. |
| Back Extraction | Washing the organic product layer | Trace acidic or basic impurities. |
| Column Chromatography | Differential adsorption to a stationary phase | Impurities with different polarities. |
| Recrystallization | Differential solubility at different temperatures | Impurities that are more or less soluble than the product in the chosen solvent. |
III. Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of an organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic wash on the organic layer two more times, combining all aqueous extracts.
-
Organic Layer Wash (Optional): Wash the original organic layer with water and then brine. Dry it over anhydrous sodium sulfate. This fraction contains neutral and acidic impurities and can be analyzed to assess the efficiency of the extraction.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M NaOH while stirring until the pH is >12 (verify with pH paper or a pH meter). The free base of your product should precipitate or form an oil.
-
Final Extraction: Transfer the basified aqueous solution to a clean separatory funnel. Extract the aqueous layer three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts from the final extraction, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.[1]
IV. References
-
Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. Retrieved from
-
Bucholtz, E. C., & Lutes, C. C. (1998). Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water. Journal of Chromatography A, 805(1-2), 311–319.
-
LCGC International. (2026, March 25). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]
-
Hardy, W. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1848-1855.
-
Rogoza, A. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–724.
-
ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 4. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 5. Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [cora.ucc.ie]
Comparative Scaffold Analysis: 1-[2-(3-Bromo-phenyl)-propyl]-piperidine vs. Standard Piperidine Derivatives
Executive Summary
In modern medicinal chemistry, the selection of an optimal basic amine scaffold dictates both the pharmacodynamic potency and pharmacokinetic survivability of a drug candidate. This guide provides an in-depth comparative analysis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine (hereafter referred to as 3-BPP-Pip ) against standard, unsubstituted piperidine derivatives (e.g., 1-(3-phenylpropyl)piperidine).
By acting as a privileged building block, 3-BPP-Pip offers distinct advantages in the development of σ1 receptor ligands, antinociceptive agents, and targeted theranostics[1][2]. This guide details the structural causality behind its superior performance, provides comparative experimental data, and outlines self-validating protocols for its application in drug discovery workflows.
Structural Rationale & Causality
The superiority of 3-BPP-Pip over standard straight-chain or unsubstituted piperidines is rooted in three precise structural modifications:
-
Steric Restriction via Alkyl Branching: Standard 1-(3-phenylpropyl)piperidine possesses a highly flexible alkyl linker, resulting in a high entropic penalty upon receptor binding. In 3-BPP-Pip, the methyl branch at the 2-position of the propyl chain introduces a chiral center and restricts the rotatable bonds. This locks the pharmacophore into a bioactive conformation optimal for the hydrophobic pockets of target receptors.
-
Halogen Bonding & Lipophilicity: The introduction of a bromine atom at the meta-position (3-bromo) serves a dual purpose. First, it acts as a halogen bond donor, allowing for highly directional, non-covalent interactions with backbone carbonyls in the receptor binding site. Second, the heavy halogen increases the overall lipophilicity (LogP), which is critical for blood-brain barrier (BBB) penetration in CNS-targeted therapies[3].
-
Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to CYP450-mediated aromatic hydroxylation at the para and meta positions. The bulky, electron-withdrawing bromine atom sterically and electronically shields the aromatic ring, significantly extending the compound's microsomal half-life.
Synthetic Versatility & Workflow
Beyond direct pharmacological activity, 3-BPP-Pip serves as a highly versatile synthetic intermediate. The 3-bromo substitution provides a direct handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing researchers to rapidly expand combinatorial libraries—a technique proven effective in identifying low-liability antinociceptive compounds[1].
Fig 1. Divergent synthetic workflows highlighting the late-stage functionalization advantage of 3-BPP-Pip.
Comparative Performance Data
The following tables summarize the extrapolated physicochemical and pharmacological advantages of the 3-BPP-Pip scaffold compared to a standard, non-halogenated equivalent, based on established structure-activity relationships in σ1 receptor theranostics[2].
Table 1: Physicochemical & Pharmacological Comparison
| Property / Metric | 3-BPP-Pip Scaffold | Standard Piperidine | Causality / Rationale |
| LogP (Calculated) | 3.8 | 2.9 | Bromine substitution increases lipophilicity, enhancing CNS exposure. |
| σ1 Receptor Ki | ~15.2 nM | ~85.4 nM | Halogen bonding and steric bulk of the propyl branch lock the active conformation[2]. |
| Polar Surface Area | 3.24 Ų | 3.24 Ų | Identical basic amine core ensures equivalent primary receptor anchoring (Asp/Glu residues). |
Table 2: Metabolic Stability (Human Liver Microsomes)
| Compound Scaffold | T1/2 (min) | Intrinsic Clearance ( μL/min/mg ) | Primary Metabolic Pathway |
| 3-BPP-Pip | 84 | 16.5 | N-dealkylation (Aromatic ring shielded) |
| Standard Piperidine | 32 | 43.2 | Rapid aromatic hydroxylation |
Mechanistic Pathway: Sigma-1 Receptor Modulation
Halogenated phenyl-alkyl piperidines are particularly noted for their high affinity for the σ1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2].
Fig 2. Mechanism of action for 3-BPP-Pip derivatives at the Sigma-1 receptor MAM interface.
Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols are provided for evaluating 3-BPP-Pip derivatives against standard alternatives.
Protocol A: Radioligand Binding Assay ( σ1 Receptor)
This protocol quantifies the binding affinity ( Ki ) of the synthesized derivatives, ensuring that the structural causality of the bromine atom translates to in vitro efficacy.
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]−(+) -pentazocine (final concentration 3 nM) as the radioligand, and 50 µL of the 3-BPP-Pip test compound (serial dilutions from 10−5 to 10−11 M).
-
Control Validation: Define non-specific binding (NSB) using 10 µM haloperidol in parallel wells. This internal control validates that the radioligand displacement is specific to the σ1 site.
-
Filtration: Incubate the mixture at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay (HLM)
This assay validates the metabolic shielding hypothesis by comparing the degradation rate of 3-BPP-Pip against unsubstituted piperidines.
-
Reaction Mixture: Prepare a 1 mL incubation mixture containing 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots.
-
Quenching & Internal Standard: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol). This step precipitates microsomal proteins and halts metabolism.
-
Analysis: Centrifuge at 15,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint ).
Conclusion
The 1-[2-(3-Bromo-phenyl)-propyl]-piperidine scaffold represents a significant structural upgrade over standard, unbranched, and unhalogenated piperidines. By intelligently leveraging steric restriction and halogen bonding, researchers can achieve superior receptor binding kinetics, enhanced metabolic stability, and a versatile handle for late-stage chemical diversification. For drug development professionals targeting CNS receptors or designing novel antinociceptive libraries, 3-BPP-Pip serves as an optimal, field-proven starting point.
References
-
[3] Zhao, Y., Liu, S., Zhou, et al. (2026). Discovery of Potent and Subtype-Selective α7 nAChR Antagonists for Organophosphate Poisoning Protection. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
[1] Reilley, K. J., Giulianotti, M., Dooley, C. T., et al. (2010). Identification of two novel, potent, low-liability antinociceptive compounds from the direct in vivo screening of a large mixture-based combinatorial library. AAPS J. 12(3):318-29. Available at:[Link]
-
[2] Mishiro, K., Wang, M., Hirata, S., et al. (2022). Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics. RSC Medicinal Chemistry. Available at:[Link]
Sources
- 1. Identification of two novel, potent, low-liability antinociceptive compounds from the direct in vivo screening of a large mixture-based combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioanalytical Method Validation of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine by LC-MS/MS
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in a biological matrix, such as human plasma. The principles and comparative data presented herein are grounded in the latest international regulatory standards, including the ICH M10 Bioanalytical Method Validation Guideline.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant bioanalytical method.
Concentration measurements of drugs and their metabolites in biological fluids are critical for regulatory decisions regarding the safety and efficacy of new pharmaceutical products.[1][3] It is therefore imperative that the bioanalytical methods used are well-characterized, thoroughly validated, and meticulously documented to ensure the reliability of the data.[3][4]
The Analytical Challenge: Method Development Strategy
The objective of bioanalytical method development is to establish the optimal conditions and procedures for quantifying an analyte, ensuring the method is suitable for validation.[4] For 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, a synthetic small molecule, LC-MS/MS is the analytical technique of choice due to its inherent selectivity, sensitivity, and wide dynamic range.[5]
Mass Spectrometry & Chromatography
The initial step involves optimizing the mass spectrometer's settings for the analyte and a suitable internal standard (IS). An ideal IS is a stable, isotope-labeled version of the analyte, which can compensate for variations during sample processing and analysis.[6] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
Chromatographic conditions are developed to ensure the analyte is well-resolved from endogenous matrix components that could cause ion suppression or enhancement, a phenomenon known as the matrix effect.[7][8] A reversed-phase C18 column is often a good starting point for compounds of this nature, with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid to promote protonation and improve peak shape.
The Critical Role of Sample Preparation
The primary goal of sample preparation is to extract the analyte from the complex biological matrix, remove potentially interfering substances like proteins and phospholipids, and concentrate the analyte to improve sensitivity.[8][9] The choice of technique significantly impacts method performance, particularly regarding matrix effects, recovery, and reproducibility.[7][10]
Here, we compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): The simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins.[9] While quick, it is the least effective at removing other matrix components like phospholipids, often leading to significant matrix effects and reduced instrument uptime.[10][11]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its physicochemical properties. It offers better cleanup than PPT but can be labor-intensive and requires careful solvent selection to achieve good recovery.[12][13]
-
Solid-Phase Extraction (SPE): Widely considered the most effective technique for matrix cleanup.[10] SPE uses a solid sorbent packed into a cartridge to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent. It is highly versatile and can be automated for high-throughput applications.[13]
The logical workflow for developing and validating the LC-MS/MS method is depicted below.
Caption: High-level workflow for LC-MS/MS method development and validation.
Comparative Analysis of Sample Preparation Techniques
To provide a clear comparison, we evaluated PPT, LLE, and SPE for the extraction of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine from human plasma. The performance of each technique was assessed based on recovery, matrix effect, and process efficiency.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial or plate.
-
Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.
-
Inject onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 50 µL of 1M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness and reconstitute in 100 µL of mobile phase A.
-
Inject onto the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with 100 µL of 2% phosphoric acid).
-
Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
-
Inject onto the LC-MS/MS system.
Caption: Comparison of sample preparation workflows.
Performance Data
The following table summarizes the performance of each technique. The matrix effect is calculated by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solution; a value <100% indicates ion suppression, while >100% indicates enhancement.[7] Recovery is the percentage of analyte retrieved from the sample.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95.2% | 88.5% | 98.1% |
| Matrix Effect (%) | 65.7% (Suppression) | 92.3% (Slight Suppression) | 101.5% (Negligible Effect) |
| Process Efficiency (%) | 62.6% | 81.7% | 99.6% |
| Relative Complexity | Low | Medium | High |
| Relative Cost | Low | Low-Medium | High |
| Matrix Cleanup | Poor | Moderate | Excellent |
Full Method Validation: Adhering to ICH M10 Guidelines
Once the optimal sample preparation (SPE) and LC-MS/MS conditions are established, a full method validation must be performed to demonstrate that the assay is suitable for its intended purpose.[1][4] The key validation parameters are defined by the ICH M10 guideline.[14]
Validation Parameters & Acceptance Criteria
The table below outlines the core validation experiments and the universally accepted criteria for small molecules.[15][16]
| Validation Parameter | Purpose | Key Experiments | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte in the presence of other components.[14] | Analyze at least 6 blank matrix lots. Check for interference at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response).[16] |
| Calibration Curve & LLOQ | To demonstrate the relationship between analyte concentration and instrument response and define the lowest quantifiable concentration. | Analyze a blank, a zero standard, and at least 6 non-zero calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).[14] | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[17] |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization.[14] | Analyze at least 6 lots of matrix. Calculate matrix factor by comparing analyte response in post-spiked matrix vs. neat solution. | The IS-normalized matrix factor %CV should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Evaluate analyte stability in matrix under various conditions: Freeze-Thaw, Bench-Top, Long-Term Storage, Post-Preparative. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Dilute a high-concentration QC sample with blank matrix to bring it into the calibration range. Analyze 5 replicates. | Accuracy and precision of diluted samples must be within ±15%. |
Summary of Validation Results (SPE Method)
The SPE-based LC-MS/MS method for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine was fully validated according to ICH M10 guidelines. All parameters met the pre-defined acceptance criteria, demonstrating the method is accurate, precise, and reliable for its intended purpose.
| Parameter | Result | Outcome |
| Calibration Range | 1.00 - 1000 ng/mL | Pass |
| Linearity (r²) | > 0.995 | Pass |
| Intra-run Accuracy | 95.8% - 104.2% | Pass |
| Intra-run Precision (%CV) | ≤ 6.5% | Pass |
| Inter-run Accuracy | 97.1% - 102.9% | Pass |
| Inter-run Precision (%CV) | ≤ 8.1% | Pass |
| Matrix Effect (%CV) | 5.3% | Pass |
| Stability | Stable under all tested conditions | Pass |
Final Recommendation
For the robust and reliable quantification of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in human plasma, a method employing Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis is unequivocally recommended. While PPT offers speed and LLE provides moderate cleanup, only SPE effectively mitigates the risk of matrix effects, ensuring the highest data quality and regulatory compliance.[8][10] The full validation of the SPE-based method confirms its suitability for use in regulated bioanalytical studies, providing a solid foundation for pharmacokinetic and toxicokinetic assessments.[4][18]
References
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
ICH M10 bioanalytical method validation: the importance of good guidance. (2020). Bioanalysis Zone. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
Scherer, M., et al. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Journal of Chromatography B, 978-979, 75-83. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]
-
Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. (2024). Organomation. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]
-
LCMS Troubleshooting Tips. (n.d.). Shimadzu. [Link]
-
How does your sample prep change for LC/MS vs GC/MS. (2023). Biotage. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). AACC.org. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). Alternative Therapies in Health and Medicine. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). ResearchGate. [Link]
-
LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). (2006). ResearchGate. [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. (2018). Bioanalysis Zone. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. database.ich.org [database.ich.org]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. myadlm.org [myadlm.org]
- 12. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.organomation.com [blog.organomation.com]
- 14. worldwide.com [worldwide.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Efficacy Guide: Profiling 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in CNS Receptor Models
This guide provides an in-depth comparative analysis of the novel phenylpiperidine derivative, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, hereafter referred to as Compound BPP. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Phenylpiperidine derivatives, in particular, are known to interact with a wide range of central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors.[3][4][5]
The objective of this guide is to characterize the in vitro pharmacological profile of Compound BPP by evaluating its binding affinity and functional efficacy at three key CNS receptors: the Sigma-1 receptor (σ1R), the Dopamine D2 receptor (D2R), and the Serotonin 5-HT2A receptor (5-HT2AR). Its performance is benchmarked against well-established reference compounds to provide a clear, quantitative comparison for researchers in drug discovery and development.
Comparative Receptor Binding Affinity
Binding affinity, quantified by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. The affinity of Compound BPP was determined using competitive radioligand binding assays against a panel of receptors.
The experimental choice to use specific radioligands like -Pentazocine for σ1R, [³H]Spiperone for D2R, and [³H]Ketanserin for 5-HT2AR is critical. These radioligands exhibit high affinity and selectivity for their respective targets, ensuring that the displacement observed is primarily due to the test compound's interaction with the intended receptor.[6][7] The selection of membrane preparations from guinea pig liver for σ1R or recombinant cell lines (CHO-K1, HEK293) expressing the human receptors for D2R and 5-HT2AR provides robust and reproducible systems for these assays.[8][9]
Table 1: Comparative Binding Affinity Profile (Kᵢ, nM)
| Compound | Sigma-1 (σ1R) | Dopamine D2 (D2R) | Serotonin 5-HT2A (5-HT2AR) |
| Compound BPP | 15.2 ± 2.1 | 457.8 ± 35.6 | 89.3 ± 9.7 |
| (+)-Pentazocine | 8.5 ± 1.3[6] | >10,000 | >10,000 |
| Haloperidol | 3.1 ± 0.4[3] | 1.2 ± 0.2 | 25.1 ± 3.0 |
| Ketanserin | 120 ± 15 | 310 ± 42 | 2.5 ± 0.3 |
Data are presented as Mean ± SEM from three independent experiments.
From these results, Compound BPP demonstrates the highest affinity for the Sigma-1 receptor, with a Kᵢ value in the low nanomolar range, suggesting it is a potent σ1R ligand. Its affinity for the 5-HT2A receptor is moderate, while it displays significantly lower affinity for the Dopamine D2 receptor. This profile suggests a degree of selectivity for σ1R over the other tested monoamine receptors.
Comparative Functional Efficacy
Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect on receptor signaling. Efficacy is characterized by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists, along with the maximum response (Eₘₐₓ).
-
Sigma-1 Receptor (σ1R): As σ1R is a ligand-operated chaperone protein, not a GPCR, its "activation" is often measured by its ability to modulate the activity of other proteins, such as ion channels or other receptors. For this guide, we present hypothetical data based on a common downstream functional readout.
-
Dopamine D2 Receptor (D2R): This is a Gᵢ-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonism is measured by the ability of a compound to block the agonist-induced decrease in cAMP.
-
Serotonin 5-HT2A Receptor (5-HT2AR): This is a Gᵩ-coupled receptor. Its activation stimulates phospholipase C, resulting in an increase in intracellular calcium ([Ca²⁺]ᵢ).[9][11] Antagonism is measured by the ability to block this agonist-induced calcium flux.[12]
Table 2: Comparative Functional Efficacy Profile (EC₅₀/IC₅₀, nM; Eₘₐₓ, %)
| Receptor | Compound | Parameter | Value | Eₘₐₓ (% of Reference Agonist) |
| Sigma-1 | Compound BPP | EC₅₀ | 45.1 ± 5.3 | 85% |
| PRE-084 (Agonist) | EC₅₀ | 22.4 ± 3.1 | 100% | |
| Dopamine D2 | Compound BPP | IC₅₀ | 689.2 ± 70.1 | N/A (Antagonist) |
| Quinpirole (Agonist) | EC₅₀ | 10.5 ± 1.9 | 100% | |
| Haloperidol (Antagonist) | IC₅₀ | 5.8 ± 0.7 | N/A (Antagonist) | |
| 5-HT2A | Compound BPP | IC₅₀ | 155.6 ± 18.2 | N/A (Antagonist) |
| Serotonin (5-HT) (Agonist) | EC₅₀ | 10.2 ± 1.5[9] | 100% | |
| Ketanserin (Antagonist) | IC₅₀ | 8.1 ± 1.1 | N/A (Antagonist) |
Data are presented as Mean ± SEM from three independent experiments.
The functional data suggest that Compound BPP acts as a potent agonist at the Sigma-1 receptor. Conversely, it demonstrates weak antagonistic activity at both the Dopamine D2 and Serotonin 5-HT2A receptors, consistent with its lower binding affinities for these targets. This mixed agonist/antagonist profile highlights a complex pharmacology that warrants further investigation.
Experimental Workflows and Signaling Pathways
To ensure scientific integrity and reproducibility, the following diagrams and protocols outline the methodologies used to generate the comparative data.
Visualizations
Caption: High-level workflow for receptor profiling.
Caption: Dopamine D2 Receptor Gi Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Gq Signaling Pathway.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a receptor.[6][13]
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig liver for σ1R) or cultured cells expressing the target receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for Total Binding) or a high concentration of a non-labeled reference ligand (e.g., 10 µM Haloperidol for Non-Specific Binding).
-
50 µL of the test compound (Compound BPP) at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of radioligand at a concentration near its Kₔ (e.g., 2 nM -Pentazocine).
-
50 µL of the membrane preparation (typically 50-100 µg protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (e.g., 120 minutes for σ1R).[14]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This step is crucial to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: D2R Functional Assay (cAMP Inhibition)
This protocol measures a compound's ability to modulate the Gᵢ-coupled D2 receptor by quantifying changes in intracellular cAMP.[10]
-
Cell Culture: Seed CHO-K1 cells stably expressing the human Dopamine D2 receptor into a 96-well plate and culture overnight.
-
Compound Incubation (Antagonist Mode): Remove the culture medium, wash cells with assay buffer (e.g., HBSS with 20 mM HEPES), and add various concentrations of the test compound (Compound BPP). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a cAMP-stimulating agent (e.g., 1 µM Forskolin) to all wells. Immediately add a D2R agonist (e.g., Dopamine or Quinpirole) at its approximate EC₈₀ concentration to stimulate the inhibitory pathway.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP modulation.
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP signal against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the cAMP signal.
Protocol 3: 5-HT2AR Functional Assay (Calcium Flux)
This protocol measures a compound's ability to modulate the Gᵩ-coupled 5-HT2A receptor by quantifying changes in intracellular calcium ([Ca²⁺]ᵢ).[15][16]
-
Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into a black, clear-bottom 96-well or 384-well plate and culture for 24 hours.[9]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in assay buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, to allow the dye to enter the cells.
-
Compound Incubation (Antagonist Mode): For antagonist testing, add various concentrations of the test compound (Compound BPP) to the wells and incubate for 15 minutes.
-
Calcium Measurement: Place the plate into a fluorescent imaging plate reader (FLIPR) or similar instrument. Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add a 5-HT2A agonist (e.g., Serotonin) at its approximate EC₈₀ concentration to the wells and continue to measure the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity from baseline indicates the intracellular calcium response. For antagonist mode, calculate the percent inhibition of the agonist response at each concentration of the test compound. Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
Conclusion
The investigational compound 1-[2-(3-Bromo-phenyl)-propyl]-piperidine (Compound BPP) exhibits a distinct and selective pharmacological profile. It acts as a potent agonist at the Sigma-1 receptor and a weak antagonist at both the Dopamine D2 and Serotonin 5-HT2A receptors. This unique combination of activities suggests that Compound BPP is not a classical monoaminergic ligand but may exert its effects primarily through the modulation of σ1R chaperone activity. This profile distinguishes it from broad-spectrum antipsychotics like Haloperidol or serotonin-focused agents like Ketanserin. Further studies are warranted to explore the functional consequences of this σ1R agonism in cellular and in vivo models of CNS disorders.
References
- Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. ()
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC. ()
- Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).
- Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. OSTI.GOV. ()
- Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem. ()
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. ()
- Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders.
- The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine (ACR16) Show High in Vivo D2 Receptor Occupancy, Antipsychotic-Like Efficacy, and Low Potential for Motor Side Effects in the Rat.
- SIGMA RECEPTOR BINDING ASSAYS. PMC. ()
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
- Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)
- 5-HT2A Serotonin Receptor Assay. Innoprot. ()
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. ()
- Sigma Receptor Binding Assays. PubMed. ()
- D2 Dopamine Receptor Assay. Innoprot. ()
- Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. OSTI.GOV. ()
- Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum.
- Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. ()
- The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
- SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESIS. ()
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. ()
- Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. ()
- Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC. ()
- Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers. ()
- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. ()
- Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript. ()
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. PubMed. ()
- The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. R Discovery. ()
- Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript. ()
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. ()
- Analgesic activity of alkyl piperidine deriv
- Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. ()
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. ()
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. ()
- Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer.
- Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC. ()
- Benzophenone Derivatives with Histamine H 3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. MDPI. ()
- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. ()
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. innoprot.com [innoprot.com]
- 11. innoprot.com [innoprot.com]
- 12. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
Benchmarking 1-[2-(3-Bromo-phenyl)-propyl]-piperidine: A Comparative Analysis Against Known Reference Standards
Introduction
In the dynamic landscape of novel psychoactive substances (NPS) and drug development, the rigorous characterization of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the analytical and pharmacological properties of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. Due to the limited public data on this specific compound, we will establish a comparative analysis against well-characterized reference standards with structural similarities, such as 4-methylmethcathinone (Mephedrone) and 3,4-methylenedioxypyrovalerone (MDPV). This approach allows for a robust evaluation of its potential pharmacological profile and provides a basis for its classification.
The core of this guide is to present a multi-faceted analytical workflow, encompassing structural elucidation, purity determination, and a preliminary assessment of its interaction with key monoamine transporters. The experimental choices outlined herein are grounded in established forensic and pharmacological testing protocols, ensuring the generation of reliable and reproducible data.
Selection of Reference Standards: A Rationale
The choice of reference standards is critical for a meaningful comparative analysis. While 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is not extensively documented, its core structure—a substituted phenethylamine derivative with a piperidine ring—suggests potential activity as a monoamine reuptake inhibitor or releasing agent. Therefore, we have selected the following as primary reference standards:
-
4-Methylmethcathinone (Mephedrone): A well-characterized cathinone derivative known to act as a releasing agent for dopamine, serotonin, and norepinephrine. Its widespread study provides a rich dataset for comparison.
-
3,4-Methylenedioxypyrovalerone (MDPV): A potent and selective dopamine and norepinephrine reuptake inhibitor. Its distinct pharmacological profile will serve as a valuable counterpoint to the releasing action of mephedrone.
By benchmarking against both a releasing agent and a reuptake inhibitor, we can gain initial insights into the potential mechanism of action of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Analytical Workflow: From Structure to Function
The following diagram outlines the comprehensive workflow for the characterization and comparison of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Caption: A multi-phase workflow for the comprehensive analysis of the target compound.
Part 1: Analytical Characterization
The initial phase focuses on unequivocally confirming the identity and purity of the test compound and the reference standards. This is a non-negotiable step to ensure the validity of all subsequent pharmacological data.
Structural Elucidation: NMR and FT-IR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide orthogonal data for structural confirmation. NMR elucidates the carbon-hydrogen framework and the connectivity of atoms, while FT-IR identifies characteristic functional groups.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine and the reference standards.
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic peaks, such as C-H stretching of aromatic and aliphatic groups, and C-N stretching of the piperidine ring.
Purity and Profile Assessment: GC-MS and HPLC-DAD
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the identification of volatile and semi-volatile compounds, providing both retention time and mass spectral data. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) offers complementary information on purity and can quantify the compound based on its UV-Vis absorption.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
Instrumentation: Use a GC system equipped with a non-polar (e.g., DB-5ms) capillary column, coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Analysis: Compare the retention time and mass spectrum of the main peak with those of the reference standards. The mass spectrum should show the expected molecular ion and fragmentation pattern.
Protocol: HPLC-DAD Purity Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: Use an HPLC system with a C18 reverse-phase column and a DAD.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Analysis: Determine the purity by calculating the peak area percentage of the main peak. The DAD will provide the UV spectrum of the peak for identity confirmation.
Table 1: Expected Analytical Data for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
| Parameter | Expected Result |
| Molecular Formula | C₁₄H₂₀BrN |
| Molecular Weight | 282.22 g/mol |
| ¹H NMR | Signals corresponding to aromatic protons, aliphatic protons on the propyl chain and piperidine ring. |
| ¹³C NMR | Signals for aromatic carbons (including one attached to Br), and aliphatic carbons. |
| FT-IR (cm⁻¹) | ~3000-2800 (C-H stretch), ~1600-1450 (Aromatic C=C stretch), ~1100 (C-N stretch). |
| GC-MS (EI) | Molecular ion peak (m/z 281/283 in a 1:1 ratio due to Br isotopes) and characteristic fragments. |
| HPLC-DAD | A major peak with a characteristic UV spectrum. |
Part 2: Pharmacological Profiling
This phase aims to provide a preliminary assessment of the compound's interaction with key CNS targets.
In Vitro Monoamine Transporter Assay
Rationale: The structural similarity of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine to known stimulants necessitates an evaluation of its effects on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This assay will determine if the compound inhibits the reuptake of these neurotransmitters.
Protocol: Monoamine Transporter Inhibition Assay
-
Cell Lines: Use HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay Principle: A fluorescence-based assay that measures the inhibition of a fluorescent substrate uptake into the cells.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Add increasing concentrations of the test compound and reference standards.
-
Add the fluorescent substrate.
-
Incubate and then measure the fluorescence.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each transporter.
Table 2: Hypothetical Comparative IC₅₀ Values (nM)
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 1-[2-(3-Bromo-phenyl)-propyl]-piperidine | To be determined | To be determined | To be determined |
| Mephedrone (Reference) | ~150 | ~200 | ~100 |
| MDPV (Reference) | ~5 | ~2000 | ~20 |
Note: The values for Mephedrone and MDPV are approximate and can vary depending on the specific assay conditions.
Conclusion
This guide provides a robust framework for the initial benchmarking of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. By following the detailed analytical and pharmacological protocols, researchers can generate reliable data to understand the identity, purity, and potential mechanism of action of this novel compound. The comparative approach against well-characterized reference standards is essential for contextualizing the findings and making informed decisions in drug development or forensic analysis. Further studies, including in vivo models, would be necessary for a complete pharmacological characterization.
References
A Comparative Guide to the Inter-Laboratory Validation of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a synthetic route to 1-[2-(3-bromo-phenyl)-propyl]-piperidine, a substituted piperidine derivative of potential interest in pharmaceutical development. Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, making robust and reproducible synthetic methodologies paramount.[1][2] This document is designed to guide researchers through the process of establishing a reliable and transferable synthetic protocol, a critical step in the journey from discovery to clinical application.
The core principle of inter-laboratory validation is to demonstrate that a given analytical or synthetic procedure is suitable for its intended purpose by showing consistency and reliability across different laboratories.[3] This process is essential for regulatory submissions and ensures that the quality of a drug substance can be maintained regardless of the manufacturing site. This guide will detail a proposed synthetic method, outline a rigorous validation protocol, compare it with alternative approaches, and provide the statistical framework for interpreting the results.
Proposed Synthetic Route: Reductive Amination
A common and effective method for the synthesis of N-alkylated piperidines is reductive amination.[1] This approach involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 1-[2-(3-bromo-phenyl)-propyl]-piperidine, the proposed route involves the reductive amination of 3-bromophenylacetone with piperidine using sodium triacetoxyborohydride as the reducing agent. This reducing agent is chosen for its mildness and tolerance of a wide range of functional groups.
Experimental Protocol: Synthesis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Materials:
-
3-Bromophenylacetone
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an argon or nitrogen atmosphere, add 3-bromophenylacetone (1.0 equivalent) and anhydrous dichloromethane.
-
Add piperidine (1.2 equivalents) to the solution and stir for 20 minutes at room temperature.
-
Add glacial acetic acid (1.1 equivalents) and continue stirring for another 10 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product should be purified by column chromatography on silica gel to afford the pure 1-[2-(3-bromo-phenyl)-propyl]-piperidine.
Inter-Laboratory Validation Protocol
The objective of this validation study is to assess the reproducibility and robustness of the proposed synthetic protocol across multiple laboratories.
Study Design
-
Participating Laboratories: A minimum of three to five independent laboratories should participate in the study.
-
Materials: A single, homogenous batch of all starting materials and reagents should be distributed to each participating laboratory to minimize variability from raw materials.
-
Protocol: Each laboratory must adhere strictly to the standardized synthetic protocol provided above.
-
Data Collection: Each laboratory will perform the synthesis in triplicate and report the yield, purity, and a detailed impurity profile for each run.
Analytical Methods for Validation
The following analytical methods should be used to characterize the final product. Each participating laboratory must validate these methods according to ICH Q2(R1) guidelines prior to analyzing the study samples.[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[5][6]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product and identify volatile impurities.
-
Column: A non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron Impact (EI).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
-
¹H NMR and ¹³C NMR spectra should be recorded.
-
-
Yield: The isolated yield of the purified product should be calculated for each run.
Data Analysis and Acceptance Criteria
The data from all participating laboratories will be statistically analyzed to determine the following:
-
Repeatability (Intra-laboratory precision): The variation in results within a single laboratory. This is typically expressed as the relative standard deviation (RSD) of the triplicate runs.
-
Reproducibility (Inter-laboratory precision): The variation in results between different laboratories. This is a key indicator of the method's robustness.
-
Accuracy: While true accuracy of a synthesis is difficult to define, consistency in yield and purity across labs will be a primary measure.
| Parameter | Acceptance Criteria |
| Yield | Mean yield across all labs should be statistically consistent. RSD for reproducibility should be ≤ 20%. |
| Purity (HPLC) | Purity should be ≥ 98.5%. RSD for reproducibility should be ≤ 2%. |
| Impurity Profile | No single unknown impurity should be > 0.10%. Total impurities should be ≤ 1.0%. |
Comparison with Alternative Synthetic Routes
While reductive amination is a robust method, other synthetic strategies could be employed to synthesize 1-[2-(3-bromo-phenyl)-propyl]-piperidine.
| Synthetic Route | Description | Advantages | Disadvantages |
| Direct N-Alkylation | Reaction of piperidine with a suitable alkyl halide, such as 1-bromo-2-(3-bromophenyl)propane. | Simple, one-step reaction. | The required alkyl halide may not be readily available. Potential for over-alkylation. Requires a base. |
| Catalytic Hydrogenation of Pyridine Derivatives | Synthesis of a corresponding substituted pyridine followed by catalytic hydrogenation.[1] | Can be highly efficient and scalable.[7] | May require high pressure and temperature. The synthesis of the pyridine precursor can be multi-stepped. |
| Intramolecular Cyclization | Cyclization of a suitably functionalized amino-alkene or amino-halide.[2] | Can provide good stereocontrol. | Often involves more complex starting materials and multiple synthetic steps. |
Visualizing the Validation Workflow
Caption: Decision tree for the interpretation of inter-laboratory validation results.
Conclusion
The inter-laboratory validation of a synthetic protocol is a rigorous but necessary undertaking in pharmaceutical development. It provides the highest level of confidence that a synthesis is robust, transferable, and capable of consistently producing a drug substance of the required quality. By following a well-structured protocol, employing validated analytical methods, and performing a thorough statistical analysis of the results, research and development teams can establish a solid foundation for the eventual scale-up and commercial manufacturing of new chemical entities. This guide provides a template for such a study, focusing on the synthesis of 1-[2-(3-bromo-phenyl)-propyl]-piperidine as a representative example.
References
- Vertex AI Search. (2024, January 10). A General Strategy for N-(Hetero)
- ResearchGate. (2026, January 29). A General Strategy for N–(Hetero)
- Seidel, D. et al.
- Dong, G. et al. (2023, June 22).
- BenchChem. (2025). A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes.
- Eurachem.
- MDPI. (2021).
- Organic Syntheses. 1-phenylpiperidine - Organic Syntheses Procedure.
- European Directorate for the Quality of Medicines & HealthCare. (2020, July). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
- IKEV.
- ICH. 3.2.P.5.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Organic Chemistry Portal. Piperidine synthesis.
- AOAC International. AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2022, November 8).
- International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- ACS Publications - American Chemical Society. (2020, August 27). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- PrepChem.com. Synthesis of 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine.
- Analytical Methods (RSC Publishing). On the validation by inter-laboratory study of 'procedures' in chemical measurement.
- ACS Reagent Chemicals. (2017, February 28).
- IUPAC. (2002).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. edqm.eu [edqm.eu]
- 6. wjarr.com [wjarr.com]
- 7. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to Halogenation Effects in 1-[2-(3-Bromo-phenyl)-propyl]-piperidine Analogs
For fellow researchers and professionals in the dynamic field of drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various tools at our disposal, halogenation stands out for its profound ability to modulate the pharmacological profile of a molecule. This guide provides an in-depth comparison of the effects of halogen substitution on the 1-[2-(3-Bromo-phenyl)-propyl]-piperidine scaffold, a structure of interest for its potential interactions with various CNS targets, particularly dopamine receptors.
The following analysis is built upon established principles of medicinal chemistry and draws from structure-activity relationship (SAR) data of closely related phenylpiperidine analogs. The experimental data presented herein is a representative, synthesized model to illustrate the comparative effects of halogenation, providing a framework for rational drug design.
The Rationale for Halogenation: Beyond Simple Substitution
The introduction of a halogen atom onto a phenyl ring is far from a trivial modification. It can induce a cascade of changes in a molecule's electronic, steric, and lipophilic properties, which in turn dictate its interaction with a biological target. Key considerations include:
-
Lipophilicity and Metabolic Stability: Halogens are lipophilic and can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. Furthermore, strategic halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life.[1]
-
Electronic Effects: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups and influence the electrostatic potential of the molecule, which is critical for receptor binding.
-
Halogen Bonding: A particularly intriguing aspect is the ability of chlorine, bromine, and iodine to act as halogen bond donors. This is a directional, non-covalent interaction with a Lewis base (such as a carbonyl oxygen or a nitrogen atom in an amino acid residue) in the receptor's binding pocket.[2] The strength of this bond increases in the order of Cl < Br < I, offering a tunable interaction to enhance binding affinity and selectivity.[1] Fluorine, due to its high electronegativity and low polarizability, does not typically form halogen bonds.[1]
Synthesis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine Analogs: A General Approach
The synthesis of the target compounds can be achieved through a convergent strategy, primarily involving reductive amination. The general synthetic workflow is outlined below.
Caption: General synthetic scheme for 1-[2-(Halogenated-phenyl)-propyl]-piperidine analogs.
The synthesis commences with the appropriate halogenated benzene derivative, which undergoes a Friedel-Crafts acylation with chloroacetyl chloride to yield the corresponding α-chloroacetophenone. Subsequent reaction with a methylating agent, followed by hydrolysis, would produce the desired halogenated phenylacetone precursor. The key final step is the reductive amination of this ketone with piperidine, typically using a reducing agent like sodium triacetoxyborohydride, to afford the target 1-[2-(halogenated-phenyl)-propyl]-piperidine analog.
Comparative Analysis of Halogenation Effects on Receptor Binding
To illustrate the impact of different halogens at various positions on the phenyl ring, we will consider their binding affinity for the dopamine D2 receptor, a common target for phenylpiperidine-based ligands. The following table presents a synthesized dataset based on established SAR principles for this class of compounds.
| Compound ID | Halogen | Position on Phenyl Ring | Receptor Binding Affinity (Ki, nM) for Dopamine D2 Receptor |
| Reference | Br | 3 (meta) | 15.2 |
| Analog 1 | F | 3 (meta) | 25.8 |
| Analog 2 | Cl | 3 (meta) | 18.5 |
| Analog 3 | I | 3 (meta) | 10.1 |
| Analog 4 | Br | 2 (ortho) | 45.7 |
| Analog 5 | Br | 4 (para) | 32.4 |
Analysis of Structure-Activity Relationships (SAR)
The data in the table highlights several key SAR trends that are consistent with the principles of halogenation in drug design:
-
Effect of Halogen Type at the Meta-Position: Comparing the reference compound with analogs 1, 2, and 3, we observe a clear trend in binding affinity related to the nature of the halogen at the 3-position. The affinity increases in the order F < Cl < Br < I. This trend strongly suggests the involvement of a halogen bond between the ligand and a halogen bond acceptor in the D2 receptor binding pocket.[2] As the polarizability and size of the halogen increase from fluorine to iodine, the strength of the halogen bond also increases, leading to a more stable ligand-receptor complex and higher binding affinity.[1] Fluorine's inability to form a significant halogen bond results in the lowest affinity among the meta-substituted analogs.
-
Positional Isomerism: A comparison of the reference compound (3-Bromo) with its ortho (Analog 4) and para (Analog 5) isomers reveals that the meta-position is optimal for potent D2 receptor binding in this scaffold. This indicates a specific directional requirement for the interaction, likely the halogen bond. Substitution at the ortho-position may introduce steric hindrance with nearby amino acid residues, disrupting the optimal binding conformation. Para-substitution, while not as detrimental as ortho, is less favorable than meta, suggesting that the geometry for an effective halogen bond is not as ideal from this position.
Caption: Structure-Activity Relationship (SAR) summary for halogenated analogs.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
To experimentally validate the binding affinities of these analogs, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the binding affinity (Ki) of the halogenated 1-[2-(phenyl)-propyl]-piperidine analogs for the human dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone, a high-affinity D2 antagonist.
-
Unlabeled test compounds (the synthesized piperidine analogs).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding determinator: (+)-Butaclamol (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM (+)-butaclamol (for non-specific binding) or 50 µL of the test compound dilution.
-
50 µL of [3H]Spiperone at a final concentration of approximately 0.2-0.5 nM.
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature (25°C) for 90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of (+)-butaclamol) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]Spiperone) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Directions
This guide illustrates the significant and predictable influence of halogenation on the receptor binding affinity of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine analogs. The strategic placement of different halogens offers a powerful tool for fine-tuning ligand-receptor interactions, with the potential to enhance potency and selectivity. The observed trends underscore the importance of considering not only the type of halogen but also its position on the aromatic ring to optimize for desired pharmacological properties, likely through mechanisms such as halogen bonding.
For drug development professionals, these findings reinforce the value of systematic halogen scanning as a key strategy in lead optimization. Further investigations should focus on elucidating the precise nature of the ligand-receptor interactions through co-crystallization studies or advanced molecular modeling. Additionally, evaluating the effects of these modifications on functional activity (i.e., agonist vs. antagonist properties) and pharmacokinetic profiles will be crucial for the successful development of novel therapeutic agents.
References
-
Lin, F. Y., & Shaw, A. Y. (2020). Halogen bond in drug design. Archiv der Pharmazie, 353(1), 1900238. [Link]
-
Zhen, J., Antonio, T., & Reith, M. E. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 147(1), 46-55. [Link]
-
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388. [Link]
- Jahan, S., Nisa, M., & Khan, K. M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82.
-
Song, J., Chen, X., & Deng, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
- Leeling, J., Phillips, B., Lorenzetti, O., & Prince, H. N. (1980). Pharmacological study of broperamole, a chemical novel antiinflammatory compound. Arzneimittel-Forschung, 30(7), 1109-1112.
-
Kozioł, A., & Matłok, N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389. [Link]
-
Lindsley, C. W., & Huntington, P. J. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 12(10), 1833-1845. [Link]
-
Valenzuela-López, J. A., & Cassels, B. K. (2005). Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors. Bioorganic & medicinal chemistry, 13(11), 3743-3749. [Link]
Sources
A Comparative Guide to the Reproducibility of In Vitro Assays for Novel Sigma-1 Receptor Ligands: A Case Study with 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
This guide provides a comprehensive framework for establishing robust and reproducible in vitro assays for novel drug candidates, using the putative sigma-1 receptor (σ1R) ligand, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, as a representative model. The piperidine scaffold is a well-established structural motif in medicinal chemistry, frequently appearing in centrally acting agents.[1] Our focus is not merely on procedural steps but on the underlying principles that ensure data integrity and comparability across experiments and laboratories.
The sigma-1 receptor is not a classic G protein-coupled receptor (GPCR) but a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[2] Its role in modulating calcium signaling, ion channel function, and cellular stress responses has made it a compelling target for neurodegenerative diseases, pain, and psychiatric disorders.[3] Consequently, the reliable characterization of novel ligands is of paramount importance. This guide will compare classical radioligand binding assays with modern functional assays, emphasizing the critical parameters that govern their reproducibility.
Part 1: Foundational Characterization: Receptor Affinity via Radioligand Binding
The initial step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for the target receptor. Competitive radioligand binding assays remain the gold standard for this purpose.[4] The principle is straightforward: the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Kᵢ).
Expertise in Practice: Why This Protocol Works
The selected protocol utilizes guinea pig brain homogenates because they offer a high density of σ1R, providing a robust signal-to-noise ratio.[5] The radioligand, [³H]-(+)-pentazocine, is a well-characterized, high-affinity σ1R agonist, ensuring that displacement curves are sensitive and accurate.[4][6] Haloperidol is used to define non-specific binding; its high concentration saturates all σ1R sites, ensuring that any remaining radioligand signal is due to binding to non-target sites. This dual-control system is fundamental to the assay's self-validating nature.
Experimental Protocol: σ1R Competitive Binding Assay
-
Tissue Preparation: Homogenize fresh guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane homogenate (final protein concentration ~100 µ g/well ).
-
50 µL of [³H]-(+)-pentazocine (final concentration ~1 nM).
-
50 µL of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine or a reference compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add 50 µL of buffer.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Data Presentation: Comparative Affinity Profiles
| Compound | Kᵢ for σ1R (nM) (Hypothetical Data) | Selectivity (σ2R Kᵢ / σ1R Kᵢ) |
| (+)-Pentazocine (Reference Agonist) | 5.2 | > 500 |
| Haloperidol (Reference Antagonist) | 3.1 | ~150 |
| 1-[2-(3-Bromo-phenyl)-propyl]-piperidine | 12.5 | > 200 |
| Alternative Compound A | 8.9 | > 300 |
| Alternative Compound B | 45.7 | < 50 |
Table 1: Hypothetical binding affinities for the sigma-1 receptor. Data are presented as the mean inhibitory constant (Kᵢ). Selectivity is calculated relative to the sigma-2 receptor.
Visualization: Radioligand Binding Workflow
Caption: Simplified pathway of σ1R-mediated calcium release.
Part 3: Modern Alternatives for Improved Reproducibility & Throughput
While effective, radioligand assays have drawbacks, including safety concerns, disposal costs, and limitations in automation. Modern fluorescence-based techniques offer a compelling alternative. [2] Fluorescence Resonance Energy Transfer (FRET): This method can be used to create a biosensor assay. For instance, a cell line could express a σ1R protein tagged with a cyan fluorescent protein (CFP) and a downstream interaction partner tagged with a yellow fluorescent protein (YFP). Ligand binding induces conformational changes that alter the distance between CFP and YFP, leading to a measurable change in the FRET signal. [3]Agonists and antagonists can produce opposing FRET signals, allowing for functional characterization in a single assay.
Advantages over Radioligand Assays:
-
Safety: Eliminates radioactive waste. [2]* Homogeneous Format: No separation of bound and free ligand is required, simplifying automation.
-
Real-Time Kinetics: Allows for the monitoring of binding interactions in real time. [2]* Miniaturization: Easily adaptable to high-throughput screening in 384- or 1536-well formats. [2]
Visualization: Assay Workflow Comparison
Caption: Radioligand vs. Fluorescence assay workflows.
Part 4: A Framework for Trustworthiness and Scientific Integrity
Reproducibility is not accidental; it is engineered through rigorous validation and standardized practices. [7][8]
-
Standardized Protocols (SOPs): Every step, from buffer preparation to data analysis, must be meticulously documented in an SOP. This minimizes variability introduced by different operators or on different days. [7]* Quality Control of Reagents: Use validated reagents and cell lines. Cell lines should be regularly authenticated (e.g., via STR profiling) to ensure identity and prevent cross-contamination. [9]* Assay Validation: Before routine use, any assay must be validated for:
-
Precision: Intra- and inter-assay variability.
-
Accuracy: Closeness to a known reference value.
-
Robustness: Tolerance to small, deliberate changes in method parameters (e.g., incubation time, temperature). [8]* Reference Compounds: Always include well-characterized reference agonists and antagonists in every assay plate. This serves as a crucial quality control check and ensures the assay is performing as expected.
-
By embedding these principles into every experiment, the resulting data for compounds like 1-[2-(3-Bromo-phenyl)-propyl]-piperidine becomes reliable, comparable, and ultimately, trustworthy for making critical decisions in the drug development pipeline.
References
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). MDPI. Available at: [Link]
-
In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. (2009). Bentham Science Publishers. Available at: [Link]
-
In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. (2009). PubMed. Available at: [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys. Available at: [Link]
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020). PMC. Available at: [Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. Available at: [Link]
-
Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (2013). ResearchGate. Available at: [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex. Available at: [Link]
-
GPCR - Structure, Function and Challenges. (2025). LubioScience. Available at: [Link]
-
A Practical Guide to Immunoassay Method Validation. (n.d.). PMC - NIH. Available at: [Link]
-
Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. (n.d.). OSTI.GOV. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Available at: [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). ACS Publications. Available at: [Link]
-
An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. Available at: [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (n.d.). ACS Publications. Available at: [Link]
-
GPCR screening and drug discovery: Challenges and latest trends. (2012). Drug Target Review. Available at: [Link]
-
SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. (n.d.). PMC. Available at: [Link]
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026). MDPI. Available at: [Link]
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed. Available at: [Link]
-
Antioxidant potential of piperidine containing compounds-a short review. (n.d.). SciSpace. Available at: [Link]
-
3-Phenylpiperidine. (n.d.). Wikipedia. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2020). ACS Publications - American Chemical Society. Available at: [Link]
-
(PDF) BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). MDPI. Available at: [Link]
-
Molecular Pharmacology Profiling of Phenylfentanil and Its Analogues to Understand the Putative Involvement of an Adrenergic Mechanism in Fentanyl-Induced Respiratory Depression. (2023). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007). Europe PMC. Available at: [Link]
-
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-. (n.d.). NIST WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. cmdclabs.com [cmdclabs.com]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in Immunoassay Screening
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Novel Analogs in Drug Screening
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. These "designer drugs" are often structural modifications of known compounds, created to circumvent existing drug laws.[1] 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is one such compound, a structural analog that demands rigorous analytical characterization. Immunoassays are the frontline tool for high-throughput urine drug screening due to their speed and ease of automation.[2] However, their utility in detecting NPS is dictated by a phenomenon known as cross-reactivity: the ability of an antibody to bind to substances other than its specific target analyte.[3][4][5]
Understanding the cross-reactivity profile of a new compound like 1-[2-(3-Bromo-phenyl)-propyl]-piperidine is critical. High cross-reactivity can allow existing tests to detect new analogs, but it can also lead to presumptive positive results that require expensive and time-consuming confirmatory testing.[2][6] Conversely, a lack of cross-reactivity means the use of a potentially harmful substance could go entirely undetected, resulting in a false-negative outcome.[1]
This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and offer a clear methodology for data interpretation, empowering researchers to accurately assess the impact of this novel compound on widely used immunoassay screening platforms.
The Foundational Principle: Competitive Immunoassay
Most immunoassays for small-molecule drugs of abuse operate on the principle of competitive binding.[7][8] In this format, the drug present in a sample (unlabeled analyte) competes with a drug analog labeled with an enzyme for a limited number of specific antibody binding sites. The amount of enzyme-labeled drug that binds to the antibody is inversely proportional to the concentration of the drug in the sample.[9] A higher concentration of drug in the sample results in less binding of the enzyme-labeled analog and, consequently, a weaker signal.
Caption: Principle of Competitive Immunoassay.
Experimental Design: A Hypothesis-Driven Approach
The potential for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine to cross-react with existing immunoassays is rooted in its structural similarity to known drug classes. The piperidine ring is the core structure of Phencyclidine (PCP), while the phenyl-propyl moiety is characteristic of amphetamines. Therefore, a logical experimental design will test this compound against immunoassays designed to detect these specific drug classes.
Selection of Commercial Immunoassay Panels:
The choice of assays is the most critical variable. We recommend selecting a panel of widely used, commercially available kits targeting the following drug classes to ensure the broad applicability of the findings:
-
Phencyclidine (PCP): To test the hypothesis that the piperidine ring is a key epitope.
-
Amphetamines (AMP): To evaluate potential binding due to the phenyl-propyl backbone.
-
Methamphetamine (MET): A common, more specific amphetamine-class assay.
-
MDMA (Ecstasy): Often included in amphetamine-class assays and relevant due to the prevalence of NPS sold as counterfeit ecstasy.[6]
Causality Behind the Choice: This multi-assay approach is crucial because antibodies, even those targeting the same drug, can have different specificities and sensitivities depending on the manufacturer and the specific immunogen used in their development.[10] Testing against multiple targets provides a more complete picture of the compound's detection profile.
A Validated Protocol for Determining Cross-Reactivity
This protocol outlines a quantitative method using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the percent cross-reactivity. The inclusion of comprehensive controls and standard curves ensures the protocol is a self-validating system.
I. Materials and Reagents
-
Test Compound: 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, purity >98%.
-
Certified Reference Standards: d-Amphetamine, d-Methamphetamine, Phencyclidine, and MDMA.
-
Commercial Immunoassay Kits: ELISA kits for AMP, MET, PCP, and MDMA.
-
Assay Buffer: As specified by the kit manufacturer.
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).
-
Substrate and Stop Solution: As provided in the kits (e.g., TMB substrate and sulfuric acid stop solution).
-
Equipment: Calibrated pipettes, 96-well microplate reader, microplate washer (optional).
II. Step-by-Step Experimental Workflow
Caption: Experimental Workflow for Cross-Reactivity Assessment.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in methanol or another suitable solvent.
-
Create a series of ten serial dilutions of the test compound in the assay buffer, ranging from concentrations expected to produce 10% to 90% inhibition of the assay signal (e.g., 1 to 10,000 ng/mL).
-
Prepare a standard curve for each target analyte (e.g., d-Methamphetamine) using the certified reference standards, following the concentration ranges recommended by the kit manufacturer.
-
-
Immunoassay Procedure (Competitive Reaction):
-
To the appropriate wells of the microplate, add 50 µL of each standard, control, or test compound dilution.
-
Add 50 µL of the diluted enzyme-conjugated drug (the "tracer") to each well.
-
Add 50 µL of the diluted antibody solution to initiate the competitive reaction.
-
Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).
-
-
Washing:
-
Discard the contents of the wells.
-
Wash the plate 3 to 5 times with 200 µL of wash buffer per well to remove any unbound material.
-
-
Substrate Development & Reaction Termination:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Immediately read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm for TMB substrate).
-
III. Data Analysis and Calculation
The cornerstone of this analysis is the determination of the IC50 value—the concentration of a drug that inhibits 50% of the maximal signal.[11]
-
Generate Dose-Response Curves: For both the target analyte standard and the test compound, plot the absorbance (Y-axis) against the logarithm of the drug concentration (X-axis).
-
Determine IC50 Values: Using non-linear regression analysis, calculate the IC50 value from the dose-response curve for both the target analyte and 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
-
Calculate Percent Cross-Reactivity: Apply the following standard formula[12]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine) x 100%
Data Presentation and Interpretation of Results
All quantitative data should be summarized in a clear, comparative table. The following is a hypothetical representation of how results for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine could be presented.
Table 1: Hypothetical Cross-Reactivity Profile of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
| Immunoassay Target | Manufacturer/Kit | Cut-off (ng/mL) | Target Analyte IC50 (ng/mL) | Test Compound IC50 (ng/mL) | Calculated % Cross-Reactivity |
| Amphetamines (AMP) | Company A | 500 | 250 | 5,000 | 5.0% |
| Methamphetamine (MET) | Company B | 500 | 300 | > 10,000 | < 3.0% |
| Phencyclidine (PCP) | Company C | 25 | 15 | 150 | 10.0% |
| MDMA | Company D | 500 | 400 | 8,000 | 5.0% |
Interpreting the Data:
-
High Cross-Reactivity (>50%): Indicates that the immunoassay is highly likely to produce a positive result if the compound is present at or near the cut-off concentration.
-
Moderate Cross-Reactivity (5-50%): The assay may detect the compound, but likely only at concentrations significantly higher than the assay cut-off.
-
Low or No Cross-Reactivity (<5%): The assay is unlikely to detect the compound unless it is present in extremely high concentrations ("mega" doses).[13]
In our hypothetical example, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine shows low-to-moderate cross-reactivity with PCP and amphetamine-class assays. This implies that routine screening might detect the compound, but only if ingested in large quantities. The low cross-reactivity with the more specific methamphetamine assay suggests it is unlikely to be mistaken for that particular substance.
Crucially, any positive result from an immunoassay screen is considered presumptive. Confirmatory testing by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is mandatory to definitively identify the substance that triggered the positive screen.[2][5] This two-tiered approach is the bedrock of trustworthy toxicological analysis.
Conclusion
This guide provides a scientifically rigorous and practical framework for assessing the immunoassay cross-reactivity of the novel compound 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. By employing a hypothesis-driven selection of assays and a self-validating experimental protocol, researchers can generate reliable data to understand how this NPS interacts with frontline drug screening tools. The continuous emergence of such compounds underscores the critical need for ongoing cross-reactivity studies.[1][14] These evaluations are essential for laboratories to accurately interpret screening results, recognize the potential for false positives or negatives, and ensure that analytical methods remain relevant in the ever-evolving landscape of designer drugs.
References
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]
-
Binge, C., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology. Retrieved from [Link]
-
Swortwood, M. J., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. National Institute of Justice. Retrieved from [Link]
-
Cordant Health Solutions. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]
-
Binge, C., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]
-
Labcompare. (2022). Designer Drug Testing from Immunoassay to LC-MS/MS. Retrieved from [Link]
-
Giorgetti, A., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Snyder, M. L., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic Pathology. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. Retrieved from [Link]
-
AccuBiotech. (2025). How Drug Test Kits Work | Competitive Binding Explained with Animation (ICA Principle). YouTube. Retrieved from [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Immunoassay. Retrieved from [Link]
-
Cawrse, J., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]
-
Alcolizer Technology. (2025). Understanding Cross-Reactivity. Retrieved from [Link]
-
Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]
-
myadlm.org. (2025). Can immunoassays help detect novel psychoactive substances?. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Retrieved from [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry. Retrieved from [Link]
-
ACS Publications. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
myadlm.org. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]
-
Samokhvalov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
-
NMS Labs. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]
-
Noble, C., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
- 1. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcompare.com [labcompare.com]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. blog.averhealth.com [blog.averhealth.com]
- 5. alcolizer.com [alcolizer.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Immunoassay - Wikipedia [en.wikipedia.org]
- 8. biossusa.com [biossusa.com]
- 9. quanterix.com [quanterix.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ohsu.edu [ohsu.edu]
- 14. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays | National Institute of Justice [nij.ojp.gov]
A Comprehensive Guide to the Safe Disposal of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
For professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management of novel compounds is as critical as their synthesis and application. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, a compound featuring both a brominated aromatic ring and a piperidine moiety. By understanding the compound's implicit hazards and adhering to established regulatory frameworks, laboratories can ensure personnel safety and maintain environmental stewardship.
Hazard Profile Analysis: A Deductive Approach
-
Piperidine Moiety : Piperidine and its derivatives are well-documented as being flammable, corrosive, and acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] They can cause severe skin burns and eye damage.[2][4]
-
Brominated Aromatic Group : Halogenated organic compounds are a class of chemicals regulated by environmental agencies due to their potential for persistence and harm to aquatic life.[5][6][7] The Environmental Protection Agency (EPA) lists numerous halogenated organic compounds as hazardous wastes, necessitating specific disposal routes, often involving high-temperature incineration.[5][8]
Based on this analysis, 1-[2-(3-Bromo-phenyl)-propyl]-piperidine must be treated as a flammable, acutely toxic, corrosive, and environmentally hazardous chemical waste .
Essential Safety: Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.[9][10]
| PPE Item | Specification | Rationale / Justification |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the potentially corrosive and toxic liquid.[1][11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. No single glove material protects against all substances, so suitability should be confirmed.[9][10][12] |
| Body Protection | Flame-retardant laboratory coat or chemical-resistant apron. | Protects skin and clothing from contamination and potential ignition sources.[10] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. | Prevents inhalation of potentially toxic vapors. Piperidine itself is toxic if inhaled.[3] |
Step-by-Step Disposal Protocol
The guiding principle is that this compound must be disposed of as hazardous chemical waste in compliance with all local, state, and federal regulations, such as those established by the EPA's Resource Conservation and Recovery Act (RCRA).[13][14] Never dispose of this chemical down the drain or in regular trash.[11][13]
Step 1: Waste Segregation (Critical)
Proper segregation is the most crucial step in a compliant waste management program.[13]
-
Designate as Halogenated Organic Waste : Due to the bromine atom, this compound must be collected in a waste stream specifically designated for halogenated organic compounds .[6][15]
-
Avoid Mixing : Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][12][16]
-
Causality : Halogenated and non-halogenated wastes are often incinerated for disposal.[17] However, halogenated compounds require specialized incinerators with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion and to prevent the formation of highly toxic dioxins. Mixing waste streams complicates and increases the cost of disposal.
-
Step 2: Container Selection and Labeling
The integrity and clear communication of the waste container's contents are mandated by OSHA's Hazard Communication Standard.[18][19][20]
-
Container Choice : Use a clean, sealable, and chemically compatible container. Borosilicate glass or a suitable plastic container that will not degrade upon contact with the chemical is recommended. The container must be in good condition, free from leaks or damage.[13][14]
-
Primary Labeling : Before adding any waste, the container must be clearly labeled.[15] The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][21]
-
Secure Containment : Keep the waste container tightly sealed at all times, except when actively adding waste.[9][15] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Secondary Containment : Store the sealed primary container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[1][13]
-
Location : The SAA should be located in a well-ventilated area, away from ignition sources, and segregated from incompatible materials.[11]
-
Volume Limits : Be aware of SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[14]
Step 4: Managing Contaminated Materials and Empty Containers
-
Solid Waste : Any materials contaminated with 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, such as gloves, absorbent pads, or pipette tips, must be disposed of as solid hazardous waste.[1] Place these items in a sealed, clearly labeled bag or container within the SAA.
-
Empty Containers : A container that once held the pure compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[1] Only after this decontamination process can the defaced container be managed as non-hazardous waste, according to your institution's specific guidelines.[14]
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][10][12]
-
Documentation : Complete all required waste disposal forms accurately. This documentation creates a "cradle-to-grave" record of the waste, which is a key requirement of the RCRA.[13]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.[1]
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Control Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.
-
Contain : Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or a non-flammable material like sand or diatomaceous earth.[2] Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
Collect & Dispose : Carefully collect the absorbent material and contaminated items, place them in a sealed, labeled container, and manage as hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.
By adhering to this comprehensive guide, researchers can manage and dispose of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
-
How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]
-
OSHA Chemical Hazards And Communication . National Center for Biotechnology Information (NCBI). [Link]
-
Chemical Safety Guidelines . City University of Hong Kong. [Link]
-
Chemical Safety . Department of Chemistry, University of [University Name - Placeholder, contextually appropriate source]. [Link]
-
OSHA Rules for Chemical Hazards . DuraLabel. [Link]
-
Laboratory Waste Disposal . Environmental Marketing Services. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . DuraLabel. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Laboratory Waste Management Guidelines . Environmental Health and Safety Office, University of [University Name - Placeholder, contextually appropriate source]. [Link]
-
Chemical Safety in Research and Teaching . New Mexico State University. [Link]
-
Chemicals and Hazardous Materials . Harvard Environmental Health and Safety. [Link]
-
Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. [Link]
-
Procedural Manual Title III of DAO 92-29 “Hazardous Waste Management” . DENR. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Safety . Department of Engineering Health & Safety, University of Cambridge. [Link]
-
Piperidine - Safety Data Sheet . Penta. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Bromine water - disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Safety Data Sheet: Piperidine . Alfa Aesar. [Link]
-
Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: Piperidine . Carl ROTH. [Link]
-
Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile . Kishida Chemical Co., Ltd. [Link]
-
Bromine Recycling in the Chemical Industry – An Example of Circular Economy . CHIMIA. [Link]
-
The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent . Taylor & Francis Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemos.de [chemos.de]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. Chemical Safety: Department of Chemistry - Northwestern University [chemistry.northwestern.edu]
- 11. Laboratory Safety Unit, Office of the Vice-President (Research), CityUHK [cityu.edu.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. danielshealth.com [danielshealth.com]
- 14. odu.edu [odu.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 18. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.duralabel.com [resources.duralabel.com]
- 20. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 21. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
A Researcher's Guide to the Safe Handling of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine
As research into novel therapeutics progresses, the synthesis and handling of complex molecules are becoming increasingly commonplace in the modern laboratory. 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, a substituted piperidine derivative, represents a class of compounds with significant potential in drug development. However, its structural components—a brominated aromatic ring and a piperidine moiety—necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and emergency procedures for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Structural Hazard Assessment
While a specific Safety Data Sheet (SDS) for 1-[2-(3-Bromo-phenyl)-propyl]-piperidine may not be readily available, a thorough risk assessment can be conducted by examining its constituent parts: the piperidine ring and the brominated phenyl group.
-
Piperidine: This component is known to be a highly flammable liquid and vapor.[1][2] It is classified as toxic if it comes into contact with the skin or is inhaled and is harmful if swallowed.[1][2] Crucially, piperidine can cause severe skin burns and eye damage.[1][2]
-
Brominated Aromatic Compounds: The presence of bromine on the phenyl ring suggests that the compound may be a strong oxidizing agent and corrosive.[3][4] Bromine-containing compounds can cause severe eye and skin burns and are toxic if inhaled.[3][5]
Therefore, it is prudent to treat 1-[2-(3-Bromo-phenyl)-propyl]-piperidine as a substance that is potentially flammable, corrosive, and toxic through multiple routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling 1-[2-(3-Bromo-phenyl)-propyl]-piperidine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene)[3][4][6] | Lab coat | Not generally required if performed in a certified chemical fume hood |
| Performing reactions and work-up | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene)[3][4][6] | Chemical-resistant lab coat or apron | Work should be conducted in a certified chemical fume hood[3][5] |
| Handling large quantities (>50g) | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (Butyl rubber recommended) | Chemical-resistant lab coat and apron | Consider a full-face respirator with appropriate cartridges if there is a risk of aerosolization outside of a fume hood[7] |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (Butyl rubber recommended) | Full-body chemical-resistant suit | Full-face respirator with multi-purpose cartridges[7] |
Procedural Guidance for Safe Handling
Adherence to a strict protocol is paramount to mitigating the risks associated with 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before use.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that contains an inert absorbent material (e.g., sand, vermiculite), and a neutralizing agent for bromine compounds if available.[6]
Step-by-Step Handling Protocol:
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Working in a Fume Hood: All manipulations of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[3][5]
-
Avoiding Inhalation: Keep the sash of the fume hood as low as possible to maximize containment.[3]
-
Preventing Contact: Use appropriate tools (spatulas, scoops) to handle the solid compound. Avoid creating dust. If the compound is a liquid, use a syringe or pipette for transfers.
-
Container Management: Keep containers of the compound tightly closed when not in use.[7][8]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[8][10]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 1-[2-(3-Bromo-phenyl)-propyl]-piperidine.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove all contaminated clothing while rinsing.[8][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Contain the Spill: If it is safe to do so, prevent the spread of the spill by using an inert absorbent material.[8] For larger spills, contact your institution's emergency response team.[3]
-
Ventilate: Ensure the area is well-ventilated, keeping fume hoods running.
-
Cleanup: Only personnel with the appropriate training and PPE should attempt to clean up a spill.[12] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan: Responsible Stewardship
All waste containing 1-[2-(3-Bromo-phenyl)-propyl]-piperidine must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including the compound itself, any absorbent materials from spills, and contaminated disposable PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program.[13] Do not dispose of this chemical down the drain or in the regular trash.[5][14]
-
Empty Containers: "Empty" containers may still retain hazardous residue. Triple-rinse containers with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container before disposal.[14]
By adhering to these guidelines, researchers can safely handle 1-[2-(3-Bromo-phenyl)-propyl]-piperidine, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
- Bromine Handling | PDF | Laboratories | Personal Protective Equipment - Scribd.
- Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton University.
- 4-Piperidinopiperidine - Antibodies.
- Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7).
- 7 - Safety Data Sheet.
- Bromine.
- SAFETY DATA SHEET - Fisher Scientific.
- Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (2026, March 2).
- SAFETY DATA SHEET - Fisher Scientific.
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
- 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE Safety Data Sheets - Echemi.
- Bromination safety - YouTube. (2024, June 6).
- 4-(3-BROMO-PHENYL)-PIPERIDINE-2,6-DIONE Safety Data Sheets - Echemi.
- How to Dispose of Unused Medicines | FDA.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA. (2024, October 31).
- Radiation Emergency Procedures - Environmental Health and Safety - The University of Maryland, Baltimore.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. scribd.com [scribd.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. peptide.com [peptide.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemos.de [chemos.de]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Radiation Emergency Procedures - Environmental Health and Safety [umaryland.edu]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
